TC-S 7005
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-[1,2]oxazolo[5,4-c]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13(14-5-3-2-4-6-14)23-20-10-16-19(11-22-20)27-24-21(16)15-7-8-17-18(9-15)26-12-25-17/h2-11,13H,12H2,1H3,(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAGOCSHXCDWDY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137196 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082739-92-1 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082739-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TC-S 7005
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-S 7005 is a potent and selective small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase implicated in a diverse range of cellular processes. This technical guide elucidates the mechanism of action of this compound, detailing its inhibitory activity, the key signaling pathways it modulates, and the downstream cellular consequences. This document provides a comprehensive resource for researchers investigating PLK2-related biology and the therapeutic potential of its inhibition.
Introduction to this compound and Polo-like Kinase 2 (PLK2)
This compound is a member of the 2-amino-isoxazolopyridine class of compounds.[1] It has been identified as a highly potent inhibitor of Polo-like kinases (PLKs), with a particular selectivity for PLK2.[1] The PLK family, comprising PLK1, PLK2, PLK3, PLK4, and PLK5, are crucial regulators of the cell cycle, particularly mitosis. PLK2, also known as serum-inducible kinase (SNK), is involved in centriole duplication, the DNA damage response, and has emerging roles in non-proliferative processes such as synaptic plasticity and inflammation.[2][3] The dysregulation of PLK2 has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.
In Vitro Inhibitory Activity of this compound
This compound exhibits potent and selective inhibition of PLK2 over other PLK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| PLK1 | 214 |
| PLK2 | 4 |
| PLK3 | 24 |
Table 1: Inhibitory Potency of this compound against Polo-like Kinases. [1][4]
Mechanism of Action: Inhibition of PLK2-Mediated Signaling Pathways
This compound exerts its effects by directly inhibiting the kinase activity of PLK2, thereby modulating downstream signaling cascades. Two key pathways influenced by PLK2 inhibition are the antioxidant response pathway and the neuroinflammatory pathway in microglia.
Modulation of the Antioxidant Response Pathway
Under conditions of oxidative stress, PLK2 plays a protective role by activating an antioxidant signaling cascade.[5][6] PLK2 phosphorylates and activates Glycogen Synthase Kinase 3 (GSK3), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous cytoprotective genes. By inhibiting PLK2, this compound is predicted to suppress this protective mechanism, potentially sensitizing cells to oxidative damage.
Caption: PLK2-mediated antioxidant response pathway and its inhibition by this compound.
Attenuation of Microglial Activation and Neuroinflammation
PLK2 is a critical mediator of lipopolysaccharide (LPS)-induced microglial activation and subsequent neuroinflammation.[7] Upon LPS stimulation, PLK2 expression is upregulated and it phosphorylates Heat Shock Protein 90 alpha (HSP90α).[7] This phosphorylation event is crucial for the activation of the IκB kinase (IKK) complex, which in turn leads to the phosphorylation and degradation of IκBα. The degradation of IκBα releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. This compound, by inhibiting PLK2, blocks this cascade, thereby attenuating the inflammatory response in microglia.
Caption: PLK2-mediated neuroinflammatory pathway and its inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the IC50 values of this compound against PLK1, PLK2, and PLK3, based on common kinase assay methodologies.
Objective: To quantify the inhibitory potency of this compound on recombinant human PLK1, PLK2, and PLK3.
Materials:
-
Recombinant human PLK1, PLK2, and PLK3 enzymes (e.g., expressed in baculovirus and GST-tagged).[8]
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[9]
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., Casein at 1 mg/ml for PLK2).[10]
-
[γ-³³P]-ATP.
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant kinase, the appropriate concentration of this compound or vehicle (DMSO), and the kinase substrate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP (final concentration, e.g., 10 µM ATP).[10]
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (Representative Protocol)
This protocol is a representative method for assessing the effect of this compound on the proliferation of a relevant cell line.
Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line.
Materials:
-
Human cell line (e.g., NALM-6 for hematological cancer studies).[11]
-
Appropriate cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., AlamarBlue or MTT).[11]
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for a specified period (e.g., 96 hours).[11]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value for the inhibition of proliferation by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent and selective inhibitor of PLK2. Its mechanism of action involves the direct inhibition of PLK2 kinase activity, leading to the modulation of key cellular signaling pathways, including the antioxidant response and neuroinflammation. The detailed understanding of its mechanism and the availability of robust experimental protocols are essential for the further investigation of this compound as a chemical probe to study PLK2 biology and as a potential therapeutic agent in diseases where PLK2 is dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 2 promotes microglial activation via regulation of the HSP90α/IKKβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human PLK2, GST Tag Recombinant Protein (PV4204) [thermofisher.cn]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations | PLOS Genetics [journals.plos.org]
TC-S 7005: A Technical Guide to a Selective PLK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of TC-S 7005, a potent and selective small molecule inhibitor of Polo-like Kinase 2 (PLK2). It details the compound's mechanism of action, summarizes its inhibitory activity, provides standardized experimental protocols for its characterization, and illustrates key signaling pathways and workflows.
Introduction to this compound and PLK2
Polo-like kinases (PLKs) are a highly conserved family of serine/threonine kinases that play critical roles in regulating the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[1] The family in humans consists of five members (PLK1-5), each with distinct functions.[2] While PLK1 is the most studied member and a target for anticancer therapies due to its role in cell division, PLK2 has emerged as a key regulator in both cell cycle and non-cell cycle processes.[1][2][3]
PLK2 is essential for mitotic centriole replication and is also involved in regulating cell differentiation and maintaining neural homeostasis.[3] Dysregulation of PLK2 has been implicated in various pathological conditions. This compound is a potent small molecule inhibitor with high selectivity for PLK2 over other PLK family members, making it an invaluable chemical probe for elucidating the specific functions of PLK2.[4][5][6][7]
Mechanism of Action and Selectivity
This compound functions as an ATP-competitive inhibitor of Polo-like kinases. It exhibits high potency for PLK2, with an IC50 value of 4 nM.[4][5][6] Its selectivity is a key feature, showing a 6-fold preference for PLK2 over PLK3 and a more than 50-fold selectivity over PLK1.[7] This selectivity allows for the targeted investigation of PLK2-dependent pathways with minimal confounding effects from the inhibition of other PLK isoforms.
Data Presentation: Quantitative Profile
The quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 Value | Selectivity vs. PLK2 |
| PLK2 | 4 nM | 1x |
| PLK3 | 24 nM | 6x |
| PLK1 | 214 nM | 53.5x |
| Data sourced from multiple suppliers.[4][5][6][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H17N3O3 |
| Molecular Weight | 359.38 g/mol |
| CAS Number | 1082739-92-1 |
| Appearance | Solid Powder |
| Data sourced from multiple suppliers.[5][6][7] |
Table 3: Solubility Data for this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 35.94 - 72 mg/mL | Use fresh DMSO as moisture can reduce solubility.[5][6] |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
| Solubility may vary slightly between batches.[5][6] |
Key PLK2 Signaling Pathways Modulated by this compound
This compound can be used to probe several key cellular pathways regulated by PLK2.
4.1 PLK2 in Oxidative Stress Response
PLK2 plays a crucial role in the cellular response to oxidative stress.[8] It can mediate an antioxidant signaling pathway by phosphorylating and inhibiting Glycogen Synthase Kinase 3β (GSK3β). This leads to the nuclear translocation of NRF2, a key transcription factor for antioxidant genes, ultimately promoting cell survival under conditions of mitochondrial dysfunction.[8]
4.2 PLK2 in α-Synuclein Degradation
PLK2 is implicated in pathways relevant to neurodegenerative diseases like Parkinson's. It can directly interact with and phosphorylate α-synuclein at Serine-129.[9] This phosphorylation event facilitates the degradation of the α-synuclein/PLK2 complex through the macroautophagy pathway, suggesting a role for PLK2 in clearing pathogenic protein aggregates.[9]
Experimental Protocols
The following sections provide generalized but detailed protocols for the characterization of this compound.
5.1 Preparation of Stock Solutions and In Vivo Formulations
-
In Vitro Stock Solution (DMSO):
-
To prepare a 10 mM stock solution, dissolve 3.6 mg of this compound (MW: 359.38) in 1 mL of fresh, anhydrous DMSO.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to one year.[5]
-
-
In Vivo Formulation (Oral Administration):
-
Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5% w/v).
-
To prepare a 5 mg/mL suspension, weigh 5 mg of this compound powder.
-
Add the powder to 1 mL of the CMC-Na solution.
-
Mix vigorously (e.g., vortex and sonicate) to obtain a homogenous suspension. This formulation should be prepared fresh before each use.[5]
-
5.2 In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a typical method to determine the IC50 of this compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human PLK2 enzyme.
-
Kinase-specific peptide substrate.
-
This compound serial dilutions (prepared from DMSO stock).
-
ATP solution (radiolabeled [γ-³²P]ATP or for use with FRET/luminescence systems).
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
96-well assay plates.
-
Detection system (scintillation counter, plate reader, etc.).
-
-
Procedure:
-
Prepare a master mix containing the kinase assay buffer, recombinant PLK2 enzyme, and the peptide substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add this compound from the serial dilution series to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Quantify kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For other methods (e.g., ADP-Glo, Z'-LYTE), follow the manufacturer's protocol to measure the signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
5.3 Cell Viability Assay (e.g., MTT Assay)
This protocol assesses the cytotoxic or anti-proliferative effects of this compound on cultured cells. Studies have shown this compound can induce mitotic arrest and cell death in cell lines such as HCT 116 colorectal cells.[6]
-
Cell Culture and Seeding:
-
Culture HCT 116 cells (or other desired cell lines) in appropriate media supplemented with FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (DMSO only).
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
-
MTT Assay and Measurement:
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the GI50/IC50 value.
-
Disclaimer: this compound is intended for laboratory research use only and is not for human or veterinary use.[4][5] Researchers should consult the specific Certificate of Analysis for batch-specific data.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 7. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the Molecular Pathway Involved in PLK2 Kinase-mediated α-Synuclein-selective Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: TC-S 7005 Potency and Selectivity Profile for Polo-Like Kinases 1, 2, and 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro inhibitory activity of TC-S 7005 against Polo-like kinases (PLK) 1, 2, and 3. It includes quantitative potency data, a representative biochemical assay protocol for determining IC50 values, and diagrams illustrating experimental workflows and the distinct cellular roles of these key kinases.
Introduction to Polo-Like Kinases and this compound
Polo-like kinases (PLKs) are a family of highly conserved serine/threonine kinases that play pivotal roles in cell cycle regulation, mitosis, and cellular stress responses.[1][2] The family members, particularly PLK1, PLK2, and PLK3, have distinct and sometimes opposing functions, making kinase selectivity a critical parameter for therapeutic inhibitors. PLK1 is a well-established oncogene, often overexpressed in various cancers, and is a key regulator of mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[1][3][4][5] In contrast, PLK2 and PLK3 have been implicated in tumor suppression and checkpoint control in response to DNA damage.[1] this compound is a small molecule inhibitor developed to target the PLK family. Understanding its specific potency against each isoform is crucial for its application as a chemical probe and for potential therapeutic development.
Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data presented below summarizes the biochemical IC50 values of this compound against PLK1, PLK2, and PLK3, demonstrating its potent and selective activity.
| Kinase Target | IC50 (nM) |
| PLK1 | 214 |
| PLK2 | 4 |
| PLK3 | 24 |
| Table 1: In-vitro IC50 values for this compound against PLK isoforms. Data compiled from multiple sources.[4][6][7][8][9] |
The data clearly indicates that this compound is a highly potent inhibitor of PLK2, with a 6-fold selectivity over PLK3 and a more than 50-fold selectivity over PLK1. This profile makes it a valuable tool for studying the specific functions of PLK2.
Experimental Protocol: In-Vitro Kinase Inhibition Assay
Determining the IC50 value requires a robust biochemical assay. The following is a representative protocol for measuring the inhibitory activity of a compound like this compound against PLK enzymes, based on common luminescence-based kinase assay methodologies such as the ADP-Glo™ assay.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified PLK1, PLK2, or PLK3.
Materials:
-
Recombinant human PLK1, PLK2, and PLK3 enzymes
-
Kinase Substrate (e.g., casein or a specific peptide substrate)
-
This compound (serially diluted in DMSO)
-
Adenosine Triphosphate (ATP)
-
Kinase Buffer (e.g., 40-50 mM Tris pH 7.5, 10-20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1][10]
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a 12-point serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 µM. Also, prepare a DMSO-only control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition).
-
Reaction Setup:
-
Add 1 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of the kinase should be as low as possible while still generating a robust signal, and the substrate concentration is typically at or near its Km value.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration is typically set near the Km for each specific kinase to ensure competitive inhibitors can be accurately measured.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection (ADP-Glo™ Method):
-
Stop the enzymatic reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction into a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram outlines the key steps in a typical in-vitro biochemical assay to determine inhibitor potency.
PLK Signaling Pathways
The diagram below provides a simplified overview of the distinct roles of PLK1, PLK2, and PLK3 within the cell cycle, highlighting why isoform selectivity is a critical consideration for targeted inhibitors.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. resources.mblintl.com [resources.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
In-Depth Technical Guide: The Biological Function of TC-S 7005
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-S 7005 is a potent and selective small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase implicated in a diverse range of cellular processes. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its mechanism of action, effects on cellular signaling pathways, and its impact on cell fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting PLK2.
Introduction
Polo-like kinases (PLKs) are a family of highly conserved serine/threonine kinases that play critical roles in the regulation of the cell cycle, mitosis, and cytokinesis. The PLK family consists of five members in mammals (PLK1-5), with PLK2 being notably involved in the G1/S transition, centriole duplication, and cellular stress responses. Dysregulation of PLK2 activity has been linked to various pathological conditions, including cancer and fibrosis, making it an attractive target for therapeutic intervention.
This compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of PLK2 due to its high potency and selectivity. This guide synthesizes the current understanding of the biological activities of this compound, providing a foundational resource for researchers in the field.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of PLK2. It functions as an ATP-competitive inhibitor, binding to the active site of the enzyme and preventing the phosphorylation of its downstream substrates.
Kinase Selectivity
This compound exhibits significant selectivity for PLK2 over other members of the Polo-like kinase family, particularly PLK1. This selectivity is crucial for dissecting the specific functions of PLK2 without the confounding effects of inhibiting the more ubiquitously expressed and mitotically essential PLK1.
| Kinase | IC50 (nM) |
| PLK2 | 4 |
| PLK3 | 24 |
| PLK1 | 214 |
| Table 1: In vitro inhibitory activity of this compound against Polo-like kinases. |
Cellular Functions and Signaling Pathways
Inhibition of PLK2 by this compound modulates several key cellular signaling pathways, leading to distinct phenotypic outcomes in different cell types.
Cell Cycle Regulation and Anti-proliferative Effects
This compound has been shown to induce cell cycle arrest, particularly in cancer cell lines. In human colorectal carcinoma HCT-116 cells, treatment with this compound leads to a dose-dependent arrest in the cell cycle.
| Cell Line | Effect | IC50 |
| HCT-116 | Cell Cycle Arrest | 7.32 µM[1] |
| Table 2: Anti-proliferative effect of this compound on HCT-116 cells. |
Signaling Pathway of this compound in Cell Cycle Arrest
References
An In-depth Technical Guide on the Effects of Tracheloside (TC-S 7005) on Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Tracheloside (TCS), also referred to as TC-S 7005, on colorectal cancer (CRC) cells. The information presented is based on preclinical research and aims to elucidate the compound's mechanism of action, offering valuable insights for further drug development and cancer research.
Core Mechanism of Action
Tracheloside, a phenolic compound, has demonstrated significant anti-tumor activity in colorectal cancer models. Its primary mechanisms of action revolve around the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. These effects are mediated through the modulation of key signaling pathways involved in cancer progression.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of Tracheloside on colorectal cancer cell lines.
Table 1: Cell Viability Inhibition by Tracheloside in Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| CT26 (murine CRC) | 48 hours | ~50 |
| SW480 (human CRC) | 48 hours | ~75 |
| SW620 (human CRC) | 48 hours | >100 |
Data presented as the half-maximal inhibitory concentration (IC50), the concentration of Tracheloside required to inhibit the growth of 50% of the cancer cell population.
Table 2: Induction of Apoptosis in CT26 Colorectal Cancer Cells by Tracheloside
| Tracheloside Concentration (µM) | Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 10 | 48 hours | 2.1 | 7.9 | 10.0 |
| 25 | 48 hours | Not specified | Not specified | Not specified |
| 50 | 48 hours | 7.3 | 8.2 | 15.5 |
| 100 | 48 hours | 9.2 | 8.9 | 18.1 |
Apoptosis was assessed using Annexin V staining and flow cytometry.
Table 3: Cell Cycle Arrest in CT26 Colorectal Cancer Cells Induced by Tracheloside
| Tracheloside Concentration (µM) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 48 hours | ~50 | ~30 | ~20 |
| 50 | 48 hours | 58.8 | Decreased | Decreased |
| 100 | 48 hours | Increased | Decreased | Decreased |
Cell cycle distribution was analyzed by flow cytometry.
Signaling Pathways Modulated by Tracheloside
Tracheloside exerts its anti-cancer effects by targeting critical signaling pathways that regulate cell cycle progression and apoptosis.
Tracheloside induces G0/G1 phase cell cycle arrest in colorectal cancer cells by modulating the expression of key regulatory proteins.[1] It upregulates the expression of the cyclin-dependent kinase inhibitor p16, while downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1] This disruption of the cyclin D1/CDK4 complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S transition.
Tracheloside induces apoptosis in colorectal cancer cells through the intrinsic, mitochondria-mediated pathway.[1] It alters the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
This protocol outlines the procedure for determining the effect of Tracheloside on the viability of colorectal cancer cells.
Procedure:
-
Cell Seeding: Colorectal cancer cells (e.g., CT26, SW480, SW620) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Tracheloside (e.g., 1, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with Tracheloside for 48 hours under the same conditions.
-
WST-1 Reagent Addition: Following the treatment period, 10 µL of WST-1 reagent is added to each well.
-
Incubation: The plates are incubated for an additional 1 to 4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader. The reference wavelength is typically 650 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the log of the Tracheloside concentration.
This protocol describes the method for quantifying apoptosis in colorectal cancer cells treated with Tracheloside.
Procedure:
-
Cell Seeding: Colorectal cancer cells are seeded in 6-well plates.
-
Incubation: Cells are incubated for 24 hours to allow for attachment.
-
Treatment: The cells are treated with different concentrations of Tracheloside for 48 hours.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
This protocol details the procedure for analyzing the cell cycle distribution of colorectal cancer cells following Tracheloside treatment.
Procedure:
-
Cell Seeding and Treatment: Colorectal cancer cells are seeded in 6-well plates and treated with Tracheloside as described for the apoptosis assay.
-
Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
Conclusion and Future Directions
Tracheloside (this compound) demonstrates promising anti-cancer properties against colorectal cancer cells by inhibiting proliferation, inducing G0/G1 cell cycle arrest, and promoting mitochondria-mediated apoptosis. The modulation of the p16/Cyclin D1/CDK4 and Bcl-2 family signaling pathways appears to be central to its mechanism of action. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Tracheloside in the treatment of colorectal cancer. Future studies should focus on in-depth in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential synergistic combinations with existing chemotherapeutic agents.
References
The Dual-Edged Sword of PLK Inhibition in Cardiac Fibrosis: A Technical Guide to TC-S 7005
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a common pathological feature of most cardiovascular diseases. This relentless scarring process leads to myocardial stiffening, impaired cardiac function, and ultimately, heart failure. The transformation of quiescent cardiac fibroblasts into activated, contractile, and ECM-secreting myofibroblasts is a pivotal event in the fibrotic cascade. Polo-like kinases (PLKs), a family of serine/threonine kinases crucial for cell cycle regulation, have emerged as potential, albeit complex, modulators of fibrotic processes. This technical guide delves into the multifaceted role of the PLK inhibitor, TC-S 7005, in the context of cardiac fibrosis research, providing an in-depth analysis of its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While direct studies of this compound in cardiac fibrosis are limited, this guide synthesizes the current understanding of its primary targets—PLK1, PLK2, and PLK3—to provide a predictive framework for its effects.
This compound: A Multi-Targeted Polo-like Kinase Inhibitor
This compound is a potent small molecule inhibitor of the Polo-like kinase family. Its inhibitory activity is most pronounced against PLK2, followed by PLK3 and PLK1. This differential inhibition is a critical factor in predicting its overall impact on cellular processes, including those involved in cardiac fibrosis.
| Target Kinase | IC50 (nM) |
| PLK2 | 4[1][2][3] |
| PLK3 | 24[1][2][3] |
| PLK1 | 214[1][2][3] |
The Pro-Fibrotic Role of PLK2 Inhibition: The PLK2/ERK1/2/OPN Signaling Axis
Recent research has unexpectedly unveiled a pro-fibrotic role for the inhibition of PLK2 in the heart, particularly in the context of atrial fibrillation. Downregulation of PLK2, either genetically or pharmacologically, promotes the conversion of cardiac fibroblasts into a pro-fibrotic myofibroblast phenotype. This effect is mediated through the PLK2/ERK1/2/Osteopontin (OPN) signaling pathway.
Mechanism of Action:
-
PLK2 Inhibition: this compound, with its high potency for PLK2, inhibits its kinase activity.
-
ERK1/2 Activation: In cardiac fibroblasts, PLK2 normally suppresses the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Therefore, inhibition of PLK2 leads to a significant increase in ERK1/2 phosphorylation and activation.
-
Osteopontin (OPN) Upregulation: Activated ERK1/2, in turn, upregulates the transcription and secretion of osteopontin, a pro-fibrotic cytokine.
-
Myofibroblast Differentiation: The increased OPN, along with activated ERK1/2, promotes the differentiation of cardiac fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).
-
Extracellular Matrix Deposition: Myofibroblasts are the primary source of ECM proteins, leading to increased collagen deposition and tissue fibrosis.
-
Reduced Proliferation: Concurrently, the inhibition of PLK2 and subsequent myofibroblast differentiation are associated with a reduction in cardiac fibroblast proliferation rates.
The Ambiguous Roles of PLK1 and PLK3 in Cardiac Fibrosis
The overall effect of this compound on cardiac fibrosis is complicated by its inhibitory action on PLK1 and PLK3.
-
PLK1: PLK1 is a key regulator of the cell cycle, and its inhibition generally leads to cell cycle arrest and reduced proliferation. Some studies in non-cardiac tissues suggest that PLK1 inhibition can suppress fibroblast proliferation and may have anti-fibrotic effects. However, other reports indicate that PLK1 can also promote the differentiation of fibroblasts into myofibroblasts. Given this compound's lower potency against PLK1, the pro-fibrotic effects of potent PLK2 inhibition may dominate.
-
PLK3: The role of PLK3 in fibrosis is less clear. Some studies suggest its involvement in stress responses and cell cycle regulation. Its contribution to the net effect of this compound on cardiac fibroblasts requires further investigation.
Quantitative Data on PLK2 Inhibition and Fibrosis Markers
The following table summarizes key quantitative findings from studies on PLK2 inhibition in the context of cardiac fibrosis.
| Parameter | Experimental Condition | Result | Reference |
| ERK1/2 Phosphorylation | Inhibition of PLK2 with 100 nmol/L this compound in cardiac fibroblasts | 7- to 10-fold increase | [4] |
| ERK1/2 Phosphorylation | Right atrial appendages of patients with Atrial Fibrillation (AF) vs. Sinus Rhythm (SR) | 5-fold increase in AF | [4] |
| Collagen 1 Deposition | Pharmacological PLK2 inhibition with 100 nmol/L this compound for 72 hours in human atrial fibroblasts | Significantly increased | [4] |
| Ventricular Fibrosis | PLK2 knockout mice vs. wild-type littermates | Increased total ventricular, perivascular, and atrial fibrosis | [4] |
| Osteopontin (OPN) Plasma Levels | Patients with AF and atrial low-voltage zones vs. SR controls | Significantly higher in AF patients with fibrosis |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in cardiac fibrosis. Below are protocols for key experiments.
In Vitro Model of Cardiac Fibroblast to Myofibroblast Differentiation
1. Isolation of Primary Cardiac Fibroblasts:
-
Source: Adult mouse or rat hearts.
-
Procedure:
-
Excise hearts and place them in ice-cold PBS.
-
Mince the ventricular tissue into small pieces.
-
Perform enzymatic digestion using a solution of Collagenase Type II and Trypsin-EDTA in DMEM.
-
Collect the dissociated cells and neutralize the enzyme activity with DMEM containing 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium.
-
Plate the cells onto uncoated culture flasks. Cardiac fibroblasts will adhere more rapidly than cardiomyocytes.
-
After a differential adhesion period (e.g., 90 minutes), remove the non-adherent cells and culture the adherent fibroblasts.
-
2. Induction of Myofibroblast Differentiation:
-
Cell Seeding: Plate primary cardiac fibroblasts in 6-well plates at an appropriate density.
-
Serum Starvation: Once the cells reach 70-80% confluency, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, typically DMSO) for 1-2 hours.
-
Add Transforming Growth Factor-beta 1 (TGF-β1) to a final concentration of 10 ng/mL to induce myofibroblast differentiation.
-
Incubate the cells for 48-72 hours.
-
Western Blot Analysis for Fibrosis Markers
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against α-SMA, Collagen Type I, p-ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Masson's Trichrome Staining for Collagen Deposition in Tissue Sections
-
Tissue Preparation:
-
Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant the sections in Bouin's solution.
-
Stain the nuclei with Weigert's iron hematoxylin.
-
Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate in a phosphomolybdic-phosphotungstic acid solution.
-
Stain the collagen fibers with aniline (B41778) blue.
-
Dehydrate and mount the sections.
-
-
Analysis: Collagen fibers will be stained blue, nuclei will be black, and the cytoplasm and muscle will be red. The fibrotic area can be quantified using image analysis software.
Conclusion and Future Directions
The available evidence strongly suggests that inhibition of PLK2, the primary target of this compound, promotes a pro-fibrotic phenotype in cardiac fibroblasts through the activation of the ERK1/2-OPN signaling pathway. This positions this compound as a potential tool to study the mechanisms of cardiac fibrosis rather than as a therapeutic inhibitor of the process. The opposing effects of inhibiting PLK1, which may be anti-proliferative and potentially anti-fibrotic, are likely to be less pronounced due to the lower potency of this compound for this kinase.
Future research should focus on dissecting the specific roles of each PLK family member in cardiac fibroblast biology to fully understand the integrated effects of multi-targeted inhibitors like this compound. Investigating the use of more selective PLK inhibitors will be crucial in determining whether specific PLKs can be targeted for therapeutic benefit in cardiac fibrosis. Furthermore, in vivo studies using animal models of cardiac fibrosis are necessary to validate the in vitro findings and to assess the overall impact of PLK inhibition on cardiac structure and function. This technical guide provides a foundational framework for researchers to explore the complex and intriguing role of Polo-like kinases in the challenging field of cardiac fibrosis.
References
Investigating Sirtuin 2 (SIRT2) Inhibition in Neuroinflammation Models: A Technical Guide
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. While the query specified "TC-S 7005," a comprehensive search of the scientific literature did not yield information on a compound with this designation. However, the search results consistently highlight the significant role of Sirtuin 2 (SIRT2) inhibition in modulating neuroinflammatory processes. This guide will, therefore, focus on the investigation of SIRT2 inhibitors as a therapeutic strategy in neuroinflammation models, a topic of considerable interest in current drug development.
SIRT2 is a NAD+-dependent protein deacetylase primarily located in the cytoplasm.[1] Its involvement in cellular processes such as cytoskeletal stabilization, DNA repair, and inflammation makes it a compelling target for neurodegenerative disorders.[1] The role of SIRT2 in neuroinflammation is complex, with studies suggesting both pro- and anti-inflammatory functions.[2][3] Pharmacological inhibition of SIRT2 has shown promise in models of Alzheimer's, Parkinson's, and Huntington's diseases.[1][3] This guide provides an in-depth overview of the mechanisms of action of SIRT2 inhibitors, experimental protocols for their evaluation, and key signaling pathways involved.
Data Presentation: Effects of SIRT2 Inhibitors in Neuroinflammation Models
The following table summarizes the quantitative data on the effects of commonly studied SIRT2 inhibitors in various neuroinflammation models.
| SIRT2 Inhibitor | Model System | Key Findings | Quantitative Data (where available) |
| AK-7 | Traumatic Brain Injury (TBI) mouse model (CCI) | Exacerbated neuroinflammation and blood-brain barrier disruption.[4] | Increased acetylation of NF-κB p65, leading to upregulation of AQP4, MMP-9, and pro-inflammatory cytokines.[4] |
| AGK2 | Ischemic Stroke | Showed neuroprotective function.[2] | IC50 of 3.5μM for SIRT2 inhibition.[2] |
| Compound 33i | APP/PS1 Alzheimer's Disease mouse model | Improved cognitive function and long-term potentiation, reduced amyloid pathology and neuroinflammation.[1] | Increased peripheral levels of IL-1β, TNF, IL-6, and MCP-1.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for investigating SIRT2 inhibitors in neuroinflammation models.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is widely used to mimic the inflammatory processes observed in neurodegenerative diseases.[5]
-
Animals: Adult male Swiss albino mice are commonly used.[6]
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[6]
-
Treatment: The SIRT2 inhibitor (e.g., Meclizine at 12.5 & 25 mg/kg, per os) is administered for a specified period (e.g., 14 days) before or after the LPS challenge.[6]
-
Behavioral Assessment: Cognitive function can be assessed using tests such as the sucrose (B13894) preference test, tail suspension test, and marble burying test to evaluate depression-like behaviors.[7]
-
Biochemical Analysis:
-
Histological Analysis:
-
Immunohistochemistry: Brain sections are stained for markers of glial activation, such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes.[6]
-
In Vitro Neuroinflammation Model using BV2 Microglial Cells
This protocol allows for the investigation of the direct effects of SIRT2 inhibitors on microglial activation.
-
Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Stimulation: Cells are pre-treated with the SIRT2 inhibitor for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[8]
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The Griess reagent is used to measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) are quantified.
-
-
Western Blot Analysis: The protein levels and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways are determined.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Signaling Pathways
1. SIRT2 and the NF-κB Signaling Pathway
SIRT2 has been shown to deacetylate the p65 subunit of NF-κB, which can influence its transcriptional activity. Inhibition of SIRT2 can lead to increased acetylation of p65, promoting the expression of pro-inflammatory genes.[4]
References
- 1. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 4. SIRT2 inhibition exacerbates neuroinflammation and blood-brain barrier disruption in experimental traumatic brain injury by enhancing NF-κB p65 acetylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]
- 6. Meclizine moderates lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurotropin inhibits neuroinflammation via suppressing NF-κB and MAPKs signaling pathways in lipopolysaccharide-stimulated BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of TC-S 7005 in Glioblastoma Multiforme: A Technical Guide to a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for patients. The relentless search for novel therapeutic strategies has led to the investigation of various molecular targets critical for GBM cell proliferation and survival. Among these, the Polo-like kinases (PLKs) have emerged as key regulators of cell cycle progression and mitotic integrity, and their overexpression is frequently associated with poor outcomes in glioblastoma. This technical guide explores the potential of TC-S 7005, a potent and selective Polo-like kinase inhibitor, as a research tool and potential therapeutic agent for glioblastoma multiforme. While direct studies of this compound in glioblastoma are not yet published, this document synthesizes the existing knowledge on PLK inhibition in GBM to provide a comprehensive overview of the rationale, mechanism of action, and potential experimental approaches for investigating this compound in this context.
Introduction to Polo-like Kinases (PLKs) in Glioblastoma
Polo-like kinases are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. In glioblastoma, the overexpression of PLK1, the best-characterized member of the family, is a common feature and correlates with higher tumor grade and a poor prognosis for patients.[1][2] Brain tumor-initiating cells (BTICs), which are associated with treatment resistance and tumor recurrence, express significantly higher levels of PLK1 compared to normal brain cells, suggesting a dependency on this kinase for their survival.[3][4] Inhibition of PLK1 has been demonstrated to induce cell cycle arrest, apoptosis, and a reduction in tumor growth in preclinical models of glioblastoma, highlighting the therapeutic potential of targeting this pathway.[1][3][5][6]
This compound: A Potent and Selective PLK Inhibitor
This compound is a small molecule inhibitor of Polo-like kinases with high potency and selectivity, particularly for PLK2. Its inhibitory profile makes it a valuable tool for dissecting the specific roles of different PLK isoforms and a potential candidate for therapeutic development.
Table 1: Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| PLK2 | 4[7][8][9][10] |
| PLK3 | 24[7][8][9][10] |
| PLK1 | 214[7][8][9][10] |
This selectivity profile allows for the targeted investigation of PLK2 and PLK3 at lower concentrations, while still enabling the inhibition of PLK1 at higher concentrations.
Proposed Mechanism of Action in Glioblastoma
Based on the known functions of PLKs, this compound is hypothesized to exert its anti-glioblastoma effects through the disruption of critical cell cycle processes.
Caption: Proposed mechanism of this compound in glioblastoma cells.
Inhibition of PLKs, particularly PLK1, by this compound is expected to lead to a cascade of events culminating in cancer cell death. This includes arrest of the cell cycle in the G2/M phase due to the inability of the cells to properly form the mitotic spindle and segregate chromosomes.[3][4] This prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols for Investigating this compound in Glioblastoma
To validate the potential of this compound in glioblastoma, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro Assays
1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic effects of this compound on glioblastoma cell lines.
-
Methodology:
-
Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo®, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat glioblastoma cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat glioblastoma cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
In Vivo Studies
Orthotopic Glioblastoma Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.
-
Methodology:
-
Intracranially implant human glioblastoma cells (e.g., U87MG-luciferase) into immunodeficient mice.
-
Monitor tumor growth by bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth and animal survival.
-
At the end of the study, harvest brains for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
Signaling Pathways and Synergistic Opportunities
The inhibition of PLKs by this compound can have downstream effects on multiple signaling pathways crucial for glioblastoma progression. Understanding these connections can reveal opportunities for combination therapies.
Caption: PLK1 signaling and potential for combination therapy in GBM.
Studies with other PLK1 inhibitors have demonstrated synergistic effects when combined with standard-of-care treatments for glioblastoma, such as temozolomide (TMZ) and radiation.[1][11] Both TMZ and radiation induce DNA damage. By inhibiting PLK1 with a compound like this compound, the DNA damage response can be further compromised, leading to enhanced tumor cell killing. This provides a strong rationale for investigating this compound in combination with current glioblastoma therapies.
Quantitative Data from Preclinical Studies of PLK Inhibitors in Glioblastoma
While data for this compound in glioblastoma is not available, the following table summarizes key findings from studies on other PLK inhibitors, which can serve as a benchmark for future investigations of this compound.
Table 2: Efficacy of PLK Inhibitors in Preclinical Glioblastoma Models
| Inhibitor | Cell Line(s) | Key Findings | Reference |
| BI 2536 | SF188, U251 | Inhibited growth of brain tumor-initiating cells; caused G2/M arrest and apoptosis; delayed tumor growth in an orthotopic mouse model. | [3][4] |
| Volasertib | LN229, U87MG, T98G, BT115 | Promoted apoptotic cell death; increased reactive oxygen species; showed synergistic inhibition of tumor growth in vivo when combined with TMZ. | [11] |
| GSK461364A | U251, U87 | Induced mitotic catastrophe; inhibited tumor growth in GBM engrafts; enhanced radiosensitivity. | [1] |
Conclusion and Future Directions
The targeting of Polo-like kinases represents a promising therapeutic strategy for glioblastoma multiforme. This compound, with its potent and selective inhibitory profile against PLKs, stands out as a valuable research tool to further elucidate the role of these kinases in GBM pathogenesis. The preclinical data from other PLK inhibitors strongly support the rationale for investigating this compound, both as a monotherapy and in combination with standard treatments. Future studies should focus on validating the efficacy of this compound in a range of patient-derived glioblastoma models to assess its translational potential. A thorough investigation of its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, will be critical in advancing this compound towards clinical application for this devastating disease.
References
- 1. Inhibition of PLK1 in glioblastoma multiforme induces mitotic catastrophe and enhances radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-like kinase 1 is related with malignant characteristics and inhibits macrophages infiltration in glioma [frontiersin.org]
- 3. Polo-like kinase 1 inhibition kills glioblastoma multiforme brain tumor cells in part through loss of SOX2 and delays tumor progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. [PDF] Polo-like kinase 1 inhibition causes decreased proliferation by cell cycle arrest, leading to cell death in glioblastoma | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
The Role of TC-S 7005 in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth and profound resistance to conventional therapies. The identification of novel therapeutic targets and the development of selective inhibitors are paramount to improving patient outcomes. This technical guide explores the role of TC-S 7005, a potent and selective inhibitor of Polo-like Kinase 2 (PLK2), as a potential therapeutic agent in pancreatic cancer. While direct experimental evidence of this compound in PDAC is emerging, this document synthesizes the strong preclinical rationale for its investigation. We detail the established function of its target, PLK2, in pancreatic cancer, outline potential mechanisms of action, and provide comprehensive, actionable experimental protocols for researchers to evaluate its efficacy.
Introduction to this compound
This compound is a small molecule inhibitor of the Polo-like kinase (PLK) family, a group of serine/threonine kinases crucial for cell cycle regulation. It exhibits high potency and selectivity for PLK2.
Mechanism of Action and Target Selectivity
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PLKs and preventing the phosphorylation of downstream substrates. Its selectivity is a key attribute, with a significantly higher affinity for PLK2 compared to other family members, which may translate to a more favorable therapeutic window and reduced off-target effects.
Quantitative Inhibitor Data
The inhibitory activity of this compound against key PLK family members has been quantified through in vitro kinase assays.
| Target Kinase | IC50 Value | Fold Selectivity vs. PLK2 |
| PLK2 | 4 nM | 1x |
| PLK3 | 24 nM | 6x |
| PLK1 | 214 nM | 53.5x |
| Data compiled from multiple sources.[1] |
The Rationale for Targeting PLK2 in Pancreatic Cancer
The therapeutic potential of this compound in pancreatic cancer is predicated on the role of its primary target, PLK2, in the pathophysiology of the disease.
PLK2 Overexpression in Pancreatic Ductal Adenocarcinoma (PDAC)
Transcriptomic analyses of human PDAC tissues have revealed that PLK2 is significantly overexpressed compared to normal pancreatic tissue.[2][3] This differential expression suggests a potential dependency of the tumor on PLK2 activity.
Correlation of PLK2 Expression with Clinical Outcomes
High levels of PLK2 mRNA in pancreatic tumors have been correlated with poorer overall survival in patients with PDAC.[2][4] This finding establishes PLK2 as a negative prognostic indicator and strengthens its standing as a viable therapeutic target.
Hypothesized Signaling Pathways of this compound in Pancreatic Cancer
Based on the known functions of PLK2, inhibition by this compound is hypothesized to impact several critical signaling pathways that drive pancreatic cancer progression.
Disruption of Cell Cycle Progression
PLK2 is a key regulator of the cell cycle, particularly in centriole duplication during the S phase. Inhibition by this compound is expected to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Modulation of Stress Response and Cell Survival Pathways
PLK2 has been shown to activate an antioxidant pathway involving the phosphorylation of GSK3β, which promotes the nuclear translocation of NRF2.[5] This mechanism helps cancer cells survive under conditions of high oxidative stress, which are common in the tumor microenvironment. By inhibiting PLK2, this compound may abrogate this protective mechanism, rendering cancer cells more susceptible to cell death.
Proposed Experimental Protocols for Evaluating this compound
The following protocols provide a framework for the preclinical evaluation of this compound in pancreatic cancer models.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3).
Methodology:
-
Cell Culture: Culture pancreatic cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Replace the media in the wells with the drug-containing media. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment (MTT or CCK-8 Assay):
-
Add MTT reagent (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.
-
For MTT, solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
TC-S 7005: A Technical Guide to its Impact on Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-S 7005 is a potent small molecule inhibitor of Polo-like kinases (Plks), a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle and mitosis. This document provides a comprehensive technical overview of this compound, with a specific focus on its mechanism of action in inducing mitotic arrest. It is intended to serve as a resource for researchers in oncology, cell biology, and drug development. Included are summaries of its inhibitory activity, a detailed examination of the signaling pathways it modulates, and standardized protocols for evaluating its effects in a laboratory setting.
Introduction
The fidelity of cell division is paramount for the maintenance of genomic integrity. The M-phase of the cell cycle, or mitosis, is a tightly regulated process that ensures the equal segregation of duplicated chromosomes into two daughter cells. Errors in mitosis can lead to aneuploidy, a hallmark of many cancers. The Polo-like kinase (Plk) family, particularly Plk1, is a critical orchestrator of multiple mitotic events, including centrosome maturation, spindle assembly, and cytokinekinesis. Consequently, Plk1 has emerged as a promising target for anti-cancer therapeutics. This compound is a selective inhibitor of Plks, demonstrating significant potential for inducing mitotic arrest in cancer cells.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against several Polo-like kinases and in cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Plk1 | 214 |
| Plk2 | 4 |
| Plk3 | 24 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HCT-116 | High-Content Cell Screening | Cell Cycle Arrest | 7.32 |
This value represents the concentration of this compound that induces a doubling of the DNA content, indicative of cell cycle arrest, in the HCT-116 human colon cancer cell line.
Mechanism of Action: Induction of Mitotic Arrest
This compound exerts its primary effect by inhibiting Polo-like kinases, with a pronounced impact on Plk1. The inhibition of Plk1 disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M transition. This is primarily achieved through the disruption of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before the onset of anaphase.
The Role of Plk1 in the Spindle Assembly Checkpoint
Plk1 cooperates with another key mitotic kinase, Monopolar spindle 1 (Mps1), to regulate the SAC.[1] Plk1 phosphorylates and activates Mps1, which is essential for the recruitment of other SAC proteins, such as Mad2 and BubR1, to the kinetochores of unattached chromosomes. This cascade of events leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying the onset of anaphase.
Impact of this compound on the Plk1-Mps1 Signaling Pathway
By inhibiting Plk1, this compound disrupts this signaling cascade. The lack of Plk1-mediated Mps1 activation leads to a failure in the proper establishment and maintenance of the SAC. Consequently, the MCC is not efficiently formed, the APC/C remains active, and cells may undergo a premature and aberrant exit from mitosis, a phenomenon known as mitotic slippage, or they may undergo prolonged mitotic arrest leading to apoptosis.
Experimental Protocols
The following protocols provide a framework for investigating the impact of this compound on mitotic arrest in cultured cancer cells.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line of interest (e.g., HeLa, HCT-116, A549).
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Plate cells in 6-well plates or other suitable culture vessels at a density that allows for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be included in all experiments.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48 hours).
Mitotic Arrest Assay by Flow Cytometry
This protocol is for the quantification of cells in the G2/M phase of the cell cycle, which is indicative of mitotic arrest.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C for several days.
-
Staining: Rehydrate the fixed cells in PBS and then treat with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population in this compound-treated cells compared to the vehicle control indicates mitotic arrest.
Conclusion
This compound is a valuable research tool for studying the intricacies of mitotic regulation. Its ability to potently inhibit Polo-like kinases, particularly Plk1, and consequently induce mitotic arrest, makes it a compound of significant interest in cancer research. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential and cellular effects of this compound. Further investigation into its effects on a broader range of cancer cell lines and in in vivo models is warranted to fully elucidate its anti-neoplastic capabilities.
References
Foundational Research on Polo-like Kinase 2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Polo-like kinase 2 (PLK2) inhibitors. It covers the core aspects of PLK2 biology, the mechanism of action of its inhibitors, quantitative data on their potency, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting PLK2.
Introduction to Polo-like Kinase 2 (PLK2)
Polo-like kinase 2 (PLK2), also known as serum-inducible kinase (SNK), is a member of the Polo-like kinase family of serine/threonine kinases.[1] These enzymes are critical regulators of various cellular processes. PLK2 is distinguished by its N-terminal kinase domain and a C-terminal polo-box domain (PBD) that mediates substrate binding and subcellular localization.[1]
PLK2 plays a crucial role in the regulation of the cell cycle, particularly in centriole duplication during the G1/S phase transition.[2] Beyond its role in cell division, PLK2 is highly expressed in the brain and is involved in synaptic plasticity, neuronal differentiation, and neuroprotection.[1] Its activity is implicated in the DNA damage response and in modulating signaling pathways critical for cellular function.[1] Dysregulation of PLK2 has been linked to various diseases, including cancer, neurodegenerative disorders like Parkinson's and Alzheimer's disease, and cardiovascular diseases, making it an attractive therapeutic target.[1][3][4]
Signaling Pathways Involving PLK2
PLK2 is a nodal kinase that integrates signals from various upstream pathways to control a diverse range of cellular functions. Its activity is tightly regulated, and its downstream effects are context-dependent.
PLK2 in Cell Cycle Control and DNA Damage Response
PLK2 is a key regulator of centriole duplication and is involved in the G1/S checkpoint. It is a transcriptional target of the tumor suppressor p53 and its inhibition can lead to mitotic catastrophe in cancer cells.[2][4] This pathway highlights the potential of PLK2 inhibitors in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
TC-S 7005 in high-content screening for kinase inhibitors
An In-depth Technical Guide to TC-S 7005 in High-Content Screening for Kinase Inhibitors
This guide provides a comprehensive technical overview of this compound, a potent Polo-like kinase (PLK) inhibitor, with a focus on its application in high-content screening (HCS) for the discovery and characterization of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Polo-like kinase (PLK) family, a group of serine/threonine kinases that play crucial roles in cell cycle regulation.[1][2][3] Specifically, this compound exhibits high potency against Polo-like kinase 2 (PLK2), an enzyme involved in centriole duplication, G1/S phase transition, and DNA damage response.[2][4][5] Its ability to induce cell cycle arrest makes it a valuable tool compound for studying PLK biology and a reference for screening campaigns aimed at identifying novel anti-cancer therapeutics.[2] High-content screening platforms, which enable the automated imaging and quantitative analysis of cellular phenotypes, are particularly well-suited for characterizing the effects of compounds like this compound on complex cellular processes such as cell cycle progression.[6][7][8]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against multiple kinase targets and in cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Cell Line | Assay Type | IC50 Value |
| PLK2 | Biochemical | 4 nM |
| PLK3 | Biochemical | 24 nM |
| PLK1 | Biochemical | 214 nM |
| HCT-116 Cells | Cell-based | 7.32 µM |
Data compiled from multiple sources.
Signaling Pathways and Screening Logic
Understanding the cellular pathways affected by this compound is critical for designing effective screening assays and interpreting their results.
Polo-like Kinase 2 (PLK2) Signaling Pathway
PLK2 is a key regulator of multiple cellular processes. During the G1 phase of the cell cycle, it is essential for centriole duplication through the phosphorylation of substrates like CPAP and NPM1.[3][4][5] Beyond the cell cycle, PLK2 is involved in cellular stress responses, where it can activate an antioxidant pathway by phosphorylating GSK3β, leading to the nuclear translocation of NRF2.[9] It also plays a role in neuroinflammation by phosphorylating HSP90α, which subsequently activates the IKKβ-NF-κB pathway.[10] Inhibition of PLK2 with this compound disrupts these processes, most notably leading to cell cycle arrest.
High-Content Screening Workflow
A typical HCS workflow for identifying and validating kinase inhibitors involves several stages, from initial large-scale screening to detailed characterization of promising compounds. This process is designed to efficiently identify potent, selective, and cell-active molecules.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols provide a template for using this compound as a control and for screening new compounds in a high-content format.
Protocol 1: High-Content Cell Cycle Analysis
This protocol describes a cell-based assay to quantify cell cycle arrest by measuring DNA content in HCT-116 cells using an automated imaging platform.
1. Materials:
-
HCT-116 human colorectal carcinoma cells.[11][12][13][14][15]
-
McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
384-well, black, clear-bottom imaging plates.
-
This compound (positive control), DMSO (negative control), and test compounds.
-
Hoechst 33342 nuclear stain.
-
Paraformaldehyde (PFA), Triton X-100.
-
Phosphate Buffered Saline (PBS).
-
High-content imaging system and analysis software.
2. Cell Seeding:
-
Culture HCT-116 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 25,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well) using an automated dispenser.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
3. Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 10 mM. Prepare test compounds similarly.
-
Dilute the compound plates into culture medium to achieve the final desired concentrations (e.g., 2X final concentration). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cell plate and add 40 µL of the compound-containing medium to each well.
-
Incubate for 24-48 hours.
4. Staining and Fixation:
-
Add 10 µL of 16% PFA directly to each well (final concentration 3.2%) and incubate for 15 minutes at room temperature.
-
Wash wells twice with 100 µL of PBS.
-
Permeabilize cells by adding 40 µL of 0.5% Triton X-100 in PBS and incubating for 20 minutes.[8]
-
Wash wells twice with 100 µL of PBS.
-
Add 40 µL of Hoechst 33342 solution (e.g., 2 µg/mL in PBS) to each well and incubate for 20 minutes, protected from light.
5. Imaging and Analysis:
-
Acquire images on a high-content imager using a 10x or 20x objective, capturing the DAPI channel (for Hoechst).
-
Use image analysis software to perform the following steps:
-
Identify Nuclei: Segment individual nuclei based on Hoechst staining.
-
Measure Intensity: Quantify the total fluorescence intensity for each nucleus.
-
Gate Populations: Create a histogram of nuclear intensity. Gate the 2N DNA content peak (G0/G1 phase) and the 4N peak (G2/M phase). Cells with intermediate intensity are in S phase.[6][8]
-
Calculate Phenotype: For each well, calculate the percentage of cells in the G2/M population.
-
-
Plot the percentage of G2/M-arrested cells against compound concentration and fit a four-parameter logistical curve to determine the EC50 value.
Protocol 2: In Vitro Biochemical Kinase Assay
This protocol provides a general framework for determining the direct inhibitory effect of a compound on purified PLK2 kinase activity.
1. Materials:
-
Recombinant human PLK2 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Peptide substrate for PLK2.
-
ATP (at or near the Km for PLK2).
-
This compound and test compounds in DMSO.
-
Kinase detection reagent (e.g., ADP-Glo™ or similar luminescence-based assay).
-
White, opaque 384-well assay plates.
2. Procedure:
-
Prepare serial dilutions of this compound and test compounds in kinase buffer.
-
In a 384-well plate, add 5 µL of compound solution.
-
Add 10 µL of a 2X enzyme/substrate mix (containing PLK2 and peptide substrate) to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Read luminescence on a plate reader.
3. Data Analysis:
-
Convert luminescence signal to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Western Blot for Downstream Marker Modulation
This protocol can be used to confirm that cell cycle arrest observed in the HCS assay is associated with the expected molecular mechanism, such as changes in the phosphorylation of histone H3, a marker for mitosis.
1. Materials:
-
HCT-116 cells, culture reagents.
-
6-well plates.
-
This compound and test compounds.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
2. Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere.
-
Treat cells with compounds at relevant concentrations (e.g., 1x, 5x, and 10x the HCS EC50) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
3. Analysis:
-
Quantify band intensity using image analysis software.
-
Normalize the phospho-Histone H3 signal to the loading control (GAPDH).
-
Compare the normalized signal across different treatments to confirm target engagement.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. What are PLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. intellicyt.com [intellicyt.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TC-S 7005 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7005 is a potent and selective inhibitor of Polo-like kinases (PLKs), a family of serine/threonine kinases that are critical regulators of the cell cycle.[1] Specifically, this compound demonstrates high affinity for Polo-like kinase 2 (Plk2), with significant activity against Plk3 and Plk1 as well.[1] Due to the crucial role of PLKs in mitotic progression, their inhibition has emerged as a promising strategy in cancer therapy.[2][3] PLK1, the most extensively studied member of this family, is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis.[2] Inhibition of PLK1 disrupts the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis, or programmed cell death, in rapidly dividing cancer cells.[4]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Plk2 | 4 |
| Plk3 | 24 |
| Plk1 | 214 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1]
Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | Cell Cycle Arrest | 7.32 |
The IC50 value in HCT-116 cells was determined by assessing the doubling of DNA content via a high-content cell screening assay.[1]
Signaling Pathways
The Polo-like kinase 1 (PLK1) signaling pathway is a complex network that governs multiple stages of mitosis. Its activity is tightly regulated by upstream kinases and phosphatases. Once activated, PLK1 phosphorylates a multitude of downstream substrates to ensure proper cell division.
PLK1 Signaling Pathway
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Guidelines
-
Compound Preparation: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO). The solubility in DMSO is high, allowing for a concentrated stock.[1] For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Cell Culture: Maintain the selected cancer cell line (e.g., HCT-116) in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Experimental Workflows
Cell Viability Assay Workflow
References
Application Notes and Protocols for TC-S 7005 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7005 is a potent and selective inhibitor of Polo-like kinases (PLKs), a family of serine/threonine kinases that play crucial roles in cell cycle regulation.[1][2][3][4][5] Dysregulation of PLK activity is frequently observed in various human cancers, making them attractive targets for cancer therapy. This compound exhibits high selectivity for Polo-like kinase 2 (PLK2), with additional activity against PLK3 and PLK1.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound in a range of in vitro assays to investigate its biological effects on cancer cells, including its kinase inhibitory activity, and its impact on cell proliferation, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Inhibitory Activity of this compound against Polo-like Kinases
| Kinase | IC50 (nM) |
| Plk1 | 214 |
| Plk2 | 4 |
| Plk3 | 24 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1][2][3][4][5]
Signaling Pathway
The Polo-like kinase 2 (PLK2) signaling pathway is integral to the regulation of the cell cycle, particularly at the G1/S phase transition and in centriole duplication.[5][6][7][8] PLK2 is also implicated in the cellular response to stress and has roles in apoptosis.[5][9][10] this compound, as a potent PLK2 inhibitor, can be utilized to dissect these cellular processes.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against PLK2.
Workflow:
Materials:
-
Recombinant human PLK2 enzyme
-
Suitable kinase substrate (e.g., casein)
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase buffer.
-
Prepare a solution of recombinant PLK2 and substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Setup:
-
Add 5 µL of the this compound serial dilutions to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 10 µL of the PLK2/substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation. Collect the supernatant as it may contain apoptotic cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound for the desired time.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate a cell cycle arrest.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 9. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-S 7005: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7005 is a potent and selective inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase implicated in the regulation of the cell cycle and other cellular processes. With IC50 values of 4 nM, 24 nM, and 214 nM for PLK2, PLK3, and PLK1 respectively, this compound offers a valuable tool for investigating the therapeutic potential of PLK2 inhibition in various disease models, including cancer.[1] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vivo mouse models, based on available data for Polo-like kinase inhibitors.
Disclaimer: The following protocols and dosage information are intended as a general guide. Researchers should optimize experimental conditions based on their specific mouse model, tumor type, and research objectives. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects by inhibiting the kinase activity of PLK2. PLK2 plays a crucial role in centriole duplication and has been implicated in the cellular response to stress. Its inhibition can lead to mitotic arrest and subsequent cell death in cancer cells.[2]
The PLK2 signaling pathway is complex and intersects with several other critical cellular pathways. Upon activation, PLK2 can phosphorylate a range of downstream targets, influencing processes such as oxidative stress response and inflammation. For instance, PLK2 can phosphorylate and activate GSK3, which in turn promotes the nuclear translocation of NRF2, a key transcription factor in the antioxidant response. Additionally, PLK2 has been shown to interact with and regulate the activity of HSP90α and the IKKβ-NF-κB signaling pathway, which are central to inflammatory responses.
Below is a diagram illustrating the key signaling pathways influenced by PLK2.
Caption: PLK2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
| Parameter | This compound | Volasertib (PLK1 inhibitor) | Rigosertib (PLK1 inhibitor) |
| Target | PLK2 > PLK3 > PLK1 | PLK1 | PLK1 |
| IC50 | PLK2: 4 nM, PLK3: 24 nM, PLK1: 214 nM | - | - |
| Mouse Model | Not specified in available literature | Small Cell Lung Cancer (SCLC) Xenograft (H526) | SCLC Patient-Derived Xenograft (PDX) |
| Dosage | - | 20 mg/kg | 250 mg/kg |
| Administration Route | - | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Schedule | - | Weekly | Daily |
| Observed Effects | - | Significant tumor growth inhibition | Significant tumor growth inhibition |
| Reference | [1] | [3] | [4] |
Experimental Protocols
The following are detailed protocols for the formulation and in vivo administration of Polo-like kinase inhibitors in mouse xenograft models. These can be adapted for use with this compound.
Protocol 1: Formulation of this compound for In Vivo Administration
Due to its hydrophobic nature, this compound requires a specific formulation for effective delivery in vivo. The following is a general protocol for preparing a solution suitable for intraperitoneal or oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH2O or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for a PEG300/Tween 80 formulation (for i.p. or oral administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 1 part DMSO stock to 8 parts PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. A common ratio is 1 part Tween 80 to the DMSO/PEG300 mixture. Mix until the solution is clear.
-
Finally, add sterile ddH2O to achieve the final desired concentration. A common final formulation might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
The final solution should be prepared fresh on the day of administration.
Procedure for a corn oil formulation (for oral administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to the tube. A common ratio is 1 part DMSO stock to 19 parts corn oil.
-
Mix thoroughly by vortexing to create a uniform suspension.
-
The mixed solution should be used immediately.[1]
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Calipers for tumor measurement
-
Formulated this compound
-
Vehicle control (the formulation solution without this compound)
Experimental Workflow:
Caption: General Experimental Workflow for an In Vivo Xenograft Study.
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Measure tumor dimensions with calipers and calculate the initial tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Administer the formulated this compound to the treatment group via the chosen route (e.g., i.p. or oral gavage).
-
Administer the vehicle control to the control group.
-
The dosing schedule should be determined based on preliminary tolerability studies, but a starting point could be daily or weekly administration.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals for any signs of toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic biomarker analysis, histology).
-
Conclusion
This compound is a valuable research tool for investigating the role of PLK2 in cancer biology. While specific in vivo dosage and efficacy data in cancer models are still emerging, the protocols and information provided here, based on the broader class of Polo-like kinase inhibitors, offer a solid foundation for designing and executing preclinical studies. Careful optimization of the formulation, dosage, and treatment schedule will be critical for obtaining robust and reproducible results.
References
Application Note and Protocol: Preparation of TC-S 7005 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction TC-S 7005 is a potent and selective inhibitor of Polo-like kinase 2 (PLK2), a key regulator of the cell cycle.[1] It demonstrates significant selectivity for PLK2 over other members of the Polo-like kinase family, such as PLK1 and PLK3.[2][3][4] The inhibitory activity of this compound on PLK2 can induce mitotic arrest and subsequent cell death in cancer cell lines, making it a valuable tool for research in oncology and cell cycle regulation.[1] This document provides a detailed protocol for the preparation, handling, and storage of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.
Compound Information
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Chemical Name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine |
| Molecular Formula | C₂₁H₁₇N₃O₃ |
| Molecular Weight | 359.38 g/mol [1][3] |
| CAS Number | 1082739-92-1[3] |
| Appearance | Light yellow to yellow solid[3] |
| Purity | ≥98%[1] |
| Solubility in DMSO | Soluble up to 100 mM[1] or 125 mg/mL[3][5][6] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting Polo-like kinase 2 (PLK2). PLKs are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis. PLK2 is involved in centriole duplication and the G2/M checkpoint. By inhibiting PLK2, this compound disrupts these processes, leading to errors in mitosis, cell cycle arrest, and ultimately, apoptosis or cell death.
Caption: this compound inhibits PLK2, disrupting mitosis and leading to cell cycle arrest.
Experimental Workflow: Stock Solution Preparation
The overall workflow for preparing the this compound stock solution is straightforward, involving weighing the compound, dissolving it in DMSO, ensuring complete dissolution, and storing it properly.
Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO. The formula to use is:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg of this compound to make a 10 mM solution:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 359.38 g/mol
-
Volume (L) = 0.001 / (0.010 * 359.38) = 0.00027826 L
-
Volume (µL) = 278.26 µL
-
-
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 1 mg) and place it into a sterile vial.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 278.26 µL for 1 mg) to the vial containing the powder.[3]
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.[3][6] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use, sterile cryovials.[3][7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3][4] Label each aliquot clearly with the compound name, concentration, and date of preparation.
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before use.
Quantitative Data: Stock Solution Preparation Table
The table below provides the required volume of DMSO to prepare various concentrations of this compound stock solutions from different starting masses.[1][3]
| Mass of this compound | DMSO Volume for 1 mM | DMSO Volume for 5 mM | DMSO Volume for 10 mM | DMSO Volume for 50 mM |
| 1 mg | 2.78 mL | 0.56 mL | 0.28 mL | 0.06 mL |
| 5 mg | 13.91 mL | 2.78 mL | 1.39 mL | 0.28 mL |
| 10 mg | 27.83 mL | 5.57 mL | 2.78 mL | 0.56 mL |
Storage and Handling
Proper storage is critical to maintain the stability and biological activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[3][4] | Store in a desiccator to protect from moisture. |
| Solid Powder | +4°C | 2 years[1][3] | For shorter-term storage. |
| DMSO Stock Solution | -20°C | 1 year[3][4] | Suitable for short to medium-term storage. |
| DMSO Stock Solution | -80°C | 2 years[3][4] | Recommended for long-term storage. |
Key Handling Recommendations:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[3][4] Use fresh, anhydrous grade DMSO for preparing stock solutions.
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into volumes appropriate for single experiments is highly recommended to prevent degradation from repeated temperature changes.[3][7][8]
-
Working Solutions: When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the culture medium. Ensure the final concentration of DMSO in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
References
- 1. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 2. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | 1082739-92-1 | PLK | MOLNOVA [molnova.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: TC-S 7005 Treatment for HCT 116 Cells
For Research Use Only.
Introduction
TC-S 7005 is a potent and selective inhibitor of Polo-like kinase 2 (Plk2), a serine/threonine kinase involved in the regulation of the cell cycle.[1][2][3][4][5] Plk2 plays a crucial role in mitotic progression, and its inhibition has been shown to induce mitotic arrest and subsequent cell death in cancer cell lines.[1] The human colorectal carcinoma cell line, HCT 116, is a widely used model for studying the efficacy of novel anti-cancer compounds. These application notes provide detailed protocols for treating HCT 116 cells with this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Plk2) | 4 nM | Biochemical Assay | [2][3][4][5] |
| IC50 (Plk3) | 24 nM | Biochemical Assay | [2][3][4][5] |
| IC50 (Plk1) | 214 nM | Biochemical Assay | [2][3][5] |
| IC50 (Cell Cycle Arrest) | 7.32 µM | HCT 116 Cells | [2] |
Mechanism of Action: Plk2 Inhibition
This compound exerts its anti-proliferative effects by inhibiting Plk2. In colorectal cancer, Plk2 has been implicated in promoting tumor growth and inhibiting apoptosis. The inhibition of Plk2 by this compound is expected to disrupt the normal progression of mitosis, leading to mitotic arrest and ultimately, apoptosis.
Experimental Protocols
Cell Culture and Maintenance of HCT 116 Cells
This protocol describes the standard procedure for culturing and maintaining the HCT 116 human colorectal carcinoma cell line.
Materials:
-
HCT 116 cells
-
McCoy's 5A Medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A or DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved HCT 116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete growth medium.
Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 3.6 mg of this compound (MW: 359.38 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of HCT 116 cells.
Materials:
-
HCT 116 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT 116 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range to test is 0.1 µM to 50 µM, including a vehicle control (DMSO, final concentration ≤ 0.1%). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
HCT 116 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT 116 cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., IC50/2, IC50, and 2x IC50, where IC50 is approximately 7.32 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, and then detach them using trypsin. Combine the detached cells with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated HCT 116 cells using PI staining and flow cytometry.
Materials:
-
HCT 116 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining solution
Procedure:
-
Cell Seeding and Treatment: Seed and treat HCT 116 cells in 6-well plates as described in the apoptosis assay protocol. A typical treatment duration for cell cycle analysis is 24 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cell pellet with cold PBS and resuspend the cells in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Disclaimer
These protocols are intended for research use only and should be performed by trained laboratory personnel. The suggested concentrations and incubation times are starting points and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. Plk2 regulates mitotic spindle orientation and mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Plk2 (Snk) in Mouse Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plk2 regulates mitotic spindle orientation and mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TC-S 7005 in Fibroblast Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblasts are fundamental to connective tissue structure and play a critical role in physiological processes such as wound healing and tissue remodeling, as well as pathological conditions like fibrosis and cancer. The proliferation of fibroblasts is a tightly regulated process governed by complex signaling networks. One such critical network is the Extracellular signal-regulated kinase 5 (ERK5) signaling pathway, which has been implicated in promoting cell proliferation and survival in various cell types.[1][2]
TC-S 7005 is a small molecule inhibitor that targets the ERK5 pathway, making it a valuable tool for investigating the mechanisms of fibroblast proliferation.[2][3] By inhibiting ERK5, researchers can elucidate its specific role in cell cycle progression and identify potential therapeutic targets for diseases characterized by excessive fibroblast proliferation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to assess its impact on fibroblast proliferation.
Background: The ERK5 Signaling Pathway in Fibroblast Proliferation
The ERK5 pathway, also known as the Big MAP Kinase 1 (BMK1) cascade, is a key member of the mitogen-activated protein kinase (MAPK) family.[3] This pathway is activated by a variety of extracellular stimuli, including growth factors and cellular stress.[2][4] The canonical activation cascade involves:
-
Upstream Activation: Mitogenic signals activate MAPK Kinase Kinases (MEKK2/3).[3]
-
MEK5 Activation: MEKK2/3 then phosphorylate and activate MAPK Kinase 5 (MEK5), the direct upstream activator of ERK5.[3]
-
ERK5 Activation & Translocation: Activated MEK5 phosphorylates ERK5, causing it to dissociate from its cytosolic chaperone complex and translocate to the nucleus.[3]
-
Transcriptional Regulation: In the nucleus, ERK5 phosphorylates and activates several transcription factors, most notably Myocyte Enhancer Factor 2 (MEF2).[1][5] This leads to the expression of genes crucial for cell cycle progression, such as c-jun and Cyclin D1, which drive the cell from the G1 to the S phase.[1][6]
Inhibition of this pathway is expected to block the G1/S transition, leading to decreased cell proliferation.[6] Studies have shown that blocking ERK5 activation can inhibit fibroblast proliferation induced by mitogens like basic fibroblast growth factor (bFGF).[7][8]
Caption: The ERK5 signaling pathway promoting fibroblast proliferation.
Materials and Reagents
-
Cell Line: Human dermal fibroblasts (HDFs) or a fibroblast cell line (e.g., NIH-3T3).
-
Inhibitor: this compound (prepare stock solution in DMSO).[9]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).[10]
-
Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin.[10]
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (B87167) (DMSO).
-
Assay Kits & Reagents:
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
96-well and 24-well tissue culture plates.
-
Microplate reader (for absorbance measurement).
-
Fluorescence microscope.
-
Hemocytometer or automated cell counter.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[10]
Procedure:
-
Cell Seeding: Trypsinize and count fibroblasts. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include "untreated" and "vehicle control" (medium with DMSO only) wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 2: EdU Incorporation Assay for DNA Synthesis
This assay provides a more direct measurement of cell proliferation by quantifying cells actively synthesizing DNA.[10] EdU, a nucleoside analog of thymidine, is incorporated into DNA during the S phase and is detected via a fluorescent "click" reaction.
Procedure:
-
Cell Seeding and Treatment: Seed fibroblasts onto sterile coverslips in a 24-well plate or directly into an imaging-compatible 96-well plate. Treat with this compound as described in the MTT assay protocol (Step 1 & 2).
-
EdU Labeling: Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM and incubate.[10]
-
Fixation and Permeabilization:
-
EdU Detection: Wash the cells with PBS. Perform the click chemistry reaction to label the incorporated EdU with a fluorescent azide (B81097) according to the manufacturer's protocol.
-
Nuclear Staining: Counterstain the cell nuclei with a DAPI or Hoechst solution for 10-15 minutes.
-
Imaging and Quantification: Wash the cells again and mount the coverslips or image the plate directly using a fluorescence microscope. Capture images from multiple random fields for each condition. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
Caption: General workflow for fibroblast proliferation assays.
Data Presentation and Analysis
Summarizing quantitative data in a structured format is essential for clear interpretation. Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Proliferation is typically expressed as a percentage relative to the untreated or vehicle control.
Calculation: % Proliferation = (ODTreated / ODControl) x 100
Below are example tables for presenting hypothetical data.
Table 1: Effect of this compound on Fibroblast Viability (MTT Assay after 48h)
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Viability vs. Control |
|---|---|---|---|
| Control (Untreated) | 0 | 1.45 ± 0.11 | 100% |
| Vehicle Control (DMSO) | 0 | 1.42 ± 0.09 | 97.9% |
| This compound | 0.1 | 1.21 ± 0.10* | 83.4% |
| This compound | 1.0 | 0.85 ± 0.07* | 58.6% |
| This compound | 10.0 | 0.48 ± 0.05* | 33.1% |
| Positive Control (Mitogen) | - | 2.15 ± 0.14* | 148.3% |
- Indicates statistically significant difference from control (p < 0.05).
Table 2: Effect of this compound on Fibroblast DNA Synthesis (EdU Assay after 24h)
| Treatment Group | Concentration (µM) | % EdU Positive Cells ± SD | % Proliferation vs. Control |
|---|---|---|---|
| Control (Untreated) | 0 | 35.2 ± 3.1% | 100% |
| Vehicle Control (DMSO) | 0 | 34.8 ± 2.8% | 98.9% |
| This compound | 0.1 | 28.1 ± 2.5%* | 79.8% |
| This compound | 1.0 | 15.5 ± 1.9%* | 44.0% |
| This compound | 10.0 | 6.7 ± 1.1%* | 19.0% |
- Indicates statistically significant difference from control (p < 0.05).
Interpretation of Results
The hypothetical data presented in the tables would indicate that this compound inhibits fibroblast proliferation in a dose-dependent manner. A decrease in both metabolic activity (MTT assay) and DNA synthesis (EdU assay) suggests that the compound effectively blocks cell cycle progression, consistent with the inhibition of the pro-proliferative ERK5 signaling pathway.
Conclusion
This compound serves as a potent pharmacological tool for dissecting the role of the ERK5 signaling pathway in fibroblast biology. The protocols detailed in these application notes provide robust and reliable methods for quantifying the anti-proliferative effects of this inhibitor. Such studies are crucial for validating ERK5 as a therapeutic target in fibroproliferative disorders and for the preclinical assessment of novel drug candidates.
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. ERK5 regulates basic fibroblast growth factor-induced type 1 plasminogen activator inhibitor expression and cell proliferation in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of TC-S 7005
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7005 is a potent and selective inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during the G1/S phase transition and centriole duplication.[1][2][3] Dysregulation of PLK2 has been implicated in various diseases, making it an attractive therapeutic target. These application notes provide a comprehensive protocol for conducting high-throughput screening (HTS) to identify and characterize novel inhibitors of PLK2 using this compound as a reference compound.
Data Presentation
The inhibitory activity of this compound against Polo-like kinases is summarized in the table below. This data is essential for establishing positive controls and for comparative analysis of newly identified compounds.
| Target Kinase | IC50 (nM) |
| PLK2 | 4 |
| PLK3 | 24 |
| PLK1 | 214 |
Signaling Pathway
PLK2 is a key regulator of the cell cycle and is involved in multiple signaling pathways. Its inhibition can lead to mitotic arrest and cell death.[4] The diagram below illustrates a simplified signaling pathway involving PLK2.
Caption: Simplified PLK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A robust and reliable high-throughput screening assay is critical for the identification of novel kinase inhibitors. The following protocol is based on the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This protocol is designed for a 384-well plate format.
High-Throughput Screening Workflow
The overall workflow for a typical HTS campaign to identify PLK2 inhibitors is depicted below.
Caption: A typical workflow for a high-throughput screening campaign.
Materials and Reagents
-
Recombinant human PLK2 enzyme
-
Suitable peptide substrate for PLK2 (e.g., a casein-based substrate)
-
This compound (as a positive control)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque, flat-bottom assay plates
-
Compound library dissolved in 100% DMSO
-
Automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol: Biochemical HTS Assay for PLK2 Inhibitors
This protocol is optimized for a final reaction volume of 10 µL.
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For positive controls (no inhibition), dispense 50 nL of 100% DMSO.
-
For negative controls (maximum inhibition), dispense 50 nL of a high concentration of this compound (e.g., 10 µM).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X PLK2 enzyme solution in kinase reaction buffer. The final concentration should be optimized to produce a robust signal.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for PLK2 to ensure sensitivity to ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X PLK2 enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may require optimization.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Assess the quality of the assay by calculating the Z'-factor: Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Hit Confirmation and Follow-up
Compounds identified as "hits" in the primary screen (typically showing >50% inhibition) should be subjected to further analysis:
-
Dose-Response Analysis: Perform the same assay with a range of concentrations for each hit compound to determine the IC50 value.
-
Selectivity Profiling: Test the confirmed hits against other related kinases (e.g., PLK1 and PLK3) to assess their selectivity profile.
-
Mechanism of Action Studies: Conduct further biochemical and cellular assays to elucidate the mechanism by which the novel inhibitors act.
References
Application Notes and Protocols for TC-S 7005 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7005 is a potent and selective inhibitor of Polo-like kinase 2 (PLK2), with additional activity against PLK1 and PLK3.[1][2][3] PLK enzymes are crucial regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound in animal models, primarily focusing on rodent xenograft studies. The protocols and data presented are based on established methodologies for similar kinase inhibitors and aim to serve as a comprehensive guide for preclinical evaluation of this compound.
Data Presentation
Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, the following tables provide representative quantitative data based on studies of other Polo-like kinase inhibitors in similar animal models. This information is intended to offer a reference framework for designing and interpreting experiments with this compound.
Table 1: Representative In Vivo Efficacy of a PLK Inhibitor in a Human Cancer Xenograft Mouse Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1250 ± 150 | - |
| This compound (low dose) | 25 mg/kg, p.o., daily | 625 ± 95 | 50 |
| This compound (high dose) | 50 mg/kg, p.o., daily | 312 ± 60 | 75 |
| Positive Control | 10 mg/kg, i.p., weekly | 450 ± 80 | 64 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on typical results for PLK inhibitors.
Table 2: Representative Pharmacokinetic Parameters of a PLK Inhibitor in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | T¹/² (h) |
| Oral (p.o.) | 50 | 1200 | 2 | 7500 | 6 |
| Intraperitoneal (i.p.) | 20 | 2500 | 0.5 | 8200 | 5.5 |
| Intravenous (i.v.) | 5 | 3000 | 0.08 | 4500 | 5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T¹/²: Half-life. These values are representative and will vary depending on the specific compound, formulation, and animal strain.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is sparingly soluble in water. Therefore, appropriate formulation is critical for achieving desired exposure in animal studies.
1. Oral Gavage Formulation (Suspension):
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution by first dissolving Tween® 80 in water, followed by the gradual addition of CMC with continuous stirring until a homogenous suspension is formed.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension.
-
Prepare fresh daily before administration.
-
2. Intraperitoneal Injection Formulation (Solution/Suspension):
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Procedure:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and Tween® 80 and mix thoroughly.
-
Add saline to the final volume and vortex until a clear solution or a fine suspension is achieved.
-
Warm the formulation to 37°C before injection to improve solubility and reduce viscosity.
-
Prepare fresh daily before administration.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study using a subcutaneous xenograft model in immunocompromised mice.
1. Cell Culture and Implantation:
- Culture a human cancer cell line of interest (e.g., a line with known PLK pathway dysregulation) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
- Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the flank of 6-8 week old female athymic nude mice.
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²)/2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. Drug Administration:
- Administer this compound or vehicle control via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.
- Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
4. Endpoint and Analysis:
- Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Pharmacokinetic (PK) Study
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound.
1. Animal Dosing:
- Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c).
- Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).
2. Blood Sampling:
- Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Analysis:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Plot the plasma concentration of this compound versus time.
- Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T¹/².
Mandatory Visualizations
Signaling Pathway
Caption: Representative PLK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study using a xenograft mouse model.
References
- 1. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like Kinase Inhibitors | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Polo-like kinase 2 regulates selective autophagic α-synuclein clearance and suppresses its toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitotic Arrest in vitro using TC-S 7005
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7005 is a potent and selective small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation.[1][2] Specifically, PLK2 is involved in centriole duplication during the G1/S transition and is implicated in the orientation of the mitotic spindle.[3][4][5] Inhibition of PLK2 by this compound disrupts these processes, leading to defects in mitotic progression and ultimately resulting in mitotic arrest and, in many cases, apoptosis.[1] These characteristics make this compound a valuable tool for studying the intricate mechanisms of mitosis and a potential candidate for anti-cancer therapeutic development.[6][7]
This document provides detailed application notes and protocols for the in vitro use of this compound to induce mitotic arrest in cultured cells. It includes information on the mechanism of action, quantitative data on its effects, and comprehensive experimental procedures for cell treatment and analysis.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of PLK2, thereby inhibiting its kinase activity. The IC50 values for this compound are 4 nM, 24 nM, and 214 nM for PLK2, PLK3, and PLK1, respectively, demonstrating its high selectivity for PLK2.[1][2]
The inhibition of PLK2 disrupts critical mitotic events. PLK2 is essential for the proper duplication of centrioles, which are fundamental for the formation of a bipolar mitotic spindle.[3][5] Furthermore, PLK2 plays a role in ensuring the correct orientation of the mitotic spindle, a process vital for accurate chromosome segregation.[2][8][9] By inhibiting PLK2, this compound can lead to the formation of abnormal mitotic spindles, triggering the spindle assembly checkpoint (SAC) and causing a prolonged arrest in mitosis.[5] This sustained mitotic arrest can ultimately lead to apoptotic cell death.
Data Presentation
The following tables summarize the inhibitory activity of this compound and provide representative data on its effect on cell cycle distribution.
Table 1: In vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PLK2 | 4[1][2] |
| PLK3 | 24[1][2] |
| PLK1 | 214[1][2] |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells (24-hour treatment) - Representative Data
| Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle) | 55 | 25 | 20 |
| 0.1 | 52 | 24 | 24 |
| 1 | 45 | 20 | 35 |
| 5 | 30 | 15 | 55 |
| 10 | 25 | 10 | 65 |
| IC50 for cell cycle arrest | - | - | 7.32 [2] |
Table 3: Time-Course of Mitotic Arrest in a Representative Cancer Cell Line Treated with 10 µM this compound - Representative Data
| Time (hours) | % Cells in Mitosis (Phospho-Histone H3 Positive) |
| 0 | 3 |
| 8 | 25 |
| 16 | 45 |
| 24 | 60 |
| 48 | 40 |
Note: The data in Tables 2 and 3 are representative and may vary depending on the cell line, experimental conditions, and the specific analysis method used. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific model.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce mitotic arrest.
Materials:
-
Mammalian cell line of interest (e.g., HCT-116, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Tocris Bioscience, MedchemExpress, or other suppliers)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in multi-well plates or flasks at a density that allows for exponential growth during the treatment period (typically 30-50% confluency at the time of treatment).
-
Allow cells to adhere and grow for 12-24 hours before treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 3.59 mg of this compound (MW: 359.38 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 16, 24, or 48 hours). The optimal incubation time should be determined experimentally.
-
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol details the use of flow cytometry with propidium (B1200493) iodide (PI) staining to quantify the percentage of cells in the G2/M phase of the cell cycle following treatment with this compound.[3][4]
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use an appropriate laser and filter combination for PI detection (e.g., excitation at 488 nm, emission >600 nm).
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate on the single-cell population to exclude doublets and debris.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates mitotic arrest.[10]
-
Protocol 3: Determination of Mitotic Index by Immunofluorescence
This protocol describes how to determine the mitotic index by staining for the mitotic marker phospho-histone H3 (Ser10) and counterstaining the DNA.[1][11][12]
Materials:
-
This compound-treated and control cells grown on coverslips or in chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
After treatment, remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody (anti-phospho-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Calculate the mitotic index by dividing the number of phospho-histone H3 positive cells (mitotic cells) by the total number of DAPI-stained cells (total cells) and multiplying by 100.[13]
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound induced mitotic arrest.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Workflow for mitotic index determination.
References
- 1. Phosphohistone H3 labelling for histoprognostic grading of breast adenocarcinomas and computer‐assisted determination of mitotic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plk2 regulates mitotic spindle orientation and mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic kinesin inhibitors induce mitotic arrest and cell death in Taxol-resistant and -sensitive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plk2 regulates mitotic spindle orientation and mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Mitotic Index Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using TC-S 7005, a Potent Plk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7005 is a highly potent and selective inhibitor of Polo-like kinase 2 (Plk2), a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, particularly the G1/S phase transition and centriole duplication.[1] With significantly lower activity against other Plk family members, such as Plk1 and Plk3, this compound serves as a valuable tool for dissecting the specific functions of Plk2 in cellular processes.[1][2][3] Dysregulation of Plk2 has been implicated in various pathological conditions, including cancer and fibrosis. Notably, this compound has been shown to induce myofibroblast differentiation and reduce fibroblast proliferation, highlighting its therapeutic potential.[1]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell proliferation and myofibroblast differentiation. The provided methodologies and data will guide researchers in designing and executing experiments to explore the therapeutic and biological implications of Plk2 inhibition.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of Plk2, thereby inhibiting its kinase activity.[4] Plk2 is a key regulator of the cell cycle, primarily active during the G1 phase, where it is involved in the G1/S checkpoint and is essential for centriole duplication.[5] One of the critical downstream targets of Plk2 is Nucleophosmin (NPM1), a multifunctional nucleolar protein. Plk2-mediated phosphorylation of NPM1 at Serine 4 is a prerequisite for centriole duplication.[6] By inhibiting Plk2, this compound prevents the phosphorylation of NPM1, leading to cell cycle arrest and inhibition of proliferation.
Furthermore, Plk2 has been implicated in signaling pathways that control cell differentiation. The inhibition of Plk2 by this compound can promote the differentiation of fibroblasts into myofibroblasts, a process characterized by the expression of alpha-smooth muscle actin (α-SMA).[1]
Caption: Plk2 signaling pathway and points of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound on Plk family kinases and its effect on fibroblast proliferation are summarized in the table below.
| Target/Process | Assay Type | IC50 | Reference |
| Plk1 | Kinase Assay | 214 nM | [1][2][3] |
| Plk2 | Kinase Assay | 4 nM | [1][2][3] |
| Plk3 | Kinase Assay | 24 nM | [1][2][3] |
| Fibroblast Proliferation | Cell-Based Assay | ~50 nM (Estimated) | N/A |
Note: The IC50 for fibroblast proliferation is an estimated value based on the potent Plk2 inhibition and its role in cell cycle progression. Further experimental validation is required for a precise value.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of human foreskin fibroblasts (HFFs).
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HFFs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
References
Application Notes and Protocols: TC-S 7005 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7005 is a potent inhibitor of Polo-like kinases (PLKs), with high affinity for Plk2 and Plk3, and to a lesser extent, Plk1. PLKs are crucial regulators of the cell cycle, particularly during mitosis. Their overexpression is a common feature in various cancers, making them an attractive target for therapeutic intervention. While preclinical and clinical data on this compound in combination therapies are not yet widely published, extensive research on other Polo-like kinase 1 (PLK1) inhibitors provides a strong rationale and framework for its potential use in synergistic combination with conventional chemotherapy agents.[1][2][3][4][5] This document outlines the principles, protocols, and potential applications of combining this compound with other chemotherapeutics, drawing parallels from studies on other PLK inhibitors.
The primary rationale for combining PLK inhibitors with chemotherapy is to enhance the cytotoxic effects on cancer cells.[1][6] Chemotherapy agents that induce DNA damage or mitotic stress can be potentiated by PLK inhibition, which disrupts the cell's ability to arrest the cell cycle and repair damage, ultimately leading to mitotic catastrophe and apoptosis.[7][8]
Mechanism of Action and Signaling Pathway
Polo-like kinase 1 (PLK1) is a key orchestrator of mitotic progression, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5][9] Inhibition of PLK1 leads to mitotic arrest and subsequent cell death. Many cancer cells are particularly dependent on PLK1 for their proliferation.
The following diagram illustrates the central role of PLK1 in the cell cycle and how its inhibition can synergize with chemotherapy.
Caption: PLK1's role in mitosis and synergy with chemotherapy.
Preclinical Data on PLK Inhibitors in Combination Therapy
While specific data for this compound is limited, studies with other PLK1 inhibitors have demonstrated significant synergistic effects when combined with various chemotherapy agents across different cancer types.
| PLK1 Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| BI 2536 | Doxorubicin + Cyclophosphamide | Triple-Negative Breast Cancer (TNBC) | Faster complete response and prevention of relapse in xenograft models. | [2] |
| BI 2536 | Nocodazole | Prostate Cancer | Synergistic induction of apoptosis and inhibition of viability. | [1] |
| BI 2536 | Eribulin | Rhabdomyosarcoma | Impeded tumor growth in vivo, where monotherapy failed. | [1] |
| BI 6727 (Volasertib) | Gemcitabine (B846) | Pancreatic Cancer | Sensitizes xenograft tumors to gemcitabine treatment. | [10] |
| GSK461364A | Paclitaxel | Osteosarcoma | Synergistic cytotoxic effects. | [1] |
| Onvansertib | Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Significant decrease in tumor volume in xenograft models. | [11] |
These studies highlight a consistent theme: PLK1 inhibition can overcome resistance and enhance the efficacy of standard chemotherapeutic agents.[1][7]
Experimental Protocols
The following are generalized protocols for in vitro and in vivo assessment of the synergistic effects of this compound in combination with chemotherapy, based on methodologies used for other PLK inhibitors.
In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically with a chemotherapy agent to inhibit cancer cell proliferation.
1. Cell Culture:
-
Culture cancer cell lines of interest (e.g., TNBC, pancreatic, prostate cancer cell lines) in their recommended media and conditions.
2. Proliferation Assay (e.g., MTS or CellTiter-Glo®):
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat cells with a dose-response matrix of this compound and the chosen chemotherapy agent (e.g., paclitaxel, gemcitabine). Include single-agent and vehicle controls.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
3. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
4. Clonogenic Survival Assay:
-
Treat cells with this compound, the chemotherapy agent, and the combination for 24 hours.
-
Re-plate a known number of cells in fresh media and allow colonies to form over 7-14 days.
-
Stain colonies (e.g., with crystal violet) and count them.
-
Assess the synergistic effect on the ability of single cells to form colonies.[11]
Caption: Workflow for in vitro synergy assessment.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a tumor xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously implant cancer cells to establish tumors. For orthotopic models, implant cells in the relevant organ.[1]
2. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel). Dosing should be based on prior maximum tolerated dose (MTD) studies.
3. Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for mitotic markers, immunohistochemistry for apoptosis markers).
4. Data Analysis:
-
Plot tumor growth curves for each group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth inhibition between groups.
-
Assess for synergistic effects on tumor growth delay or regression.
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Directions
The inhibition of Polo-like kinases represents a promising strategy in cancer therapy, particularly in combination with established chemotherapeutic agents.[3][5] While direct evidence for this compound is still emerging, the extensive preclinical and clinical research on other PLK1 inhibitors strongly supports the investigation of this compound in combination regimens. The protocols outlined above provide a framework for systematically evaluating the potential synergistic effects of this compound. Future research should focus on identifying optimal combination partners and dosing schedules, as well as biomarkers that may predict which patient populations are most likely to benefit from this therapeutic approach.[4]
References
- 1. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. PLK1 inhibition-based combination therapies for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 1 inhibitors in mono- and combination therapies: a new strategy for treating malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC-S 7005 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers characteristic of the in vivo tumor microenvironment. TC-S 7005 is a potent and selective inhibitor of Polo-like kinases (PLKs), with significantly higher affinity for PLK2 and PLK3 over PLK1. This selectivity profile makes this compound a valuable tool for investigating the specific roles of PLK2 and PLK3 in cancer biology and as a potential therapeutic agent. These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models, including detailed experimental protocols and data interpretation guidelines.
Mechanism of Action and Target Profile
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Polo-like kinases. Its inhibitory activity is most potent against PLK2 and PLK3, with reported IC50 values in the low nanomolar range.[1] The selectivity for PLK2/3 over PLK1 is a key feature of this compound, allowing for the dissection of the distinct biological functions of these kinase family members.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PLK2 | 4 |
| PLK3 | 24 |
| PLK1 | 214 |
Data sourced from commercially available information.[1]
Polo-like kinases are crucial regulators of the cell cycle, and their dysregulation is frequently implicated in tumorigenesis. While PLK1's role in mitosis is well-established, PLK2 and PLK3 are involved in a broader range of cellular processes, including DNA damage response, centriole duplication, and the regulation of key signaling pathways.
Signaling Pathways of PLK2 and PLK3 in Cancer
The inhibition of PLK2 and PLK3 by this compound can impact multiple signaling pathways relevant to the tumor microenvironment and cancer cell behavior.
-
PLK3 and Hypoxia: PLK3 has been identified as a tumor suppressor that negatively regulates the hypoxia-inducible factor-1α (HIF-1α).[2] It can directly phosphorylate HIF-1α, leading to its destabilization.[2] Additionally, PLK3 can phosphorylate and stabilize the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt pathway, a known activator of HIF-1α.[2] In the hypoxic core of a 3D tumor model, inhibition of PLK3 by this compound could potentially lead to the stabilization of HIF-1α, a critical regulator of angiogenesis and metabolic adaptation.
-
PLK2 and Tumor Progression: The role of PLK2 in cancer is more complex and appears to be context-dependent. In some cancers, PLK2 acts as a tumor suppressor, while in others, it may promote tumor growth.[3] PLK2 has been shown to be involved in the Hedgehog survival signaling pathway in cholangiocarcinoma.[4] It has also been implicated in the regulation of the mTOR pathway and can be involved in cellular responses to oxidative stress through the GSK3-NRF2 pathway. Furthermore, PLK2 has been linked to the Notch signaling pathway and can influence cell invasion.
Below is a diagram illustrating the potential signaling pathways affected by this compound in a 3D tumor microenvironment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Roles of Polo-like kinase 3 in suppressing tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 4. Polo-Like Kinase 2 Is a Mediator of Hedgehog Survival Signaling in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TC-S 7005 solubility problems and solutions
Welcome to the technical support center for TC-S 7005. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 2 (PLK2).[1][2] It also shows inhibitory activity against PLK3 and PLK1, though with lower potency.[1][2] PLK2 is a serine/threonine-protein kinase that plays a crucial role in regulating various phases of the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[3] By inhibiting PLK2, this compound can induce mitotic arrest and subsequent cell death in cancer cells.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][4] It is reported to be insoluble in water and ethanol.[5] For optimal results, it is recommended to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can reduce the solubility of the compound.[5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve 3.59 mg of this compound (Molecular Weight: 359.38 g/mol ) in 1 mL of DMSO. It is recommended to vortex or sonicate the solution to ensure it is completely dissolved.[6] Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent like DMSO when diluted into an aqueous environment.[8][9][10] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium and precipitate.[9][10] To prevent this, you can try the following:
-
Use a stepwise dilution: Instead of directly diluting the concentrated DMSO stock into your final volume of media, create an intermediate dilution in pre-warmed (37°C) media or buffer.[9]
-
Add the stock solution dropwise while mixing: Slowly add the DMSO stock to the full volume of pre-warmed media while gently vortexing or swirling. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[6][11]
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration of less than 0.5% in your cell culture experiments to minimize both precipitation and potential solvent-induced cellular toxicity.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 25[8], 35.94[1], 72[5], 125[4] | ~70, 100[1], ~200[5], ~348 | Solubility may vary between batches. Use of anhydrous DMSO is recommended. Sonication may be required.[4] |
| Water | Insoluble[5] | Insoluble | - |
| Ethanol | Insoluble[5] | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blot Analysis of PLK2 Downstream Targets
This protocol is to assess the inhibition of the PLK2 signaling pathway by this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53, anti-cleaved PARP, anti-PLK2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested downstream targets to investigate include phosphorylated forms of p53 or cleaved PARP as a marker of apoptosis.[12][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathway
Diagram: Simplified PLK2 Signaling Pathway and Inhibition by this compound
Caption: Overview of the PLK2 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 13. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with TC-S 7005
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TC-S 7005, a potent Polo-like kinase (Plk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of Polo-like kinases (Plks), with the highest selectivity for Plk2.[1][2][3][4] It also shows inhibitory activity against Plk3 and, to a lesser extent, Plk1.[1][2][5][6] Plks are crucial regulators of the cell cycle, and their inhibition by this compound can lead to mitotic arrest and subsequent cell death in susceptible cell lines.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[2][3] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[2][7] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are stable for up to one year when stored at -80°C and for one month when stored at -20°C.[2] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[2]
Troubleshooting Guide
Problem: Reduced or No Compound Activity
Possible Cause 1: Improper Storage or Handling
-
Solution: Ensure the compound has been stored correctly as a powder at -20°C and stock solutions at -80°C in aliquots to avoid freeze-thaw cycles.[2] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can affect solubility.[2]
Possible Cause 2: Incorrect Concentration
-
Solution: Verify the calculations for your working dilutions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Possible Cause 3: Cell Line Insensitivity
-
Solution: The expression levels of Plk1, Plk2, and Plk3 can vary between cell lines. Confirm the expression of the target kinases in your cell model. Consider using a positive control cell line known to be sensitive to Plk inhibition, such as HCT 116 colorectal cancer cells.[3][4]
Problem: Off-Target Effects Observed
Possible Cause 1: High Concentration
-
Solution: High concentrations of this compound may lead to inhibition of other kinases beyond Plk2, Plk3, and Plk1. Lower the concentration to the minimal effective dose determined from your dose-response experiments to increase selectivity.
Possible Cause 2: Non-Specific Cellular Stress
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental media is not causing cellular stress. It is advisable to include a vehicle-only control in your experiments.
Problem: Compound Precipitation in Media
Possible Cause: Poor Solubility in Aqueous Solutions
-
Solution: this compound is insoluble in water.[2] When diluting the DMSO stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent precipitation. If precipitation persists, consider using a lower final concentration or a different formulation if available for in vivo studies. For in vivo oral administration, a suspension in CMC-Na can be prepared.[2]
Data Presentation
Table 1: Inhibitory Activity of this compound against Polo-like Kinases
| Kinase | IC₅₀ (nM) |
| Plk2 | 4[1][2][3] |
| Plk3 | 24[1][2][3] |
| Plk1 | 214[1][2][3] |
Experimental Protocols
Cell Viability Assay Using a Resazurin-Based Reagent
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
Viability Assessment: Add a resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Simplified signaling pathway of Plk1 activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 4. abmole.com [abmole.com]
- 5. This compound | PLK2 抑制剂 | MCE [medchemexpress.cn]
- 6. This compound | 1082739-92-1 | PLK | MOLNOVA [molnova.com]
- 7. This compound - Immunomart [immunomart.com]
Technical Support Center: Optimizing TC-S 7005 Working Concentration for Diverse Cell Lines
Welcome to the technical support center for the Polo-like kinase (PLK) inhibitor, TC-S 7005. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell-based experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you determine the optimal working concentration for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Polo-like kinases (PLKs), a family of serine/threonine kinases that are key regulators of the cell cycle.[1] It exhibits the highest selectivity for PLK2, followed by PLK3 and PLK1.[1] By inhibiting PLKs, this compound disrupts various stages of mitosis, including mitotic entry, spindle formation, and cytokinesis, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in actively dividing cells.[2][3]
Q2: What is a good starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, typically from 10 nM to 10 µM. Based on the available data, a concentration of 1 µM has been shown to be effective in primary human SR fibroblasts, while the IC50 for HCT-116 cells is reported to be 7.32 µM.[3]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on the cell line's doubling time and the specific experimental endpoint. For cell viability or proliferation assays, a 48- to 72-hour incubation is common. For cell cycle analysis or assessment of target inhibition by Western blot, shorter incubation times (e.g., 12-24 hours) may be sufficient to observe the desired effects.
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is selective for PLKs, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[4] Potential off-target effects of PLK inhibitors can include the inhibition of other kinases, which may lead to unexpected cellular responses.[5] It is crucial to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Cell line is resistant to PLK inhibition. | Consider cell lines with known sensitivity to PLK inhibitors. Resistance can arise from mutations in the PLK1 gene or upregulation of drug efflux pumps.[6] | |
| Degraded inhibitor. | Use a fresh aliquot of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| High levels of cell death, even at low concentrations | Cell line is highly sensitive to PLK inhibition. | Reduce the inhibitor concentration and/or shorten the incubation time. |
| Off-target toxicity. | Use the lowest effective concentration determined from your dose-response curve. Consider using a more selective PLK inhibitor if off-target effects are suspected. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Precipitation of the inhibitor in the culture medium | Low solubility in aqueous media. | Ensure the final DMSO concentration is appropriate. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
Data Presentation: this compound In Vitro Activity
The following table summarizes the available quantitative data for this compound across different assays and cell lines. It is important to note that the optimal concentration for your specific cell line may vary and should be determined experimentally.
| Target/Cell Line | Assay Type | IC50 / Working Concentration | Reference |
| PLK1 (enzyme) | Biochemical Assay | 214 nM | [1] |
| PLK2 (enzyme) | Biochemical Assay | 4 nM | [1] |
| PLK3 (enzyme) | Biochemical Assay | 24 nM | [1] |
| HCT-116 (Colon Carcinoma) | Cell Viability | 7.32 µM | [3] |
| Primary human SR fibroblasts | Proliferation | 1 µM | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using an MTT Cell Viability Assay
This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0 (vehicle control), 0.01, 0.1, 1, 5, 10, 25, and 50 µM. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Target Inhibition by Western Blot
This protocol describes how to assess the inhibition of PLK1, PLK2, and PLK3 activity by examining the phosphorylation status of their downstream targets.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations (including a vehicle control) for an appropriate duration (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein and the loading control.
Suggested Primary Antibodies for Western Blot:
| Target | Phospho-site | Expected Outcome of Inhibition | Reference |
| PLK1 | p-CDC25C (Ser198) | Decrease in phosphorylation | [7] |
| PLK1 | p-Histone H3 (Ser10) | Decrease in phosphorylation (as a marker of mitotic arrest) | [3] |
| PLK2 | p-α-synuclein (Ser129) | Decrease in phosphorylation | [8] |
| PLK3 | p53 (Ser20) | Decrease in phosphorylation | [9] |
Visualizations
Caption: Simplified Polo-like kinase (PLK) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Troubleshooting decision tree for common issues encountered with this compound.
References
- 1. abmole.com [abmole.com]
- 2. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Polo-like Kinase 2 (PLK2) Phosphorylates α-Synuclein at Serine 129 in Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK3 (D14F12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
potential off-target effects of TC-S 7005 at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of TC-S 7005, particularly at high concentrations. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help identify and characterize potential off-target effects during your experiments.
Troubleshooting Guide: Unexpected Experimental Outcomes
When experimental results deviate from the expected on-target effects of this compound, it is crucial to consider the possibility of off-target activity. This guide provides a systematic approach to troubleshooting these situations.
Question: My cells are exhibiting a phenotype (e.g., unexpected morphological changes, altered cell cycle progression, apoptosis) that is not consistent with the known function of PLK2. How can I determine if this is an off-target effect of this compound?
Answer:
A multi-step approach is recommended to investigate unexpected phenotypes:
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Confirm On-Target Engagement: First, verify that this compound is engaging its intended primary target, PLK2, in your experimental system at the concentrations used.
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Dose-Response Analysis: Conduct a dose-response experiment. If the unexpected phenotype occurs at a significantly higher concentration than the IC50 for PLK2, it may suggest the involvement of an off-target.
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Investigate Known Off-Targets: At higher concentrations, this compound is known to inhibit other members of the Polo-like kinase family, namely PLK1 and PLK3.[1][2] Evaluate if the observed phenotype aligns with the inhibition of these kinases.
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Use a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated inhibitor that also targets PLK2. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect of this compound is off-target.
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Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of PLK2. If the phenotype persists in the presence of the resistant mutant, it is likely an off-target effect.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a potent inhibitor of the Polo-like kinase (PLK) family. Its primary target is PLK2, with reported IC50 values in the low nanomolar range. It also inhibits PLK3 and PLK1 at higher concentrations.[1][2]
Q2: What are the likely off-target effects of this compound at high concentrations?
A2: Based on its known inhibitory profile, the most probable off-target effects of this compound at elevated concentrations are the inhibition of PLK1 and PLK3.[1][2] Inhibition of PLK1, a key regulator of mitosis, could lead to mitotic arrest and cell death.[3][4] Comprehensive kinome-wide screening data for this compound at high concentrations is not publicly available, so other off-target kinases cannot be ruled out.
Q3: How can I experimentally identify unknown off-targets of this compound?
A3: To identify novel off-targets, several unbiased experimental approaches can be employed:
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Kinome Profiling: A kinome scan screens this compound against a large panel of purified kinases to determine its selectivity profile.[5][6]
-
Chemical Proteomics: This technique uses an immobilized version of this compound to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess target engagement in intact cells and can reveal off-target binding by detecting changes in protein thermal stability upon compound binding.[7]
Q4: What are some general considerations for minimizing off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Perform dose-response experiments to distinguish on-target from potential off-target effects.
-
Whenever possible, confirm key findings with a structurally and mechanistically different inhibitor of the same target.
-
Validate your findings using genetic approaches, such as siRNA or CRISPR-mediated knockdown of the intended target.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Polo-like Kinases
| Kinase Target | IC50 (nM) | Reference |
| PLK2 | 4 | [1][2] |
| PLK3 | 24 | [1][2] |
| PLK1 | 214 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PLK1 and PLK3 Inhibition
Objective: To determine the IC50 value of this compound against PLK1 and PLK3 to confirm off-target inhibition.
Methodology:
-
Reagents:
-
Recombinant human PLK1 and PLK3 enzymes.
-
Suitable substrate (e.g., casein for PLK1, specific peptide substrate for PLK3).
-
ATP.
-
This compound serially diluted in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer.
-
Add serial dilutions of this compound to the reaction mixture. Use DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cellular Assay to Assess Off-Target Effects on Mitosis (PLK1 Inhibition)
Objective: To evaluate the effect of high concentrations of this compound on mitotic progression, a hallmark of PLK1 inhibition.
Methodology:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, HCT116) in appropriate media.
-
-
Treatment:
-
Treat cells with increasing concentrations of this compound, including concentrations significantly above the IC50 for PLK2 (e.g., 200 nM to 1 µM).
-
Include a vehicle control (DMSO) and a known PLK1 inhibitor (e.g., BI 2536) as a positive control.
-
-
Analysis:
-
Immunofluorescence Microscopy: After 24-48 hours of treatment, fix and permeabilize the cells. Stain for DNA (DAPI), α-tubulin (to visualize the mitotic spindle), and a marker for mitosis (e.g., phospho-histone H3). Analyze the percentage of cells in mitosis and assess for mitotic defects such as monopolar spindles.
-
Flow Cytometry: Harvest and fix the cells. Stain with propidium (B1200493) iodide to analyze DNA content. An increase in the G2/M population is indicative of mitotic arrest.
-
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: this compound target profile and downstream effects.
Caption: Experimental workflow for off-target identification.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. promegaconnections.com [promegaconnections.com]
Technical Support Center: Minimizing TC-S 7005 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxic effects of TC-S 7005 on normal cells during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and offers potential solutions.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at low concentrations of this compound. | The specific normal cell line being used may be particularly sensitive to Polo-like kinase (PLK) inhibition. | - Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for both your normal and cancer cell lines to establish a therapeutic window. - Select a different normal cell line: If possible, use a normal cell line from the same tissue of origin as the cancer cell line being studied for a more relevant comparison.[1] - Reduce incubation time: Shorter exposure to the compound may decrease toxicity in normal cells while still affecting cancer cells. |
| Inconsistent cytotoxicity results between experiments. | - Variability in cell health and density: Differences in cell passage number, confluency, or initial seeding density can impact results. - Compound stability: Improper storage or handling of this compound can lead to degradation and altered activity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be causing cytotoxic effects. | - Standardize cell culture practices: Use cells within a consistent passage number range and ensure a uniform seeding density for all experiments. - Proper compound handling: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles and store as recommended by the manufacturer.[2] - Include a vehicle control: Always test the effect of the solvent at the highest concentration used in your experiment to rule out solvent-induced toxicity. |
| Difficulty in achieving selective cytotoxicity for cancer cells over normal cells. | The therapeutic window for this compound may be narrow for the cell lines being tested. | - Combination therapy: Explore combining this compound with other anti-cancer agents that have different mechanisms of action. This may allow for lower, less toxic concentrations of this compound to be used. - Investigate cytoprotective agents: Consider the co-administration of agents that may protect normal cells from the cytotoxic effects of the compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Polo-like kinases (PLKs).[2][4] It has the highest potency for PLK2 (IC50 of 4 nM), followed by PLK3 (IC50 of 24 nM), and is less potent against PLK1 (IC50 of 214 nM).[2][4][5] PLKs are crucial regulators of various cell cycle processes, including mitotic entry, spindle formation, and cytokinesis. By inhibiting these kinases, this compound can lead to cell cycle arrest and apoptosis.
Q2: Why am I seeing cytotoxicity in my normal cell lines?
A2: While cancer cells are often more reliant on pathways regulated by PLKs for their rapid proliferation, normal dividing cells also require PLK activity for proper cell division. Inhibition of these essential kinases by this compound can, therefore, also induce cytotoxicity in healthy, proliferating cells. The goal in a research setting is to identify a concentration at which the compound has a greater effect on cancer cells than on normal cells.
Q3: What are some general strategies to reduce drug-induced cytotoxicity in normal cells?
A3: Several strategies can be employed to mitigate off-target effects of cytotoxic compounds in vitro:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to carefully titrate the concentration of this compound and the duration of exposure to find a balance that maximizes cancer cell death while minimizing the impact on normal cells.
-
Co-administration with Cytoprotective Agents: The use of antioxidants or other cytoprotective agents may help to shield normal cells from drug-induced stress.[3]
-
Targeted Delivery Systems: While more complex, encapsulating the drug in nanoparticles or conjugating it to antibodies that target cancer-specific antigens can reduce systemic toxicity in vivo and could be adapted for in vitro co-culture models.[3]
Q4: How can I quantify the selectivity of this compound for cancer cells over normal cells?
A4: The selectivity of a compound is often expressed as a selectivity index (SI). This is calculated by dividing the IC50 value in a normal cell line by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for the cancer cells.[6]
Hypothetical Example of this compound Cytotoxicity Data
| Cell Line | Cell Type | IC50 (nM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 50 | 10 |
| MCF-10A | Normal Breast Epithelial | 500 | - |
| A549 | Lung Cancer | 100 | 8 |
| BEAS-2B | Normal Lung Bronchial Epithelial | 800 | - |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values must be determined experimentally.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Include wells with medium alone (blank), cells with medium (negative control), and cells with vehicle (solvent control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the Polo-like kinase (PLK) pathway.
Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high cytotoxicity of this compound in normal cells.
References
TC-S 7005 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and use of the Polo-like kinase (PLK) inhibitor, TC-S 7005, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Polo-like kinases (PLKs).[1][2][3] It primarily targets PLK2, with high affinity, and also inhibits PLK1 and PLK3 at higher concentrations.[1][2][3] PLKs are crucial regulators of the cell cycle, and their inhibition by this compound can lead to mitotic arrest and cell death in cancer cells.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (B87167) (DMSO). For optimal stability, it is recommended to prepare a concentrated stock solution in 100% DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: How stable is this compound in cell culture media?
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Effect of this compound
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | For experiments lasting longer than 24 hours, consider replenishing the cell culture medium with freshly diluted this compound every 24-48 hours. To assess the stability in your specific system, you can perform a time-course experiment and measure the compound's concentration over time using HPLC or LC-MS/MS. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal working concentration (IC50) for your specific cell line and experimental conditions. Start with a broad range of concentrations to establish a dose-response curve. |
| Low Target Expression | Confirm the expression levels of PLK1, PLK2, and PLK3 in your cell line using techniques like Western blotting or qPCR. If the target kinases are not sufficiently expressed, consider using a different cell line. |
| Poor Cell Permeability | While many kinase inhibitors are cell-permeable, poor uptake can sometimes be an issue. If you suspect this, you can try to assess the intracellular concentration of this compound using LC-MS/MS. |
| Cell Line Resistance | Cancer cells can develop resistance to kinase inhibitors through various mechanisms, such as upregulation of drug efflux pumps or activation of alternative signaling pathways. If you observe a gradual loss of efficacy, consider investigating potential resistance mechanisms. |
Issue 2: Off-Target Effects or Unexpected Phenotypes
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inhibition of Multiple PLK Isoforms | Be aware of the IC50 values of this compound for different PLK isoforms. At higher concentrations, you may be inhibiting PLK1 and PLK3 in addition to PLK2, which could lead to a broader range of cellular effects.[1][2][3] |
| Induction of DNA Damage Response | Inhibition of PLK1 has been shown to induce a DNA damage response.[7] If you observe markers of DNA damage (e.g., γH2AX foci), this may be an on-target effect of inhibiting PLK1 at higher concentrations of this compound. |
| General Kinase Off-Target Effects | While this compound is selective for PLKs, like many kinase inhibitors, it may have off-target effects at higher concentrations. If you observe unexpected phenotypes, consider performing a kinome profiling assay to identify potential off-target kinases. |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%). Always include a vehicle-only control in your experiments to account for any effects of the solvent. |
Data Presentation
Table 1: Inhibitory Potency of this compound against Polo-like Kinases
| Kinase | IC50 (nM) |
| PLK1 | 214 |
| PLK2 | 4 |
| PLK3 | 24 |
| Data is compiled from multiple sources.[1][2][3] Values can vary depending on assay conditions. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 2 years |
| DMSO Stock Solution | -20°C | Up to 6 months |
| DMSO Stock Solution | -80°C | Up to 1 year |
| Follow the manufacturer's specific recommendations for storage. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
-
Prepare a Concentrated Stock Solution:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, do not add the highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform intermediate dilutions in culture medium.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
-
Treat the Cells:
-
Remove the existing medium from your cell culture plates.
-
Add the freshly prepared medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Mandatory Visualizations
Caption: Simplified signaling pathways of PLK1, PLK2, and PLK3, and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments where this compound shows reduced or no effect.
References
TC-S 7005 Technical Support Center: Preventing Precipitation in Aqueous Solutions
Welcome to the technical support center for TC-S 7005. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you avoid compound precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 2 (PLK2), with an IC50 of 4 nM.[1][2] It demonstrates selectivity over other kinases in the same family, PLK3 (IC50 = 24 nM) and PLK1 (IC50 = 214 nM).[3][4] Due to its role in inhibiting PLK2, it is utilized in research to induce mitotic arrest and cell death in cancer cell lines, such as HCT 116 colorectal cells.[2]
Q2: Why does this compound precipitate when I dilute it in my aqueous buffer?
A2: this compound is a hydrophobic compound, which means it has very low solubility in water-based solutions like Phosphate-Buffered Saline (PBS) or cell culture media.[3][5] Researchers typically first dissolve it in an organic solvent, most commonly Dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[5][6] When this concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation if the concentration exceeds its solubility limit in the final aqueous environment.[7][8]
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[2] It is practically insoluble in water and ethanol.[3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[3][4]
Q4: What is the maximum solubility of this compound in DMSO?
A4: The maximum reported solubility of this compound in DMSO varies between suppliers but is consistently high. For ease of comparison, the quantitative data from various sources is summarized in the table below.
| Supplier/Source | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes |
| MedchemExpress | 125 mg/mL | 347.82 mM | Requires ultrasonic assistance.[4] |
| MOLNOVA | 125 mg/mL | 347.82 mM | |
| Selleck Chemicals | 72 mg/mL | 200.34 mM | Recommends using fresh DMSO.[3] |
| Tocris Bioscience | 35.94 mg/mL | 100 mM | |
| R&D Systems | Soluble to 100 mM | 100 mM |
(Molecular Weight of this compound is approximately 359.38 g/mol )[3][4]
Q5: What is the maximum recommended final DMSO concentration for cell-based assays?
A5: To avoid solvent-induced toxicity in your experiments, the final concentration of DMSO in the cell culture medium should be kept as low as possible. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended, with 0.1% being a widely accepted and safer limit for sensitive cell lines.[6][9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.[8]
Q6: How should I store this compound stock solutions?
A6: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[4] Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into small, single-use volumes.[3][8] A stock solution in DMSO is typically stable for at least one year at -80°C or one month at -20°C.[3]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for preparing and handling this compound to prevent precipitation.
Logical Flow: Factors Influencing this compound Solubility
The stability of your final this compound solution depends on a balance of factors related to the compound, the solvent, and the final aqueous environment. The diagram below illustrates these relationships.
Caption: Key factors that determine the final solubility outcome.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving powdered this compound to create a stable, high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous (new or properly stored) Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all the solid is at the bottom.[6]
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously. If the compound does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes.[4][8] Gentle warming to 37°C can also aid dissolution.[8]
-
Verification: Visually inspect the solution to ensure it is clear and free of any visible particles. A clear solution indicates complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store these aliquots tightly sealed at -20°C or -80°C to maintain stability and prevent contamination.[3]
Protocol 2: Preparation of Aqueous Working Solutions (Avoiding Precipitation)
The critical step where precipitation often occurs is the dilution of the DMSO stock into an aqueous buffer. A gradual, serial dilution method is recommended over a single, large dilution.[6]
Caption: Recommended workflow for preparing aqueous solutions.
Procedure:
-
Thaw Stock: Thaw a single aliquot of your high-concentration this compound DMSO stock solution and bring it to room temperature.
-
Intermediate Dilution (Recommended): Instead of directly diluting the highly concentrated stock into your final large volume, first create an intermediate dilution. For example, dilute your 100 mM stock 1:100 in your final assay buffer (e.g., PBS or culture medium) to get a 1 mM solution. Pipette the DMSO stock directly into the buffer while vortexing the tube to ensure rapid mixing.
-
Final Dilution: Use the intermediate solution from Step 2 to make your final working concentrations. For example, dilute the 1 mM intermediate solution 1:100 again to achieve a final concentration of 10 µM. This two-step process ensures the final DMSO concentration remains low and the compound stays in solution.
-
Final Check: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles).
Troubleshooting Guide: Precipitation Issues
Q: I followed the protocol, but my compound still precipitated after dilution in the aqueous buffer. What should I do?
A: If precipitation occurs, do not discard the solution immediately. The following steps can often help redissolve the compound.
-
Mix Thoroughly: Vortex the solution vigorously for 30-60 seconds.[8]
-
Apply Sonication: Place the tube or plate in a sonicator bath for several minutes. This provides energy to break up precipitate particles and aid dissolution.[8]
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[8] This can increase the kinetic solubility of the compound.
-
Review DMSO Concentration: Recalculate the final percentage of DMSO in your working solution. If it is significantly above 0.5%, it may be tolerated by the compound but could be toxic to cells. If it is very low, you may have exceeded the compound's solubility limit. Consider preparing a less concentrated working solution.
-
Consider Co-solvents (for specific applications): For particularly challenging in vivo or formulation studies, a co-solvent system may be necessary. One published formulation involves a mixture of DMSO, PEG300, and Tween 80.[3] For example, a working solution can be prepared by adding a 12 mg/mL DMSO stock to PEG300, followed by Tween80 and finally water.[3] This approach should be validated for compatibility with your specific assay.
Signaling Pathway Context: PLK2 Inhibition by this compound
Understanding the mechanism of action can inform experimental design. This compound acts by inhibiting PLK2, a kinase involved in regulating the cell cycle.
Caption: Simplified pathway showing this compound inhibiting PLK2.
References
- 1. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | Polo-like Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Navigating TC-S 7005 Treatment: A Guide to Determining Optimal Incubation Time
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal incubation time for TC-S 7005, a potent Polo-like kinase 2 (PLK2) inhibitor. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful and reproducible experimental outcomes.
Understanding this compound and its Mechanism of Action
This compound is a selective inhibitor of Polo-like kinases (PLKs), with a particularly high potency for PLK2.[1][2] PLKs are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis.[3] By inhibiting PLK2, this compound can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis in rapidly dividing cells, making it a compound of interest in cancer research.[4]
The selectivity profile of this compound is a critical factor in experimental design. The half-maximal inhibitory concentrations (IC50) highlight its preference for PLK2 over other family members.
| Target | IC50 |
| PLK2 | 4 nM |
| PLK3 | 24 nM |
| PLK1 | 214 nM |
| Data from MedchemExpress and Selleck Chemicals.[2][2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for determining the optimal incubation time for this compound?
A1: For initial experiments, a time-course study is highly recommended. Based on the mechanism of action of PLK inhibitors and general cell-based assay protocols, a range of 24, 48, and 72 hours is a common starting point for assessing effects on cell viability, apoptosis, or cell cycle progression.[5][6] The optimal time will be cell-line dependent and assay-specific.
Q2: How does the expected cellular outcome influence the incubation time?
A2: The desired experimental endpoint is a key determinant of the incubation duration.
-
Cell Cycle Arrest: Shorter incubation times (e.g., 12-24 hours) are often sufficient to observe an accumulation of cells in the G2/M phase.[7][8]
-
Apoptosis: Detecting apoptosis may require longer incubation periods (e.g., 24-72 hours) to allow for the induction and progression of the apoptotic cascade.[5][9]
-
Changes in Protein Expression: Effects on downstream protein expression or phosphorylation may be detectable at earlier time points (e.g., 4-24 hours).
Q3: I am not observing the expected phenotype (e.g., mitotic arrest). What could be the issue?
A3: Several factors can contribute to a lack of an expected phenotype with a PLK inhibitor. Some cell lines may exhibit a G2 arrest instead of a full mitotic block, particularly at high concentrations of the inhibitor.[10] It is also crucial to ensure the inhibitor is soluble in your culture medium and to use a freshly prepared solution, as compound precipitation can lead to a loss of activity.[1]
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is selective for PLK2, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations.[11][12] It is important to perform dose-response experiments and consider using a secondary, structurally different PLK2 inhibitor to confirm that the observed phenotype is due to on-target activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell proliferation | - Suboptimal incubation time.- Compound precipitation.- Cell line resistance. | - Perform a time-course experiment (e.g., 24, 48, 72 hours).- Visually inspect for precipitate after dilution in media. Consider pre-warming media and vortexing during dilution.- Test a range of concentrations and verify PLK2 expression in your cell line. |
| High variability between replicates | - Uneven cell seeding.- Edge effects in multi-well plates.- Inaccurate pipetting of the inhibitor. | - Ensure a single-cell suspension before seeding.- Use the outer wells for media/PBS only to minimize evaporation.- Use calibrated pipettes and prepare a master mix of the final drug dilution. |
| Unexpected cell cycle profile (e.g., G2 arrest instead of mitotic arrest) | - High inhibitor concentration.- Cell-line specific checkpoint activation. | - Perform a dose-response experiment to identify a concentration that induces mitotic arrest.- Characterize the specific cell cycle arrest phenotype in your cell line. |
| Inconsistent apoptosis results | - Inappropriate time point for analysis.- Using a single apoptosis marker. | - Conduct a time-course experiment to capture early and late apoptotic events.- Use multiple apoptosis assays (e.g., Annexin V/PI staining and caspase activity) for confirmation. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability Assay (MTT/CCK-8)
This protocol outlines a time-course experiment to determine the optimal incubation time for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116)
-
Complete culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to over-confluence at the final time point. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat cells with a range of concentrations and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Assay: At each time point, add the MTT or CCK-8 reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against time for each concentration to determine the optimal incubation period for observing a significant effect.[13]
Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to determine the optimal time to detect apoptosis induced by this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a fixed, effective concentration of this compound (determined from viability assays) and a vehicle control.
-
Incubation and Harvesting: Harvest cells at various time points (e.g., 12, 24, 48, and 72 hours).
-
Staining: Stain the harvested cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells at each time point to identify the peak of apoptosis.[5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess the effect of this compound on cell cycle distribution over time.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.
-
Incubation and Harvesting: Harvest cells at various time points (e.g., 8, 16, 24, and 48 hours).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases at each time point.[7][14]
Visualizing the PLK2 Signaling Pathway and Experimental Workflows
To aid in the understanding of this compound's mechanism of action and the experimental design process, the following diagrams are provided.
Caption: Simplified PLK2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for determining the optimal incubation time of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 5. ijbs.com [ijbs.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TC-S 7005 & DMSO Solvent Effects
Welcome to the technical support center for the experimental use of TC-S 7005. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this compound, with a specific focus on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 2 (PLK2). It functions by blocking the activity of PLK2, which plays a crucial role in the regulation of the cell cycle. Inhibition of PLK2 by this compound can lead to mitotic arrest and ultimately, cell death in cancer cells such as the HCT 116 colorectal cell line.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in DMSO, with a maximum concentration of up to 100 mM. Due to its high solubilizing capacity for many organic compounds, DMSO is a common choice for preparing stock solutions of this compound for in vitro experiments.
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments with this compound?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize off-target effects. While many robust cell lines can tolerate DMSO concentrations up to 0.5% (v/v), it is widely considered safe to keep the concentration below 0.1% (v/v) for most cell lines to avoid significant effects on cell behavior.[1][2] Primary cells are often more sensitive to DMSO, and concentrations should ideally be kept below 0.1%.[1][3] It is crucial to determine the specific tolerance of your cell line by performing a dose-response experiment with your vehicle control.
Q4: How can DMSO affect my experimental results beyond cytotoxicity?
A4: DMSO is not an inert solvent and can induce a range of cellular changes, underscoring the importance of a proper vehicle control.[1] Even at low, non-toxic concentrations, DMSO can alter gene and protein expression, and modulate signaling pathways.[4] For instance, DMSO has been shown to activate the PI3K/AKT pathway and influence apoptosis-related pathways.[5][6] It can also impact cell migration.[7]
Q5: How should I prepare my this compound stock and working solutions with DMSO?
A5: First, prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 100 mM). For your experiments, this stock solution should be serially diluted in your complete cell culture medium to achieve the desired final concentration of this compound. This method ensures that the final DMSO concentration remains within the non-toxic range for your cells. Always add the diluted this compound solution to the cell culture medium and mix well, rather than adding the medium to the concentrated compound.
Troubleshooting Guides
Issue 1: I am observing unexpected or inconsistent results with my this compound experiments.
-
Possible Cause: The effects you are observing may be due to the DMSO solvent rather than the this compound itself.
-
Troubleshooting Steps:
-
Review your vehicle control: Ensure you have a vehicle control group treated with the exact same final concentration of DMSO as your experimental groups.[1]
-
Perform a DMSO dose-response curve: To determine the maximum tolerated DMSO concentration for your specific cell line, conduct a viability assay (e.g., MTT or Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 1%).[1]
-
Lower the final DMSO concentration: If possible, prepare a more concentrated stock solution of this compound in DMSO. This will allow you to use a smaller volume to achieve your final desired concentration of this compound, thereby lowering the final DMSO concentration in your culture medium.[1]
-
Issue 2: My this compound/DMSO stock solution appears cloudy or has visible precipitates.
-
Possible Cause: The compound may not be fully dissolved or has precipitated out of solution. This can occur if the solubility limit has been exceeded or if the stock solution was stored improperly. Using a solution with precipitates will lead to inaccurate dosing and unreliable results.[8]
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a 37°C water bath for a short period to aid dissolution.
-
Sonication: Use a bath sonicator to help break up any aggregates.[9]
-
Fresh DMSO: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of compounds.[10]
-
Proper Storage: Store your stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9][10]
-
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) |
| PLK2 | 4[10][11] |
| PLK3 | 24[10][11] |
| PLK1 | 214[10][11] |
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO (v/v) | Notes |
| Most Immortalized Cell Lines | < 0.5%[1][3] | A dose-response curve is highly recommended. |
| Sensitive Cell Lines | < 0.1%[1][2] | Widely considered safe with minimal effects. |
| Primary Cells | < 0.1%[1][3] | Often more sensitive than immortalized cell lines. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Anhydrous DMSO
-
Multi-well plates (e.g., 96-well)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or Trypan Blue)
-
Plate reader (for colorimetric/fluorometric assays) or hemocytometer (for Trypan Blue)
Procedure:
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v).[1] Also, include an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the cells for a period relevant to your planned experiment with this compound (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Perform your chosen cell viability assay according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for this compound treatment.
Caption: Troubleshooting logic for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: TC-S 7005 Off-Target Kinase Profiling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TC-S 7005 in kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent inhibitor of the Polo-like kinase (PLK) family. Its primary targets are Plk2, Plk3, and Plk1, with the highest potency against Plk2.[1][2][3]
Q2: What is the known on-target activity of this compound?
In vitro biochemical assays have determined the following IC50 values for this compound against its primary targets:
This demonstrates a selectivity for Plk2 over Plk3 (6-fold) and Plk1 (53-fold).[3]
Q3: Has a comprehensive off-target kinase profile for this compound been published?
Currently, a comprehensive, publicly available off-target kinase profile (kinome scan) for this compound has not been identified in the scientific literature. Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, can exhibit off-target effects.[4][5] Therefore, it is crucial for researchers to empirically determine the selectivity of this compound within the context of their specific experimental system. This compound is available as part of kinase inhibitor libraries, suggesting that profiling data may exist but is not broadly published.
Q4: Why is off-target kinase profiling important for my experiments with this compound?
Understanding the off-target effects of a kinase inhibitor is critical for several reasons:
-
Data Interpretation: Unexpected phenotypes or experimental results may be due to the inhibition of an unintended kinase, not the primary target (Plk1/2/3).[5][6]
-
Safety and Toxicity: In a therapeutic context, off-target effects are a primary cause of adverse events.[4]
-
Mechanism of Action: Identifying the full spectrum of targets can lead to a more complete understanding of the compound's biological activity and may even reveal novel therapeutic applications.[7]
Quantitative Data Summary
As a comprehensive off-target profile for this compound is not publicly available, the following table summarizes its on-target activity. Researchers should use a similar format to present their own off-target profiling data.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Plk2 |
| Plk2 | 4 | 1x |
| Plk3 | 24 | 6x |
| Plk1 | 214 | 53.5x |
| [Example Off-Target 1] | [User Data] | [User Calculation] |
| [Example Off-Target 2] | [User Data] | [User Calculation] |
Experimental Protocols
Protocol: In Vitro Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a general method for determining the selectivity of this compound against a panel of kinases. Radiometric assays are considered a gold standard for directly measuring kinase catalytic activity.[8]
Materials:
-
Recombinant human kinases (panel of interest)
-
This compound (stock solution in DMSO)
-
Kinase-specific substrates
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10% Phosphoric Acid
-
Filter paper mats (e.g., P81 phosphocellulose)
-
Scintillation counter and scintillation fluid
-
96-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for the highest dose is 100 µM. Then, dilute this stock into the kinase reaction buffer to the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of a 96-well plate.
-
Add 20 µL of a master mix containing the specific recombinant kinase and its corresponding substrate in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of a solution containing [γ-³²P]ATP (at the Km for each specific kinase, if known) and non-radioactive ATP in kinase reaction buffer to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Stop Reaction and Capture Substrate:
-
Spot 40 µL of the reaction mixture from each well onto the filter paper mat.
-
Immediately immerse the filter mat in a bath of 10% phosphoric acid to stop the reaction and precipitate the phosphorylated substrate.
-
Wash the filter mat three times with 1% phosphoric acid, followed by a final wash with acetone.
-
Allow the mat to air dry completely.
-
-
Quantification:
-
Place the dried filter mat into a cassette with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in Cellular Assays
-
Question: My experimental results (e.g., cell viability, signaling pathway modulation) do not align with the known functions of Plk1, Plk2, or Plk3. Could this be an off-target effect of this compound?
-
Answer: Yes, an unexpected phenotype is a common indicator of off-target activity. The ATP-binding site is highly conserved across the kinome, making off-target inhibition a possibility for many kinase inhibitors.[4]
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Screen: Test this compound against a broad panel of kinases to identify potential off-target interactions.
-
Use an Orthogonal Inhibitor: Use a structurally distinct Plk inhibitor with a different off-target profile. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform a full dose-response curve. Off-target effects often occur at higher concentrations than on-target effects. Correlate the concentration required to see the phenotype with the IC50 values for on- and off-target kinases.
-
Genetic Validation: Use techniques like siRNA or CRISPR to knock down the suspected off-target kinase. If the phenotype is rescued or mimicked, it confirms the off-target interaction.
-
-
Issue 2: High Variability in IC50 Values Between Experiments
-
Question: I am getting inconsistent IC50 values for this compound against my target kinase. What could be the cause?
-
Answer: Variability in IC50 values can stem from several factors related to assay conditions and reagents.
-
Troubleshooting Steps:
-
Check ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Ensure you use a consistent ATP concentration, ideally at or near the Km of the kinase for ATP.
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Control Reaction Time and Enzyme Concentration: Ensure the kinase reaction is in the linear phase. If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion can affect IC50 determination.
-
Reagent Quality: Use fresh, high-quality recombinant kinase and substrate. Enzyme activity can vary between batches and suppliers.
-
-
Issue 3: No Inhibition Observed at Expected Concentrations
-
Question: this compound is not inhibiting my kinase of interest, even at concentrations where I expect to see an effect. What should I check?
-
Answer: A lack of inhibition can be due to issues with the compound, the assay setup, or the specific kinase being tested.
-
Troubleshooting Steps:
-
Confirm Kinase Activity: Run a positive control without any inhibitor to ensure the kinase is active. If there is no activity, troubleshoot the enzyme, buffer, or substrate.
-
Check Compound Solubility: this compound is soluble in DMSO but may precipitate in aqueous assay buffers at high concentrations. Visually inspect for any precipitation. The maximum solubility in DMSO is high (around 100 mM), but this can decrease significantly in aqueous solutions.
-
Review Assay Conditions: Ensure the buffer components (e.g., pH, salt concentration) are optimal for the specific kinase being tested.
-
Consider Assay Format: Some assay formats can be prone to interference. For example, in luminescence-based assays that measure ATP depletion, the inhibitor itself might interfere with the luciferase reporter enzyme. Run a no-enzyme control with the inhibitor to test for this.
-
-
Visualizations
Caption: Experimental workflow for in vitro kinase profiling.
Caption: Troubleshooting flowchart for unexpected phenotypes.
Caption: Simplified Polo-like kinase (PLK) signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Refining TC-S 7005 Dosage for Improved In Vivo Efficacy
Welcome to the technical support center for the Polo-like kinase (PLK) inhibitor, TC-S 7005. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound to achieve desired therapeutic outcomes. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical in vivo studies.
Disclaimer: Specific in vivo dosage and comprehensive efficacy data for this compound are not extensively available in the public domain. The following information is based on the known mechanism of action of this compound, general principles of in vivo testing for small molecule kinase inhibitors, and data from similar compounds. Researchers must conduct their own dose-finding, pharmacokinetic (PK), and pharmacodynamic (PD) studies to determine the optimal and safe dosage for their specific animal models and disease contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Polo-like kinases (PLKs), a family of serine/threonine kinases that play crucial roles in cell cycle regulation.[1][2] It exhibits potent inhibition of PLK2 and PLK3, with a lower inhibitory effect on PLK1.[1][2] Dysregulation of PLKs is associated with oncogenesis, making them attractive targets for cancer therapy.[3] In vitro studies have shown that this compound can induce myofibroblast differentiation and reduce fibroblast proliferation rates.[1]
Q2: What is a recommended starting dose for an in vivo study with this compound?
A2: Determining a starting dose for a novel compound like this compound requires a systematic approach. A common practice is to start with a dose that is expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 values.[4] Given the nanomolar IC50 values of this compound, a dose-ranging study, starting from a low dose (e.g., 1-5 mg/kg) and escalating, is recommended to first establish the maximum tolerated dose (MTD).
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is reported to be insoluble in water and ethanol.[2] Therefore, a suitable vehicle is required for its administration. Common formulation strategies for poorly soluble compounds include:
-
Suspension: A homogeneous suspension can be prepared in vehicles like Carboxymethylcellulose sodium (CMC-Na).[2]
-
Solution with co-solvents: A clear solution may be achieved using a combination of solvents. An example formulation involves dissolving this compound in DMSO and then further diluting with PEG300, Tween 80, and water.[2] Another option is a solution in a mixture of DMSO and corn oil.[2]
It is crucial to prepare fresh formulations and ensure homogeneity before each administration. A vehicle-only control group is essential in your experiments to rule out any effects of the formulation itself.[4]
Q4: What are the common signs of toxicity to monitor in animal models?
A4: Common signs of toxicity for kinase inhibitors can include weight loss, lethargy, ruffled fur, and changes in behavior.[5] Organ-specific toxicities may also occur and might require histological or blood chemistry analysis.[5] Daily monitoring of animal health and body weight is critical. If significant toxicity is observed, a dose reduction or a temporary halt in treatment may be necessary.[5]
Q5: How can I confirm that this compound is engaging its target in vivo?
A5: A pharmacodynamic (PD) study is essential to confirm target engagement. This involves collecting tissue or tumor samples at various time points after dosing to measure a biomarker of PLK activity. For a PLK inhibitor, this could involve measuring the phosphorylation status of downstream substrates.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | Inconsistent compound formulation or administration. | Ensure the formulation is homogeneous before each dose. Standardize the administration technique (e.g., gavage volume, injection site).[4] |
| Animal health variability. | Monitor animal health closely and exclude any unhealthy animals from the study. | |
| Lack of expected efficacy at the administered dose. | Insufficient target engagement. | Conduct a pharmacodynamic (PD) study to confirm target inhibition in the tissue of interest.[4] |
| Poor bioavailability. | Perform a pharmacokinetic (PK) study to determine the plasma and tissue exposure of this compound. | |
| The dose is too low. | If the current dose is well-tolerated, consider a dose-escalation study.[5] | |
| Unexpected toxicity observed at doses predicted to be safe. | Off-target effects of this compound. | Further in vitro profiling against a broader panel of kinases may be necessary. |
| Toxicity of the vehicle. | Ensure a vehicle-only control group is included to distinguish between compound-related and vehicle-related toxicity.[4] | |
| Compound precipitation during formulation. | Poor solubility of this compound in the chosen vehicle. | Test alternative formulation vehicles. Gentle heating or sonication may aid dissolution, but stability should be confirmed. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Plk2 | 4[1][2] |
| Plk3 | 24[1][2] |
| Plk1 | 214[1][2] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant mouse or rat strain (e.g., BALB/c mice).
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 animals per group).
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle and administer via the intended route (e.g., oral gavage, intraperitoneal injection) daily for a defined period (e.g., 7-14 days).
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and any instances of morbidity or mortality daily.
-
Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform gross necropsy and collect major organs for histopathological examination.
-
Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., one with known PLK dependency) and implant subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at one or more doses below the MTD) with 8-10 mice per group.
-
Drug Administration: Administer this compound or vehicle according to the determined schedule and route.
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and clinical signs of toxicity daily.[5]
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Endpoint: Euthanize mice when tumors reach a predetermined size, at the end of the study period, or if significant toxicity is observed.
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Analysis: Collect tumors for pharmacodynamic analysis (e.g., Western blot for downstream targets of PLKs). Collect blood for pharmacokinetic analysis. Analyze tumor growth inhibition and assess for any toxicities.[5]
Visualizations
Caption: Simplified signaling pathway illustrating the role of PLKs and the inhibitory action of this compound.
Caption: General experimental workflow for refining the in vivo dosage of this compound.
Caption: A logical troubleshooting flowchart for addressing common issues in in vivo studies with this compound.
References
Technical Support Center: Addressing Inconsistencies in TC-S 7005 Experimental Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential inconsistencies in experimental data when working with the Polo-like kinase (Plk) inhibitor, TC-S 7005.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Polo-like kinases (Plks), a family of serine/threonine kinases that play crucial roles in cell cycle regulation. It exhibits selectivity for different Plk isoforms, with reported IC50 values of 4 nM for Plk2, 24 nM for Plk3, and 214 nM for Plk1.[1][2][3][4] Its primary mechanism of action is the inhibition of these kinases, which can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on Plk activity.[5]
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the likely causes?
Inconsistent IC50 values are a common issue in kinase inhibitor studies and can arise from several factors:
-
Reagent Stability and Handling: Ensure your this compound stock solution is properly stored, typically at -20°C or -80°C in a suitable solvent like DMSO, and avoid repeated freeze-thaw cycles.[2] It is advisable to prepare fresh dilutions for each experiment.
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in the ATP concentration in your assay will directly affect the IC50 value. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific Plk isoform being studied to ensure data comparability.
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Enzyme Purity and Activity: The purity and specific activity of the kinase preparation are critical. Contaminating kinases can lead to inaccurate activity measurements.
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Cell Line Variability: Different cell lines may have varying levels of dependence on specific Plk isoforms, which can influence the observed potency of this compound.
Q3: My cells are showing an unexpected phenotype after treatment with this compound. How should I investigate this?
Unexpected cellular responses can be due to off-target effects, the specific genetic background of your cell line, or experimental variables. A systematic approach is necessary to understand the observed phenotype.[6] Consider performing a broad-panel kinase screen to identify potential off-target activities of this compound.
Q4: I am not observing the expected level of cell cycle arrest with this compound. What troubleshooting steps should I take?
A lack of the expected biological effect could be due to several factors:
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Compound Potency: First, confirm the potency and stability of your this compound stock solution.
-
Target Engagement: Verify that this compound is engaging its intended target (Plk1, Plk2, or Plk3) in your cellular model. This can be assessed by examining the phosphorylation status of known downstream substrates.
-
Cellular Context: The targeted Plk isoform may not be the primary driver of cell cycle progression in your specific cell model. Different cancer cell lines can have varying dependencies on specific kinases.[6]
Troubleshooting Guides
Guide 1: Inconsistent Anti-proliferative Effects
Problem: The IC50 value for cell viability or proliferation assays varies significantly across experiments.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh serial dilutions of this compound from a new aliquot of the stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.[2] |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Variable Incubation Times | Strictly adhere to a consistent incubation time with the compound for all experiments. |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., fluorescence or luminescence). Run appropriate controls, such as compound-only wells, to check for interference.[7] |
Guide 2: Unexpected Cellular Toxicity
Problem: Significant cell death is observed at concentrations expected to be specific for Plk inhibition.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Perform a kinase selectivity profile to identify other kinases that may be inhibited by this compound at the concentrations used.[6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.5%).[7] |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of Plk signaling or may have underlying vulnerabilities that are exacerbated by this compound. |
Quantitative Data Summary
| Parameter | Plk1 | Plk2 | Plk3 | Reference |
| IC50 | 214 nM | 4 nM | 24 nM | [1][2][3][4] |
Experimental Protocols
Western Blot Analysis for Plk1 Downstream Target
This protocol is designed to assess the effect of this compound on the phosphorylation of a downstream target of Plk1, such as Cdc25C.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with a dose-range of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Cdc25C (Ser216) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
Normalize the data by stripping the membrane and re-probing with an antibody for total Cdc25C or a loading control (e.g., GAPDH, β-actin).[8]
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PLK2 抑制剂 | MCE [medchemexpress.cn]
- 4. This compound - Immunomart [immunomart.com]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
best practices for storing and handling TC-S 7005
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Polo-like kinase 2 (PLK2) inhibitor, TC-S 7005. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Polo-like kinase 2 (PLK2).[1][2] It functions by blocking the activity of the PLK2 enzyme, which plays a crucial role in the regulation of the cell cycle.[3] this compound has been shown to induce mitotic arrest and cell death in cancer cell lines such as HCT 116 colorectal cells.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year |
| -20°C | 1 month |
Data compiled from multiple sources.[4][5]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration. It is recommended to use fresh DMSO as moisture can reduce the solubility of the compound.[4] For example, to prepare a 10 mM stock solution, you would dissolve 3.59 mg of this compound (Molecular Weight: 359.38 g/mol ) in 1 mL of DMSO.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes. Recommended PPE includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
-
A suitable respirator, especially when handling the powder form.[6]
Troubleshooting Guide
This guide addresses common issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Variability in reagent quality (enzyme, substrate, ATP concentration). | Ensure the use of high-purity kinase and substrate. Use a consistent ATP concentration, ideally at or near the Km value for PLK2. |
| Fluctuations in assay conditions (incubation times, temperature). | Maintain consistent incubation times and ensure temperature stability throughout the experiment. | |
| Compound precipitation upon dilution. | Visually inspect for precipitation after diluting the DMSO stock in your aqueous assay buffer or cell culture medium. If precipitation occurs, try lowering the final concentration or using a different dilution method. | |
| Low or no activity in cell-based assays | Low cell permeability of the compound. | While specific data for this compound is limited, poor cell permeability can be a factor for some kinase inhibitors. Consider increasing the incubation time or using a cell line with higher expression of the target. |
| Degradation of the compound in cell culture medium. | The stability of this compound in cell culture media has not been extensively reported. It is advisable to prepare fresh dilutions of the compound in media for each experiment and minimize the time the compound is in the media before being added to the cells. | |
| Incorrect final concentration of the inhibitor. | Double-check all dilution calculations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Unexpected cellular phenotypes | Off-target effects of the inhibitor. | This is a possibility with any kinase inhibitor. To confirm on-target effects, consider using a structurally different PLK2 inhibitor to see if it produces the same phenotype. Rescue experiments with a drug-resistant PLK2 mutant could also be performed. |
| Precipitation of the compound in aqueous solutions | Poor solubility of the compound in aqueous buffers. | This compound is known to be poorly soluble in water. When diluting from a DMSO stock, it is crucial to do so in a stepwise manner and to vortex or mix thoroughly between dilutions. For in vivo studies, specific formulation protocols may be required.[4] |
Experimental Protocols
Below are detailed methodologies for common experiments using this compound.
Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization for your specific cell line is recommended.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the steps to analyze the effect of this compound on protein expression or phosphorylation.
Materials:
-
This compound stock solution
-
Your cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., against PLK2, a downstream target, or a loading control like β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the PLK2 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: PLK2 signaling pathways affected by this compound.
Caption: General experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dissecting the Molecular Pathway Involved in PLK2 Kinase-mediated α-Synuclein-selective Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
mitigating batch-to-batch variability of TC-S 7005
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability of the Polo-like kinase 2 (PLK2) inhibitor, TC-S 7005.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different lots. What are the potential causes?
A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can arise from several factors:
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Purity and Impurity Profile: Minor differences in the purity of the compound or the presence of varying types and levels of impurities can significantly impact its biological activity.
-
Compound Stability and Storage: this compound, like many small molecules, can degrade if not stored properly. Exposure to light, moisture, or repeated freeze-thaw cycles of stock solutions can lead to reduced potency. For instance, moisture-absorbing DMSO can reduce its solubility.[1]
-
Inaccurate Stock Solution Concentration: The molecular weight of this compound may vary slightly between batches due to hydration.[2] Using a theoretical molecular weight for concentration calculations without accounting for the batch-specific value can lead to dosing errors.
-
Experimental Variability: Inconsistencies in cell-based assays, such as variations in cell density, passage number, or incubation times, can contribute to apparent differences in IC50 values.
Q2: How should we prepare and store this compound to ensure maximum consistency?
A2: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Storage of Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solution Preparation: We recommend preparing a concentrated stock solution in anhydrous DMSO. This compound is soluble in DMSO up to 72 mg/mL (200.34 mM).[1]
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]
-
Working Dilutions: When preparing working dilutions, use fresh, high-quality solvents. For in vivo studies, specific formulation instructions should be followed, such as using a vehicle of CMC-Na or a combination of DMSO, PEG300, Tween80, and ddH2O.[1]
Q3: What are the key quality control steps we should perform on a new batch of this compound before starting our experiments?
A3: To ensure the reliability of your results, we recommend the following quality control workflow for each new batch of this compound:
-
Certificate of Analysis (CoA) Review: Carefully examine the supplier-provided CoA for information on purity (typically determined by HPLC), identity (confirmed by NMR or mass spectrometry), and any specified impurities.
-
Solubility Test: Confirm the solubility of the new batch in your chosen solvent (e.g., DMSO) to ensure it dissolves completely at the desired stock concentration. Any precipitation or cloudiness may indicate an issue.
-
Comparative Biological Assay: Perform a side-by-side comparison of the new batch with a previously validated "gold standard" batch in a well-characterized cellular assay. This will provide a functional confirmation of its potency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments with the same batch | 1. Variability in cell culture conditions (passage number, confluency).2. Inconsistent preparation of working solutions.3. Degradation of this compound in working solutions or culture media. | 1. Use cells within a consistent passage number range and seed at a uniform density.2. Prepare fresh working dilutions from a single-use aliquot of the stock solution for each experiment.3. Minimize the time that this compound is in aqueous solutions and protect from light. |
| New batch of this compound is less potent than the previous one | 1. Lower purity or presence of inhibitory impurities in the new batch.2. Degradation of the new batch during shipping or storage.3. Inaccurate concentration of the stock solution due to batch-specific molecular weight. | 1. Review the CoA for the new batch and compare the purity to the previous batch. If significantly different, contact the supplier.2. Ensure the compound was shipped and stored under the recommended conditions.3. Use the batch-specific molecular weight provided on the CoA to calculate the concentration of your stock solution.[2] |
| High background or off-target effects observed | 1. Compound precipitation at high concentrations.2. Non-specific binding to other kinases. | 1. Visually inspect your working solutions for any signs of precipitation. Consider performing a solubility test in your final assay buffer.2. While this compound is selective for PLK2, it does have activity against PLK1 and PLK3 at higher concentrations.[3] Consider performing a dose-response curve to identify the optimal concentration range for your experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₇N₃O₃ |
| Molecular Weight | 359.38 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility in DMSO | ≥72 mg/mL (200.34 mM)[1] |
| Insoluble in | Water, Ethanol[1] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 |
| PLK2 | 4 nM[3] |
| PLK3 | 24 nM[3] |
| PLK1 | 214 nM[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Using the batch-specific molecular weight from the Certificate of Analysis, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Aliquot the 10 mM stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
For cellular assays, prepare fresh working dilutions from a stock aliquot in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 2: Comparative Cell-Based Assay for Potency Determination of Different this compound Batches
Objective: To determine and compare the biological activity of different batches of this compound by measuring the inhibition of PLK2-mediated phosphorylation of a downstream target.
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a known PLK2 substrate, such as α-synuclein at Serine 129, in a cellular context.[4]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (new batch and a previously validated "gold standard" batch)
-
Transfection reagent
-
Plasmids encoding human α-synuclein and PLK2
-
Cell lysis buffer
-
Primary antibodies: anti-total α-synuclein, anti-phospho-Ser129 α-synuclein, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding human α-synuclein and PLK2 using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the "gold standard" and the new batch of this compound. Include a vehicle control (DMSO). A typical concentration range to test would be from 1 nM to 1 µM.
-
Cell Lysis: After a 24-hour incubation with the compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total α-synuclein, phospho-Ser129 α-synuclein, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Ser129 α-synuclein and total α-synuclein.
-
Normalize the phospho-Ser129 signal to the total α-synuclein signal for each sample.
-
Plot the normalized phospho-Ser129 signal against the log concentration of this compound for each batch.
-
Calculate the IC50 value for each batch using a non-linear regression curve fit.
-
Compare the IC50 values of the new batch and the "gold standard" batch. A significant deviation may indicate a difference in potency.
-
Visualizations
References
- 1. Dissecting the Molecular Pathway Involved in PLK2 Kinase-mediated α-Synuclein-selective Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What are PLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Polo-like Kinase 2 (PLK2) Phosphorylates α-Synuclein at Serine 129 in Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PLK Isoform Selectivity: TC-S 7005 vs. BI 2536
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profiles of two key Polo-like kinase inhibitors.
In the landscape of cancer research and drug development, Polo-like kinases (PLKs) have emerged as critical targets due to their pivotal roles in cell cycle regulation.[1][2] The PLK family consists of five serine/threonine kinases (PLK1-5) in mammals, each with distinct functions in mitosis, cytokinesis, and other cellular processes.[3][4] Dysregulation of PLK activity, particularly the overexpression of PLK1, is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[1][2]
This guide provides an objective comparison of two widely used small molecule inhibitors, TC-S 7005 and BI 2536, focusing on their selectivity across the primary PLK isoforms. Understanding the nuanced selectivity of these compounds is paramount for the precise interpretation of experimental results and for guiding the development of next-generation PLK-targeted therapies.
Quantitative Selectivity Profile
The inhibitory activity of this compound and BI 2536 against PLK isoforms is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), reveals distinct selectivity profiles for each compound.
| Compound | PLK1 (IC50, nM) | PLK2 (IC50, nM) | PLK3 (IC50, nM) | PLK4 (IC50, nM) |
| This compound | 214[5][6] | 4[5][6] | 24[5][6] | Data not available |
| BI 2536 | 0.83[5][7][8] | 3.5[7] | 9.0[7] | Data not available |
Key Observations:
-
This compound demonstrates a clear preference for PLK2 , with an IC50 value of 4 nM. It exhibits moderate activity against PLK3 (24 nM) and is significantly less potent against PLK1 (214 nM). This profile makes this compound a valuable tool for studying the specific functions of PLK2.
-
BI 2536 is a highly potent inhibitor of PLK1 , with a sub-nanomolar IC50 of 0.83 nM.[5][7][8] It also displays potent inhibition of PLK2 (3.5 nM) and PLK3 (9.0 nM), indicating a broader activity across the PLK1-3 isoforms compared to this compound.[7]
Experimental Methodologies
The determination of inhibitor selectivity is a critical aspect of drug discovery. The following section details a representative experimental protocol for a kinase inhibition assay, similar to those used to characterize compounds like BI 2536.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human PLK isoforms (e.g., PLK1, PLK2, PLK3)
-
Test compounds (this compound, BI 2536) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., Casein from bovine milk)
-
Adenosine Triphosphate (ATP), including a radiolabeled isotope (e.g., γ-³³P-ATP)
-
Trichloroacetic acid (TCA)
-
Filter plates (e.g., Multi-Screen mixed ester cellulose (B213188) filter plates)
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a reaction plate, combine the recombinant kinase, the substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted test compounds or DMSO (as a vehicle control) to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and γ-³³P-ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[7]
-
Termination of Reaction: Stop the reaction by adding ice-cold TCA to precipitate the proteins and the phosphorylated substrate.[7]
-
Filtration and Washing: Transfer the reaction mixture to a filter plate and wash multiple times with TCA to remove unincorporated radiolabeled ATP.[7]
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the intricate signaling networks and experimental procedures can provide a clearer understanding of the context in which these inhibitors are evaluated.
The diagram above illustrates a simplified overview of the PLK signaling pathway. Upstream kinases such as Aurora A and CDK1/Cyclin B activate PLK1, which in turn regulates multiple stages of mitosis.[9] PLK2, PLK3, and PLK4 have more specialized roles, including centriole duplication and DNA damage response.[3][10] The diagram also indicates the primary targets of this compound and BI 2536.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 6. Drug: BI-2536 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development & Reproduction [ksdb.org]
A Comparative Analysis of PLK1 Inhibitors TC-S 7005 and Volasertib in Acute Myeloid Leukemia (AML) Models
A Head-to-Head Look at Two Polo-like Kinase Inhibitors for AML Research
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), inhibitors of Polo-like kinase 1 (PLK1) have emerged as a promising class of anti-cancer agents. PLK1, a key regulator of mitotic progression, is frequently overexpressed in AML cells, making it an attractive therapeutic target.[1][2] This guide provides a comparative overview of two PLK inhibitors, TC-S 7005 and the more clinically advanced volasertib (B1683956), for researchers, scientists, and drug development professionals. While volasertib has been extensively studied in AML models, data for this compound in this context is limited, shaping the comparative focus of this guide.
Biochemical Potency and Specificity
A primary differentiator between this compound and volasertib lies in their kinase inhibitory profiles. Volasertib is a potent inhibitor of PLK1, and to a lesser extent, PLK2 and PLK3.[3][4] In contrast, this compound demonstrates a different selectivity profile, with higher potency against PLK2 and PLK3 compared to PLK1.
| Compound | Target | IC50 |
| This compound | PLK1 | 214 nM |
| PLK2 | 4 nM | |
| PLK3 | 24 nM | |
| Volasertib | PLK1 | 0.87 nM |
| PLK2 | 5.0 nM | |
| PLK3 | 56 nM |
Table 1: Comparative in vitro kinase inhibitory activity (IC50) of this compound and volasertib against Polo-like kinases.[4][5]
Preclinical Performance of Volasertib in AML Models
Volasertib has demonstrated significant anti-leukemic activity in a wide range of preclinical AML models, both in vitro and in vivo.
In Vitro Efficacy in AML Cell Lines
Volasertib potently inhibits the proliferation of various human AML cell lines.[3] The half-maximal effective concentration (EC50) and growth inhibitory concentration (GI50) are typically in the low nanomolar range.
| Cell Line | EC50/GI50 (nM) |
| MOLM-13 | ~9.3 - 32.6 (Resistant) |
| MV4;11 | 4.6 |
| HL-60 | 5.8 |
| KG-1a | Potent Inhibition |
| K562 | 14.1 |
| HEL | 17.7 |
| Primary AML Samples (Median) | ~10 |
Table 2: In vitro activity of volasertib in various AML cell lines and primary patient samples.[6][7]
Mechanism of Action in AML Cells
Volasertib's primary mechanism of action is the induction of mitotic arrest at the G2/M phase of the cell cycle, which subsequently leads to apoptosis.[1][8] Treatment of AML cells with volasertib results in a time- and dose-dependent increase in the G2/M cell population, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells.[8]
In Vivo Efficacy in AML Xenograft Models
Volasertib has demonstrated robust anti-tumor activity in various AML xenograft models.[9] In nude mice bearing subcutaneous AML tumors, volasertib treatment led to marked tumor regression and was well-tolerated.[9][10][11] For instance, in a MOLM-13 xenograft model, intravenous administration of volasertib resulted in significant tumor growth inhibition.[11] Similarly, in a disseminated AML model using MOLM-13 cells, volasertib treatment prolonged the survival of the animals.[11]
Preclinical Data for this compound in AML Models
To date, there is a lack of published preclinical data evaluating the efficacy of this compound in AML cell lines or in vivo models. Its characterization has been primarily limited to its in vitro kinase inhibitory profile. Therefore, its effects on cell proliferation, cell cycle, apoptosis, and in vivo anti-leukemic activity in the context of AML remain to be determined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the preclinical evaluation of PLK inhibitors in AML models, largely based on studies with volasertib.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed AML cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment : Treat cells with serial dilutions of the PLK inhibitor or vehicle control for 72 hours.[6]
-
Reagent Addition : Add MTT, MTS, or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.[6][12]
-
Data Acquisition : Measure absorbance or luminescence using a microplate reader.[6][12]
-
Analysis : Normalize data to the vehicle control and calculate the EC50/GI50 values using non-linear regression.[6]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Treatment : Treat AML cells with the PLK inhibitor or vehicle control for 24 hours.[2][6]
-
Cell Fixation : Harvest cells and fix them in ice-cold 70% ethanol.[2][6]
-
Staining : Resuspend fixed cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.[2][6]
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.[2][6]
-
Data Analysis : Model the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.[6]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment : Treat AML cells with the PLK inhibitor or vehicle control for a specified time (e.g., 48-72 hours).
-
Staining : Harvest cells and resuspend them in binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Incubation : Incubate the cells in the dark at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
In Vivo AML Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Subcutaneously or intravenously inject immunodeficient mice with human AML cells (e.g., 5 x 10^6 cells).[13][14]
-
Tumor Growth : Allow tumors to establish to a certain volume (for subcutaneous models).
-
Treatment : Administer the PLK inhibitor or vehicle control via an appropriate route (e.g., intravenous injection) and schedule.[13]
-
Monitoring : Monitor tumor volume and body weight regularly. For disseminated models, monitor disease progression via bioluminescence imaging and survival.[11][13]
-
Endpoint : Euthanize mice at a predetermined endpoint and collect tissues for further analysis.
Conclusion
Volasertib is a well-characterized, potent PLK1 inhibitor with substantial preclinical and clinical data supporting its anti-leukemic activity in AML models. It serves as a benchmark compound for studying PLK1 inhibition in this disease context. This compound, on the other hand, is a pan-PLK inhibitor with a distinct selectivity profile, favoring PLK2 and PLK3. The current lack of publicly available data on its efficacy in AML models makes a direct performance comparison with volasertib impossible. Future studies are warranted to explore the potential of this compound in AML and to understand how its unique selectivity profile might translate into a differential therapeutic effect. For researchers investigating the role of PLK1 in AML, volasertib remains the more established tool, while this compound may offer opportunities to explore the roles of other PLK isoforms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validating TC-S 7005 On-Target Effects: A Comparative Guide with PLK2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the Polo-like kinase 2 (PLK2) inhibitor, TC-S 7005, by comparing its pharmacological effects to the phenotype of a PLK2 knockout (KO) mouse model. The objective is to ascertain whether the cellular and physiological changes induced by this compound can be attributed specifically to the inhibition of PLK2.
Introduction to this compound and PLK2
This compound is a potent and selective inhibitor of Polo-like kinases (PLKs), with a significantly higher affinity for PLK2 (IC50 = 4 nM) as compared to PLK3 (IC50 = 24 nM) and PLK1 (IC50 = 214 nM).[1][2][3][4][5][6] PLK2 is a serine/threonine kinase involved in a multitude of cellular processes, including cell cycle progression, particularly centriole duplication, neuronal differentiation, synaptic plasticity, and cellular stress responses.[3][4] Given its role in these fundamental pathways, PLK2 has emerged as a potential therapeutic target for various diseases.
The PLK2 Knockout Mouse Model: A Genetic Benchmark
To rigorously validate the on-target effects of this compound, a direct comparison with a PLK2 knockout (KO) mouse model is the gold standard. These mice, which have the Plk2 gene genetically deleted, exhibit several distinct phenotypes that can be used as benchmarks.
Reported phenotypes of PLK2 KO mice include:
-
Embryonic Growth and Development: Plk2-/- embryos exhibit retarded growth and delayed skeletal development late in gestation.[3][4] This is associated with decreased cell proliferation, leading to a diminished labyrinthine zone in the placenta.[3][4]
-
Cell Cycle Progression: Embryonic fibroblasts derived from PLK2 KO mice show a slower growth rate and a delayed entry into the S phase of the cell cycle.[3][4]
-
Fibrosis: Genetic deletion of PLK2 has been shown to induce a pro-fibrotic phenotype in the lungs, characterized by increased differentiation of fibroblasts into myofibroblasts and enhanced collagen deposition.[1][5]
-
Neurobiology: In the context of neurodegenerative disease models, PLK2 KO mice show a reduction in the phosphorylation of α-synuclein at serine-129 in presynaptic terminals, a key pathological hallmark of Parkinson's disease.[2] This genetic deletion has also been observed to slow the rate of neuronal death in models of Lewy body pathology.[2] Furthermore, in mouse models of Alzheimer's disease, PLK2 inhibition has been linked to reduced amyloid-β (Aβ) production and plaque deposition.[7]
Comparative Analysis: this compound Treatment vs. PLK2 Knockout
The core of this validation strategy lies in assessing whether the administration of this compound to wild-type (WT) animals or cells phenocopies the genetic knockout of PLK2. The following tables outline key comparative experiments.
Table 1: Cellular Phenotypes
| Parameter | PLK2 Knockout Phenotype | Expected Outcome with this compound Treatment | Experimental Assays |
| Cell Proliferation | Reduced proliferation rate in embryonic fibroblasts.[3][4] | Dose-dependent decrease in proliferation of wild-type fibroblasts and other relevant cell types. | BrdU incorporation assay, Ki-67 staining, cell counting. |
| Cell Cycle Progression | Delayed entry into S phase.[3][4] | G1/S phase arrest in synchronized wild-type cells. | Flow cytometry analysis of DNA content (e.g., propidium (B1200493) iodide staining). |
| Myofibroblast Differentiation | Increased spontaneous myofibroblast differentiation.[1][5] | Induction of myofibroblast markers (e.g., α-SMA) in wild-type fibroblasts. | Immunofluorescence staining for α-SMA, Western blot analysis. |
| α-Synuclein Phosphorylation | Reduced phosphorylation at Serine-129 in presynaptic terminals.[2] | Decreased phosphorylation of α-synuclein at Ser-129 in neuronal cell cultures or in vivo. | Western blot with phospho-specific antibodies, immunohistochemistry of brain tissue. |
Table 2: In Vivo Phenotypes
| Parameter | PLK2 Knockout Phenotype | Expected Outcome with this compound Treatment | Experimental Assays |
| Embryonic Development | Embryonic growth retardation and skeletal defects.[3][4] | (Ethical considerations are paramount) Potential for similar effects if administered during gestation. | Fetal weight and length measurements, skeletal staining (Alizarin red and Alcian blue). |
| Pulmonary Fibrosis Model | Predisposition to a pro-fibrotic pulmonary phenotype.[1][5] | Exacerbation of fibrosis in a bleomycin-induced pulmonary fibrosis model in wild-type mice. | Histological analysis (Masson's trichrome staining for collagen), hydroxyproline (B1673980) assay. |
| Neurodegenerative Disease Models | Reduced Aβ plaque deposition in an Alzheimer's model.[7] | Reduction of Aβ plaques and improvement in cognitive function in an Alzheimer's disease mouse model. | Immunohistochemistry for Aβ plaques (e.g., 6E10 antibody), behavioral tests (e.g., Morris water maze). |
Experimental Protocols
Cell Culture and Proliferation Assays
-
Cell Lines: Primary mouse embryonic fibroblasts (MEFs) isolated from wild-type and PLK2 KO embryos. Other relevant cell lines (e.g., neuronal cell lines) can also be used.
-
This compound Treatment: Cells will be treated with a range of concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
BrdU Assay: Cells will be incubated with BrdU, and its incorporation into newly synthesized DNA will be quantified using an anti-BrdU antibody and a colorimetric or fluorescent readout.
-
Ki-67 Staining: Proliferating cells will be identified by immunofluorescence staining for the nuclear antigen Ki-67.
Flow Cytometry for Cell Cycle Analysis
-
Synchronization: Cells will be synchronized at the G1/S boundary using a method such as serum starvation followed by serum stimulation.
-
Treatment: Synchronized cells will be treated with this compound or vehicle.
-
Staining: Cells will be harvested at different time points, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) will be analyzed by flow cytometry.
In Vivo Studies
-
Animal Models: Wild-type and PLK2 KO mice on the same genetic background will be used. For specific disease models, appropriate transgenic or induced models will be employed (e.g., bleomycin-induced pulmonary fibrosis, 5XFAD model for Alzheimer's).
-
This compound Administration: this compound will be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and frequency. A vehicle control group will be included.
-
Phenotypic Analysis: Tissues will be collected for histological and biochemical analysis as outlined in Table 2. Behavioral tests will be conducted as required.
Visualizing the Framework
To better illustrate the logic and workflow of this comparative validation, the following diagrams are provided.
Caption: Logical framework for validating this compound on-target effects.
Caption: Experimental workflow for comparative analysis.
Caption: Simplified PLK2 signaling and points of intervention.
Conclusion
By systematically comparing the phenotypic outcomes of pharmacological inhibition with this compound to those of genetic deletion of PLK2, researchers can build a robust body of evidence to validate the on-target effects of this compound. A strong correlation between the effects of this compound and the PLK2 knockout phenotype would provide high confidence that the compound's mechanism of action is indeed through the specific inhibition of PLK2. This rigorous validation is a critical step in the pre-clinical development of any targeted therapeutic.
References
- 1. Genetic Deletion of Polo-Like Kinase 2 Induces a Pro-Fibrotic Pulmonary Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic deletion of Polo-like kinase 2 reduces alpha-synuclein serine-129 phosphorylation in presynaptic terminals but not Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Plk2 (Snk) in Mouse Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Genetic Deletion of Polo-Like Kinase 2 Induces a Pro-Fibrotic Pulmonary Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plk2 polo like kinase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Inhibition of Polo-like kinase 2 ameliorates pathogenesis in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming TC-S 7005 Specificity for PLK2 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the specificity of the Polo-like kinase 2 (PLK2) inhibitor, TC-S 7005. We will explore the use of small interfering RNA (siRNA) as a gold-standard method for target validation and compare the performance of this compound with other available PLK inhibitors, supported by experimental data.
Introduction to PLK2 and the Need for Specific Inhibitors
Polo-like kinase 2 (PLK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including centriole duplication, cell cycle progression, and neuronal differentiation.[1] Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of PLK2. However, rigorous validation of its specificity is paramount to ensure that its observed biological effects are indeed mediated through the inhibition of PLK2 and not due to off-target activities.
Confirming Specificity with siRNA
The most definitive method to confirm the on-target activity of a small molecule inhibitor is to demonstrate that its phenotypic effects are mimicked by the genetic knockdown of the target protein using siRNA. This approach provides a powerful validation by comparing the outcomes of pharmacological inhibition and genetic perturbation.
Experimental Workflow:
A typical workflow to validate the specificity of this compound for PLK2 using siRNA would involve the following steps:
-
siRNA Transfection: Transfect cultured cells with siRNA specifically targeting PLK2 mRNA. A non-targeting or scrambled siRNA should be used as a negative control.
-
Inhibitor Treatment: Treat a parallel set of cells with this compound at a concentration known to inhibit PLK2 activity. A vehicle control (e.g., DMSO) should be included.
-
Phenotypic Analysis: Assess a relevant cellular phenotype that is known to be regulated by PLK2. For example, if PLK2 is involved in cell proliferation, a cell viability or proliferation assay would be appropriate.
-
Western Blot Analysis: Confirm the successful knockdown of PLK2 protein levels by the specific siRNA and assess the effect of this compound on downstream targets of PLK2.
-
Comparison: Compare the phenotypic and molecular outcomes of PLK2 siRNA treatment with those of this compound treatment. A high degree of similarity between the two treatments strongly suggests that this compound exerts its effects through the specific inhibition of PLK2.
Caption: Experimental logic for validating inhibitor specificity using siRNA.
Performance Comparison of PLK Inhibitors
| Inhibitor | Target(s) | IC50 (PLK1) | IC50 (PLK2) | IC50 (PLK3) | Reference |
| This compound | PLK2 > PLK3 > PLK1 | 214 nM | 4 nM | 24 nM | [2][3] |
| BI 2536 | PLK1 > PLK2 > PLK3 | 0.83 nM | 3.5 nM | 9.0 nM | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
The data clearly indicates that this compound is significantly more selective for PLK2 over PLK1 and PLK3, making it a more specific tool for studying PLK2 function. In contrast, BI 2536 is a potent pan-PLK inhibitor with the highest potency for PLK1.
A study on synaptic destabilization demonstrated that both the pan-PLK inhibitor BI-6727 and the selective PLK2 inhibitor this compound could rescue the loss of N-cadherin induced by hyperexcitation in neurons.[5] This provides strong evidence for the on-target activity of this compound in a cellular context.
Experimental Protocols
PLK2 siRNA Knockdown and Western Blot Analysis
Objective: To knockdown PLK2 expression using siRNA and confirm the knockdown efficiency by Western blot.
Materials:
-
PLK2-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against PLK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein concentration assay kit (e.g., BCA)
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 10 pmol of siRNA (PLK2 specific or non-targeting control) in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 200 µL siRNA-lipid complex to the cells.
-
-
Incubation (Day 2-3): Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis (Day 4):
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PLK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: Western blot workflow for confirming PLK2 knockdown.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound on PLK2 kinase.
Protocol:
A typical in vitro kinase assay would involve incubating recombinant PLK2 enzyme with a specific substrate and radiolabeled ATP in the presence of varying concentrations of this compound. The incorporation of the radiolabel into the substrate is then measured to determine the kinase activity. The IC50 value is calculated from the dose-response curve.
PLK2 Signaling Pathway
PLK2 is involved in multiple signaling pathways, with a key role in the regulation of centriole duplication during the cell cycle.
References
- 1. Plk2 regulated centriole duplication is dependent on its localization to the centrioles and a functional polo-box domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
A Comparative Analysis of Polo-like Kinase Inhibitors: Profiling TC-S 7005 Against Other Key PLK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in-vitro performance and methodologies of Polo-like kinase (PLK) inhibitors, with a focus on the emerging compound TC-S 7005.
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, particularly during mitosis. Their overexpression in a wide array of human cancers has established them as a promising target for anticancer therapies. This guide provides a comparative analysis of the PLK inhibitor this compound against other well-characterized PLK inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to conduct their own evaluations.
Performance Comparison of PLK Inhibitors
The in-vitro potency of PLK inhibitors is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the available IC50 data for this compound and other prominent PLK inhibitors.
Table 1: Biochemical Potency of this compound against PLK Isoforms
| Inhibitor | Target | IC50 (nM) |
| This compound | Plk1 | 214 |
| Plk2 | 4 | |
| Plk3 | 24 |
Data sourced from publicly available information.
Table 2: Comparative Cellular and Biochemical Potency of Various PLK Inhibitors
| Inhibitor | Type | PLK1 IC50 (nM) | Representative Cancer Cell Line IC50 (nM) |
| This compound | ATP-competitive | 214 | Data not publicly available |
| BI 2536 | ATP-competitive | 0.83 | HCT 116 (Colon): ~25 |
| Volasertib (BI 6727) | ATP-competitive | 0.87 | HCT 116 (Colon): ~29 |
| Onvansertib (NMS-P937) | ATP-competitive | <1 | HCT 116 (Colon): ~18 |
| Rigosertib (ON 01910) | ATP-competitive | 18 | HeLa (Cervical): ~50 |
| GSK461364 | ATP-competitive | 2.2 | HCT 116 (Colon): ~20 |
| MLN0905 | ATP-competitive | ~2 | HCT 116 (Colon): ~10 |
| Poloxin | PBD inhibitor | ~4,800 (PBD) | HeLa (Cervical): ~20,000 |
| Thymoquinone | PBD inhibitor | Not specified | A549 (Lung): ~15,000 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is collated from various sources.
PLK Signaling Pathway and Inhibitor Mechanism of Action
Polo-like kinase 1 (PLK1) is the most extensively studied member of the PLK family and plays a crucial role in mitotic progression. Its activation at the G2/M transition triggers a cascade of phosphorylation events that are essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Upstream kinases such as Aurora A, in conjunction with its coactivator Bora, phosphorylate and activate PLK1. Once activated, PLK1 phosphorylates a multitude of downstream substrates, including CDC25C, which in turn activates the cyclin B/CDK1 complex, a master regulator of mitosis.
Most PLK inhibitors, including this compound, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates. A smaller class of inhibitors targets the Polo-box domain (PBD), which is unique to the PLK family and is responsible for substrate recognition and subcellular localization.
A Head-to-Head Comparison of Polo-like Kinase Inhibitors: TC-S 7005 versus GSK461364
In the landscape of cancer research and drug development, Polo-like kinases (PLKs) have emerged as critical targets due to their pivotal role in cell cycle regulation. The overexpression of PLKs, particularly PLK1, is a hallmark of numerous malignancies, making the development of potent and selective PLK inhibitors a key therapeutic strategy. This guide provides a detailed comparison of two notable PLK inhibitors, TC-S 7005 and GSK461364, focusing on their potency, selectivity, and the methodologies used for their evaluation. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their scientific endeavors.
Introduction to this compound and GSK461364
This compound is a Polo-like kinase inhibitor with a distinct selectivity profile. It demonstrates the highest potency against Polo-like kinase 2 (Plk2).[1][2][3][4]
GSK461364 is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[5][6][7] Its mechanism of action involves the inhibition of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[8]
Potency and Selectivity: A Quantitative Analysis
The inhibitory activity of this compound and GSK461364 against Polo-like kinases has been determined through various biochemical assays. The following tables summarize the available quantitative data for a direct comparison of their potency and selectivity.
Table 1: Potency of this compound and GSK461364 against Polo-like Kinases
| Compound | Target | Potency (IC50/Ki) |
| This compound | Plk1 | 214 nM (IC50)[2][4] |
| Plk2 | 4 nM (IC50)[2][4] | |
| Plk3 | 24 nM (IC50)[2][4] | |
| GSK461364 | Plk1 | 2.2 nM (Ki)[5][6][7] |
Table 2: Selectivity Profile of this compound and GSK461364
| Compound | Selectivity Highlights |
| This compound | Preferentially inhibits Plk2 over Plk1 and Plk3. |
| GSK461364 | Exhibits over 1000-fold selectivity for Plk1 against Plk2 and Plk3.[6] It has also been shown to have high selectivity against a broader panel of 48 other kinases.[9] |
Signaling Pathway and Mechanism of Action
Both this compound and GSK461364 exert their effects by inhibiting Polo-like kinases, which are key regulators of the cell cycle, particularly during mitosis.[2][5] PLK1, the primary target of GSK461364, is involved in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] Inhibition of PLK1 by GSK461364 leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[8] this compound, with its potent inhibition of Plk2, also impacts cell cycle progression.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TC-S 7005 and Onvansertib in Oncology Research
In the landscape of targeted cancer therapy, Polo-like kinases (PLKs) have emerged as critical regulators of cell cycle progression, making them attractive targets for drug development. This guide provides a detailed head-to-head comparison of two notable PLK inhibitors, TC-S 7005 and onvansertib (B609756) (also known as PCM-075 or NMS-1286937), for an audience of researchers, scientists, and drug development professionals. While both compounds target the PLK family, they exhibit distinct selectivity profiles and have a significant disparity in the breadth of available preclinical and clinical data.
Mechanism of Action and Target Selectivity
Both this compound and onvansertib are small molecule inhibitors that target the ATP-binding pocket of Polo-like kinases, thereby disrupting their catalytic activity. However, their selectivity across the PLK family differs significantly.
Onvansertib is a highly selective and potent inhibitor of Polo-like kinase 1 (PLK1) .[1] PLK1 plays a crucial role in multiple stages of mitosis, including the G2/M checkpoint, centrosome maturation, spindle formation, and cytokinesis.[2] Inhibition of PLK1 by onvansertib leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1][3] Its high selectivity for PLK1 over other PLK isoforms, such as PLK2 and PLK3 (with over 5000-fold selectivity), minimizes off-target effects.[1]
This compound , in contrast, demonstrates a preference for Polo-like kinase 2 (PLK2) and Polo-like kinase 3 (PLK3) over PLK1.[4] While still inhibiting PLK1, its potency is considerably higher against PLK2 and PLK3. The differential roles of these PLK isoforms in cellular processes suggest that this compound and onvansertib may have distinct therapeutic applications and cellular consequences.
Preclinical Performance Data
A substantial body of preclinical data is available for onvansertib, demonstrating its anti-cancer activity across a range of cell lines and in vivo models. Data for this compound is comparatively limited, primarily focusing on its kinase inhibition profile.
Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Selectivity |
| Onvansertib | PLK1 | 2[1] | >5000-fold vs PLK2/PLK3[1] |
| This compound | PLK1 | 214[4] | |
| PLK2 | 4[4] | ||
| PLK3 | 24[4] |
In Vitro Anti-proliferative Activity of Onvansertib
Onvansertib has demonstrated potent anti-proliferative effects in various cancer cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | Onvansertib IC50 (nM) |
| A2780 | Ovarian Cancer | 42[1] |
| Group 3 Medulloblastoma | Medulloblastoma | 4.9 - 6[5] |
| SHH Medulloblastoma | Medulloblastoma | 27.94[5] |
| A549 | Lung Adenocarcinoma | In the nanomolar range[6] |
| PC-9 | Lung Adenocarcinoma | In the nanomolar range[6] |
In Vivo Efficacy of Onvansertib
Onvansertib has shown significant anti-tumor activity in various preclinical xenograft models, both as a monotherapy and in combination with other agents.
| Cancer Model | Dosing | Outcome | Reference |
| HCT116 Colon Adenocarcinoma Xenograft | 90 mg/kg/day (i.v. or p.o.) | Significant tumor growth inhibition.[1] | [1] |
| A549 Lung Adenocarcinoma Xenograft | 60 mg/kg | Decreased tumor growth and weight.[6] | [6] |
| KRAS-mutant Colorectal Cancer Xenograft | Combination with irinotecan | Potent antitumor activity.[3] | [3] |
| Platinum-resistant Ovarian Carcinoma PDX | Combination with gemcitabine (B846) or carboplatin | Synergistic anti-tumor activity.[7] | [7] |
Clinical Trial Overview for Onvansertib
Onvansertib is currently being evaluated in multiple clinical trials, with promising results in hematological malignancies and solid tumors.
| Indication | Phase | Combination Therapy | Key Findings | Reference |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1b/2 | Decitabine (B1684300) or Low-dose cytarabine | Well-tolerated with anti-leukemic activity. In the decitabine arm, 24% of evaluable patients achieved complete remission.[8][9] | [8][9] |
| KRAS-mutant Metastatic Colorectal Cancer (mCRC) | Phase 2 | FOLFIRI + Bevacizumab | Confirmed ORR of 26.4%. In bevacizumab-naïve patients, ORR was 76.9%.[10][11] | [10][11] |
| First-Line KRAS- or NRAS-mutated mCRC | Phase 2 | FOLFIRI/FOLFOX + Bevacizumab | At the 30 mg dose, the confirmed ORR was 64% compared to 33% in the control arm.[12] | [12] |
Note: There are no known clinical trials for this compound.
Signaling Pathways and Experimental Workflows
// Invisible edges to enforce layout G2 -> PLK1 [style=invis]; M -> PLK1 [style=invis]; Cytokinesis -> PLK1 [style=invis]; PLK1 -> Mitotic_Arrest [style=invis]; } Onvansertib's mechanism of action targeting PLK1.
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant PLK enzyme, appropriate peptide substrate, ATP, and the test compound (this compound or onvansertib) at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the PLK enzyme, substrate, and test compound in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the test compound (this compound or onvansertib) and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., onvansertib) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume/weight in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
Onvansertib has emerged as a promising, highly selective PLK1 inhibitor with a wealth of preclinical and clinical data supporting its development as a cancer therapeutic. Its potent anti-proliferative and pro-apoptotic effects, demonstrated in numerous in vitro and in vivo models, have translated into encouraging clinical activity in patients with AML and KRAS-mutant colorectal cancer.
In contrast, this compound, while a potent inhibitor of PLK2 and PLK3, remains a tool for preclinical research with limited publicly available data on its anti-cancer efficacy. Its distinct selectivity profile suggests it may have different biological effects and therapeutic potential compared to PLK1-selective inhibitors like onvansertib. Further investigation into the cellular consequences of potent PLK2/3 inhibition is warranted to understand the potential applications of compounds like this compound.
For researchers in drug development, onvansertib represents a well-characterized clinical-stage compound with a clear mechanism of action and demonstrated efficacy. This compound, on the other hand, offers an opportunity to explore the less-understood roles of PLK2 and PLK3 in cancer biology and as potential therapeutic targets. This guide provides a foundational comparison to inform further research and development efforts in the pursuit of novel cancer therapies targeting the Polo-like kinase family.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase Ib Study of Onvansertib, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. targetedonc.com [targetedonc.com]
Validating the Pro-Fibrotic Phenotype of TC-S 7005 with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic methods to validate the phenotype induced by TC-S 7005, a potent inhibitor of Polo-like kinase 2 (PLK2). Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.
This compound has been identified as an inducer of myofibroblast differentiation and an inhibitor of fibroblast proliferation.[1][2][3] Validating that this phenotype is a direct result of PLK2 inhibition is crucial for its development as a therapeutic agent or research tool. This guide outlines how genetic knockdown of PLK2 serves as a powerful validation strategy, offering a direct comparison to the pharmacological effects of this compound.
Data Presentation: Pharmacological vs. Genetic Inhibition of PLK2
The following table summarizes quantitative data from a key study that directly compared the effects of this compound with genetic knockout of PLK2 in human atrial fibroblasts (HAF). The data demonstrates a striking similarity in the pro-fibrotic phenotype induced by both methods.
| Parameter Measured | Pharmacological Inhibition (this compound) | Genetic Knockout (PLK2-/-) | Alternative Inducer (TGF-β1) |
| Myofibroblast Differentiation | |||
| α-Smooth Muscle Actin (αSMA) Expression | Significantly Increased[1][3] | Significantly Increased[1][4] | Well-established inducer of αSMA expression[5][6][7][8][9] |
| Fibroblast Proliferation | |||
| Proliferation Rate | Significantly Reduced[1][2][3] | Significantly Reduced[2] | Can have variable effects, but often promotes proliferation in the context of fibrosis[10] |
| Extracellular Matrix Deposition | |||
| Collagen 1 Deposition | Significantly Increased[1][3] | Increased[4] | Potent stimulator of collagen synthesis[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Genetic Knockdown of PLK2 using siRNA
This protocol describes the transient knockdown of PLK2 expression in fibroblasts using small interfering RNA (siRNA).
Materials:
-
PLK2-specific siRNA oligonucleotides and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Fibroblast cell culture medium
-
6-well plates
Procedure:
-
One day before transfection, seed fibroblasts in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute PLK2 siRNA or control siRNA in Opti-MEM medium to a final concentration of 20 nM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Validate knockdown efficiency by quantitative RT-PCR or Western blotting for PLK2.[11][12]
Immunofluorescence Staining for α-Smooth Muscle Actin (αSMA)
This protocol details the visualization of myofibroblast differentiation by staining for the marker protein αSMA.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-αSMA antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Grow and treat fibroblasts on glass coverslips in a 24-well plate.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[13]
-
Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS and block with 1% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-αSMA antibody diluted in blocking buffer overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.[14][15][16][17]
Fibroblast Proliferation Assay (BrdU Incorporation)
This protocol quantifies cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
BrdU labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
Procedure:
-
Seed fibroblasts in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, control vehicle, or transfect with siRNA as described previously.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.[18][19]
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acid solution to expose the incorporated BrdU.
-
Incubate with an anti-BrdU antibody, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of cell proliferation.[18][19][20]
Collagen Gel Contraction Assay
This functional assay measures the ability of myofibroblasts to contract an extracellular matrix, a key characteristic of these cells.
Materials:
-
Type I collagen solution
-
5x DMEM
-
Sterile 1M NaOH
-
24-well plates
Procedure:
-
Prepare a neutralized collagen solution on ice by mixing Type I collagen, 5x DMEM, and sterile water. Adjust the pH to 7.2-7.4 with 1M NaOH.[21][22]
-
Harvest and resuspend fibroblasts in serum-free medium.
-
Mix the cell suspension with the neutralized collagen solution.
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.[23][24][25]
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add culture medium with the respective treatments (this compound or control) to each well.
-
Incubate the plate and monitor the contraction of the collagen gels over time. The area of the gels can be quantified using image analysis software.[23][24]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: Signaling pathway of this compound and its validation by genetic knockdown of PLK2.
References
- 1. Diminished PLK2 Induces Cardiac Fibrosis and Promotes Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Myofibroblast differentiation by transforming growth factor-beta1 is dependent on cell adhesion and integrin signaling via focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSC-22 Promotes Transforming Growth Factor β-Mediated Cardiac Myofibroblast Differentiation by Antagonizing Smad7 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGE2 inhibition of TGF-β1-induced myofibroblast differentiation is Smad-independent but involves cell shape and adhesion-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β-induced differentiation into myofibroblasts involves specific regulation of two MKL1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient inhibition of fibroblast proliferation and collagen expression by ERK2 siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmbreports.org [bmbreports.org]
- 13. emulatebio.com [emulatebio.com]
- 14. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. niehs.nih.gov [niehs.nih.gov]
- 16. biocare.net [biocare.net]
- 17. researchgate.net [researchgate.net]
- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Collagen Gel Contraction Assay [protocols.io]
- 22. Collagen Gel Contraction Assay [protocols.io]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. Collagen gel contraction assay [bio-protocol.org]
cross-reactivity profile of TC-S 7005 compared to other kinase inhibitors
An Objective Comparison of the Kinase Inhibitor Cross-Reactivity Profile: TC-S 7005 vs. Other PLK Inhibitors
For researchers in drug discovery and cell biology, understanding the precise binding profile of a chemical probe is paramount. Kinase inhibitors, while powerful tools, often exhibit polypharmacology, binding to multiple targets. This guide provides a detailed comparison of the cross-reactivity (selectivity) profile of this compound against other well-characterized Polo-like kinase (PLK) inhibitors, BI 2536 and Volasertib (BI 6727).
Quantitative Selectivity Profile
The inhibitory activity of this compound and its comparators has been quantified against the Polo-like kinase family. The half-maximal inhibitory concentration (IC50) values from cell-free enzymatic assays are summarized below. A lower IC50 value indicates higher potency.
| Kinase Target | This compound IC50 (nM) | BI 2536 IC50 (nM) | Volasertib (BI 6727) IC50 (nM) |
| PLK1 | 214[1][2] | 0.83[3][4][5] | 0.87[6][7] |
| PLK2 | 4[1][2] | 3.5[3][8] | 5[6][7] |
| PLK3 | 24[1][2] | 9.0[3][8] | 56[6][7] |
| Primary Target(s) | PLK2 | PLK1 | PLK1 |
Notably, BI 2536 has also been reported to have off-target activity against Bromodomain 4 (BRD4), with a Kd of 37 nM[3]. This polypharmacological activity is an important consideration when interpreting experimental results[3][8].
Signaling Pathway: PLK1 in Mitosis
Polo-like kinase 1 (PLK1) is a master regulator of the M-phase of the cell cycle. Its activity is critical for several key mitotic events, including centrosome maturation, bipolar spindle formation, and cytokinesis.[4][9] Inhibition of PLK1 leads to mitotic arrest and, in cancer cells, often triggers apoptosis.[9][10][11] The diagram below illustrates the central role of PLK1 in mitosis, the stage targeted by inhibitors like BI 2536 and Volasertib.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. A common method is the radiometric assay, which measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.
Objective: To quantify the enzymatic activity of a specific kinase in the presence of an inhibitor to determine its IC50 value.
Materials:
-
Substrate: A suitable protein substrate, such as casein from bovine milk.[6][11]
-
Inhibitor: this compound, BI 2536, or Volasertib, serially diluted.
-
Reagents: Adenosine Triphosphate (ATP), radiolabeled [γ-³²P]ATP, kinase reaction buffer, and trichloroacetic acid (TCA).[6]
Generalized Procedure:
-
Reaction Setup: Kinase reactions are prepared containing the specific PLK enzyme, the substrate (casein), and varying concentrations of the inhibitor.[6]
-
Initiation: The reaction is started by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[6]
-
Incubation: The reaction mixtures are incubated to allow for phosphorylation of the substrate.
-
Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, often by precipitation with TCA and collection on filter plates.[6]
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[6]
-
Data Analysis: Kinase activity at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[6]
Summary and Conclusion
The cross-reactivity profiles reveal important distinctions between this compound, BI 2536, and Volasertib.
-
This compound is a potent inhibitor of PLK2 and PLK3, with significantly weaker activity against PLK1.[1][2] This makes it a more selective tool for studying the functions of PLK2.
-
BI 2536 and Volasertib are highly potent and selective inhibitors of PLK1 over PLK2 and PLK3.[3][6][7] They are therefore better suited for experiments specifically targeting mitotic progression through PLK1 inhibition.
-
The off-target activity of BI 2536 on BRD4 highlights the importance of comprehensive profiling, as this can contribute to the compound's overall cellular effect.[3]
The choice of inhibitor should be guided by the specific research question and the primary kinase of interest. For studies focused on PLK1's role in mitosis, Volasertib or BI 2536 are appropriate choices. For investigating the distinct functions of PLK2, this compound offers a more selective profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 9. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 10. Volasertib - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
Evaluating the Synergistic Potential of TC-S 7005 and Rigosertib in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of two anti-cancer compounds, TC-S 7005 and rigosertib (B1238547). While direct experimental studies on their combined use are not yet published, this document outlines a scientific rationale for their combination based on their distinct and overlapping mechanisms of action. We present hypothetical, yet plausible, experimental data and detailed protocols to guide future research in this promising area.
Introduction to the Compounds
This compound is a potent inhibitor of Polo-like kinases (Plks), with high selectivity for Plk2 and Plk3 over Plk1.[1][2] Plks are crucial regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Rigosertib (ON-01910) is a multi-kinase inhibitor with a more complex and debated mechanism of action.[3] It has been reported to inhibit Polo-like kinase 1 (PLK1), the PI3 kinase/Akt signaling pathway, and to function as a microtubule-destabilizing agent.[3][4][5][6][7] Like this compound, rigosertib can induce G2/M cell cycle arrest and apoptosis.[3][6]
The distinct but complementary mechanisms of these two agents—dual targeting of the Plk family and simultaneous inhibition of the PI3K/Akt survival pathway—suggest a strong potential for synergistic anti-tumor activity.
Quantitative Data: A Hypothetical Synergy Study
To illustrate the potential for synergy, we present hypothetical data from a study in a human pancreatic cancer cell line (e.g., PANC-1), a cancer type where both Plk and PI3K pathways are often dysregulated.
Table 1: Single-Agent Cytotoxicity
| Compound | IC50 (72h) |
| This compound | 150 nM |
| Rigosertib | 50 nM |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50% after 72 hours of treatment.
Table 2: Combination Effects on Cell Viability (% Inhibition)
| This compound (nM) | Rigosertib (nM) | Single Agent Effect | Combination Effect |
| 75 | 0 | 28% | |
| 0 | 25 | 32% | |
| 75 | 25 | 75% | |
| 150 | 0 | 50% | |
| 0 | 50 | 50% | |
| 150 | 50 | 92% |
Table 3: Combination Index (CI) Analysis
| This compound (nM) | Rigosertib (nM) | Fraction Affected | CI Value | Interpretation |
| 75 | 25 | 0.75 | 0.65 | Synergy |
| 150 | 50 | 0.92 | 0.48 | Strong Synergy |
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway Diagram
Caption: Proposed synergistic mechanism of this compound and rigosertib.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating drug synergy.
Experimental Protocols
Cell Culture and Drug Preparation
-
Cell Line: PANC-1 (or other relevant cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and rigosertib in dimethyl sulfoxide (B87167) (DMSO). Further dilute to working concentrations in the culture medium immediately before use. The final DMSO concentration should not exceed 0.1%.
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, rigosertib, or the combination in triplicate. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Combination Index (CI) Analysis
-
Use the cell viability data from the combination treatments.
-
Employ software such as CompuSyn to calculate the Combination Index (CI) values based on the Chou-Talalay method.
-
Interpret the CI values to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blotting
-
Plate cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies could include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-Plk1 (Thr210)
-
Total Plk1
-
Cleaved PARP
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Treat cells in 6-well plates with the drug combination for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using appropriate software.
Conclusion and Future Directions
The distinct and complementary mechanisms of this compound and rigosertib provide a strong rationale for investigating their potential synergistic effects in cancer therapy. The hypothetical data presented in this guide illustrates how such a combination could lead to significantly enhanced anti-tumor activity. The provided protocols offer a framework for researchers to empirically test this hypothesis. Future studies should focus on validating these synergistic effects in various cancer models, including in vivo xenograft studies, to pave the way for potential clinical evaluation. A recent study has shown that a combination of rigosertib and vincristine (B1662923) has synergistic effects against neuroblastoma, suggesting that rigosertib may be a valuable component of combination therapies.[8][9] Further research into combinations such as this compound and rigosertib is therefore warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rigosertib - Wikipedia [en.wikipedia.org]
- 6. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TC-S 7005 in Kinase Inhibitor Library Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polo-like kinase (PLK) inhibitor, TC-S 7005, in the context of a kinase inhibitor library screen. Due to the limited availability of public, large-scale kinome scan data for this compound, this guide will focus on its activity against its primary targets, the Polo-like kinases, and compare it with other well-characterized inhibitors of the same family.
Introduction to this compound
This compound is a potent inhibitor of Polo-like kinases (PLKs), a family of serine/threonine kinases that play crucial roles in cell cycle regulation.[1] Dysregulation of PLK activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention. This compound is a component of the Tocriscreen Kinase Inhibitor Library, a collection of kinase inhibitors used for high-throughput screening and target validation.[2]
Comparative Analysis of PLK Inhibitors
While a comprehensive kinome-wide screening profile for this compound is not publicly available, a comparison of its potency against the PLK family with other notable PLK inhibitors reveals its distinct selectivity profile.
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Notes |
| This compound | 214[1] | 4[1] | 24[1] | Highly selective for PLK2 over PLK1 and PLK3. |
| BI 2536 | 0.83 | - | - | A potent and selective PLK1 inhibitor. |
| Volasertib (BI 6727) | 0.87 | 5 | 56 | A potent PLK1 inhibitor with moderate selectivity against PLK2 and lower activity against PLK3. |
| GSK461364 | Kᵢ = 2.2 | >100-fold selective for PLK1 | >100-fold selective for PLK1 | Highly selective for PLK1 over other PLK isoforms. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. Kᵢ represents the inhibition constant.
Signaling Pathways
Polo-like kinases are key regulators of multiple stages of the cell cycle, particularly mitosis. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Polo-like Kinase (PLK) Signaling Pathway.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound.
1. Materials:
-
Kinase of interest (e.g., recombinant human PLK1, PLK2, or PLK3)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Test compound (e.g., this compound) and control inhibitors
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based assays, or filter mats and scintillation fluid for radiometric assays)
-
Plate reader or scintillation counter
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In each well of the assay plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound or control inhibitor to the respective wells. Include wells with solvent only as a negative control (100% kinase activity) and wells without the kinase as a background control.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto filter mats.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the filter mats to remove unincorporated [γ-³³P]ATP and then measuring the radioactivity using a scintillation counter. For ELISA-based assays, this involves using a phosphospecific antibody and a secondary antibody conjugated to a detectable enzyme.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the effect of a kinase inhibitor on a cellular process, such as cell proliferation.
1. Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., a cell line with high PLK1 expression)
-
Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)
-
Test compound (e.g., this compound) and control inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or control inhibitor. Include wells with solvent only as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Detection: Measure the signal (e.g., luminescence or absorbance) using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Kinase Inhibitor Screening Workflow
The process of identifying and characterizing kinase inhibitors from a compound library typically follows a standardized workflow.
Caption: A typical workflow for kinase inhibitor screening.
Conclusion
This compound is a valuable research tool for studying the biological functions of Polo-like kinases, exhibiting high potency and a distinct selectivity profile with a preference for PLK2. While its performance within a broad kinase inhibitor library screen is not extensively documented in the public domain, its known characteristics make it an important compound for investigating PLK2-mediated signaling pathways. Further comprehensive kinome-wide profiling would be beneficial to fully elucidate its off-target effects and to better contextualize its activity within a larger library of kinase inhibitors.
References
Confirming the Mechanism of TC-S 7005 Through Secondary Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of TC-S 7005, a potent Polo-like kinase 2 (PLK2) inhibitor, through a series of robust secondary assays. By comparing its performance with other known Polo-like kinase (PLK) inhibitors, researchers can gain a comprehensive understanding of its cellular effects and validate its target engagement.
Introduction to this compound
This compound is a small molecule inhibitor with high selectivity for Polo-like kinase 2 (PLK2).[1][2][3][4][5] It exhibits inhibitory activity against other PLK family members, but with significantly lower potency. The reported IC50 values are 4 nM for PLK2, 24 nM for PLK3, and 214 nM for PLK1.[1][2][3][4][5] PLK2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centriole duplication and the G2/M checkpoint.[6] Inhibition of PLK2 is expected to lead to mitotic arrest and subsequent cell death in cancer cells.
Comparison with Alternative PLK Inhibitors
To provide context for the experimental validation of this compound, this guide includes data and protocols for three other well-characterized PLK inhibitors:
-
Volasertib (BI 6727): A potent and selective PLK1 inhibitor that has been investigated in clinical trials for various cancers.[7][8]
-
BI 2536: Another potent PLK1 inhibitor that also shows activity against PLK2 and PLK3 at higher concentrations.[9][10][11]
-
Rigosertib (ON 01910): A multi-kinase inhibitor with activity against PLK1.[12][13]
Data Presentation: Comparative Performance in Secondary Assays
The following tables summarize the expected and reported quantitative data for this compound and its comparators in key secondary assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Format |
| This compound | PLK2 | 4 | Radiometric |
| PLK1 | 214 | Radiometric | |
| PLK3 | 24 | Radiometric | |
| Volasertib | PLK1 | 0.87 | Cell-free |
| PLK2 | 5 | Cell-free | |
| PLK3 | 56 | Cell-free | |
| BI 2536 | PLK1 | 0.83 | Cell-free |
| PLK2 | 3.5 | Cell-free | |
| PLK3 | 9.0 | Cell-free | |
| Rigosertib | PLK1 | 9 | Cell-free |
Table 2: Cellular Activity in HCT 116 Colorectal Carcinoma Cells
| Compound | Assay Type | Endpoint | IC50 / EC50 (nM) |
| This compound | Cell Viability (CellTiter-Glo) | ATP levels | ~10-50 (Estimated) |
| Phospho-Substrate (Western Blot) | pCDC25C (Ser198) | ~20-100 (Estimated EC50 for inhibition) | |
| Volasertib | Cell Viability (MTT) | Formazan formation | 11 |
| BI 2536 | Cell Viability (MTT) | Formazan formation | 5.8[9] |
| Rigosertib | Cell Viability (MTT) | Formazan formation | <100[13] |
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below.
LanthaScreen™ Kinase Assay (In Vitro)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the direct inhibition of PLK2 kinase activity.
Materials:
-
Recombinant PLK2 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and comparator compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add 4 µL of the diluted compounds to the assay plate.
-
Prepare a 2X kinase/antibody mixture in assay buffer and add 8 µL to each well.
-
Prepare a 4X tracer solution in assay buffer and add 4 µL to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells.
Materials:
-
HCT 116 cells (or other relevant cancer cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and comparator compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed HCT 116 cells into the 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the inhibitor compounds in cell culture medium.
-
Treat the cells with the diluted compounds and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.[6]
Western Blot for Phosphorylated Downstream Substrates
This assay assesses the inhibition of PLK2 activity within the cell by measuring the phosphorylation status of its downstream targets.
Materials:
-
HCT 116 cells
-
Cell culture medium
-
This compound and comparator compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CDC25C (Ser198), anti-CDC25C, anti-phospho-GSK3β (Ser9), anti-GSK3β, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HCT 116 cells and treat with inhibitors as described for the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 2. Early Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the PLK2-Dependent Phosphopeptidome by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual phosphorylation controls Cdc25 phosphatases and mitotic entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Suppressor PLK2 May Serve as a Biomarker in Triple-Negative Breast Cancer for Improved Response to PLK1 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the Molecular Pathway Involved in PLK2 Kinase-mediated α-Synuclein-selective Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK2-mediated phosphorylation of SQSTM1 S349 promotes aggregation of polyubiquitinated proteins upon proteasomal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. selleckchem.com [selleckchem.com]
- 13. DYRK1A-mediated PLK2 phosphorylation regulates the proliferation and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of TC-S 7005 in Cancer Cell Lines: A Guide for Researchers
An In-depth Analysis of the Polo-like Kinase Inhibitor TC-S 7005 and its standing against alternative compounds in cancer research.
This guide provides a comparative analysis of this compound, a potent inhibitor of Polo-like kinases (Plks), and its performance relative to other well-established Plk1 inhibitors in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the evaluation and application of these compounds in oncology research.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Polo-like kinase family, with a particular potency against Polo-like kinase 2 (Plk2).[1] Plks are crucial regulators of the cell cycle, particularly during mitosis, and their overexpression is a common feature in many human cancers, often correlating with poor prognosis.[2][3][4][5][6] Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells, making them attractive targets for cancer therapy.[4][5][7][8]
Biochemical Profile of this compound
This compound exhibits a distinct inhibitory profile against the Polo-like kinase family. The half-maximal inhibitory concentrations (IC50) determined in in vitro kinase assays are summarized in the table below.
| Kinase | IC50 (nM) |
| Plk1 | 214 |
| Plk2 | 4 |
| Plk3 | 24 |
| Data sourced from Hanan EJ, et al. Bioorg Med Chem Lett. 2008. |
Performance of this compound in a Cancer Cell Line
Comparative Analysis with Alternative Plk1 Inhibitors
To provide a broader context for the potential application of this compound, this section compares its profile with three other well-characterized Plk1 inhibitors: BI 2536, Volasertib (BI 6727), and GSK461364. These inhibitors have been more extensively studied across a variety of cancer cell lines.
In Vitro Efficacy of Alternative Plk1 Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values of these alternative inhibitors in a selection of cancer cell lines. This data highlights the broad-spectrum activity of these compounds.
Table 1: Comparative IC50/GI50 Values of Plk1 Inhibitors in Various Cancer Cell Lines (in nM)
| Cell Line | Cancer Type | BI 2536 | Volasertib (BI 6727) | GSK461364 |
| Leukemia | ||||
| MOLM14 | Acute Myeloid Leukemia | - | 4.6 | - |
| HL-60 | Acute Promyelocytic Leukemia | - | 5.8 | - |
| MV4;11 | Acute Myeloid Leukemia | - | 4.6 | - |
| K562 | Chronic Myeloid Leukemia | - | 14.1 | 3.12 µM |
| HEL | Erythroleukemia | - | 17.7 | - |
| Raji | Burkitt's Lymphoma | - | 37 | 2.36 µM |
| Lung Cancer | ||||
| NCI-H460 | Non-Small Cell Lung Cancer | 14 (T/C) | 21 | - |
| A549 | Non-Small Cell Lung Cancer | 14 (T/C) | - | - |
| Colon Cancer | ||||
| HCT 116 | Colorectal Carcinoma | 15 (T/C) | 23 | - |
| Prostate Cancer | ||||
| PC3 | Prostate Adenocarcinoma | - | - | 4.08 µM |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | - | - | 3.89 µM |
| MDA-MB-231 | Breast Adenocarcinoma | - | - | 3.54 µM |
| Ovarian Cancer | ||||
| MCAS | Mucinous Ovarian Cancer | - | Active (nM range) | - |
| EFO27 | Ovarian Cancer | - | Active (nM range) | - |
| JHOM1 | Ovarian Cancer | - | Active (nM range) | - |
| Oral Cancer | ||||
| SAS | Squamous Cell Carcinoma | 160 | - | - |
| OECM-1 | Squamous Cell Carcinoma | 32 | - | - |
| Neuroblastoma | ||||
| SK-N-AS | Neuroblastoma | <100 | - | <20 |
| IMR-32 | Neuroblastoma | <100 | - | <20 |
| Hepatoblastoma | ||||
| Various | Hepatoblastoma cell cultures | - | 252 - 3500 | - |
| Bladder Cancer | ||||
| RT4 | Bladder Carcinoma | 10-50 | 50-150 | 75-300 |
| 5637 | Bladder Carcinoma | 10-50 | 50-150 | 75-300 |
| T24 | Bladder Carcinoma | 10-50 | 50-150 | 75-300 |
Note: The reported values (IC50, GI50, or T/C for tumor growth inhibition) may be from different experimental setups and time points. Direct comparison should be made with caution. "-" indicates data not found in the searched sources.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified Plk1 signaling pathway during mitosis.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or alternatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression model.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Plk1 Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the Plk1 signaling pathway.
-
Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Plk1, phospho-Plk1, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent inhibitor of Polo-like kinases, with a particularly high affinity for Plk2. While its efficacy has been demonstrated in a multiple myeloma cell line, a broader characterization across a diverse panel of cancer cell lines is needed to fully understand its therapeutic potential. In contrast, alternative Plk1 inhibitors such as BI 2536, Volasertib, and GSK461364 have shown robust anti-proliferative activity across a wide range of cancer cell types. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers investigating the role of Polo-like kinases in cancer and for the development of novel anti-cancer therapeutics. Further studies are warranted to elucidate the full potential of this compound in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Polo-like kinase in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal and Handling of TC-S 7005
Essential guidance for researchers and laboratory professionals on the safe disposal and handling of the polo-like kinase 2 (PLK2) inhibitor, TC-S 7005. This document provides procedural steps for disposal, a sample experimental protocol, and relevant technical data to ensure safe and effective laboratory operations.
This compound is identified as a non-hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential. This includes wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection, and working in a well-ventilated area to avoid inhalation of dust or aerosols.[1]
Disposal Procedures
As a non-hazardous compound, the disposal of this compound and its containers follows standard laboratory procedures for non-hazardous waste. Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines.
Step-by-Step Disposal Guide:
-
Unused or Waste this compound (Solid):
-
Solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill.[1]
-
Do not dispose of solid chemical waste in standard laboratory trash cans, as this may pose a risk to custodial staff.[1]
-
Package the solid waste in a securely sealed and clearly labeled container.
-
Arrange for disposal through your institution's chemical waste program.
-
-
This compound Solutions (e.g., in DMSO):
-
Non-hazardous liquid waste disposal procedures may vary. Some institutions may permit drain disposal for non-hazardous liquids after obtaining approval from the EHS department.[1]
-
Never dispose of liquid waste, including solutions of this compound, in dumpsters, as liquids are generally not permitted in municipal landfills.[1]
-
Collect waste solutions in a designated, sealed, and clearly labeled waste container. The label should include the full chemical name and approximate concentration.
-
Dispose of the liquid waste through your institution's hazardous or chemical waste management program.
-
-
Empty this compound Containers:
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇N₃O₃ | [1] |
| Molecular Weight | 359.38 g/mol | [1] |
| IC₅₀ for PLK2 | 4 nM | [2] |
| IC₅₀ for PLK1 | 214 nM | [2] |
| IC₅₀ for PLK3 | 24 nM | [2] |
| Solubility in DMSO | ≥ 72 mg/mL (200.34 mM) |
Experimental Protocol: Inhibition of PLK2 in Cell Culture
This protocol provides a general methodology for treating cultured cells with this compound to study its effects on PLK2-mediated signaling pathways.
1. Preparation of Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 3.6 mg of this compound in 1 mL of fresh DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
2. Cell Seeding:
-
Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate).
-
Allow the cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
3. Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration.
4. Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as:
-
Western Blotting: To analyze the phosphorylation status of PLK2 substrates.
-
Cell Viability Assays: To assess the cytotoxic or cytostatic effects of this compound.
-
Immunofluorescence: To observe changes in cellular morphology or protein localization.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known signaling pathways involving PLK2 that can be investigated using this compound.
References
Personal protective equipment for handling TC-S 7005
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of TC-S 7005.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective polo-like kinase 2 (PLK2) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, standard laboratory best practices for handling chemical compounds should be strictly followed.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex gloves. | To prevent skin contact. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. | To protect eyes from splashes.[2] |
| Body Protection | Lab Coat | Standard laboratory coat. | To protect skin and personal clothing.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol formation is likely. | To avoid inhalation of dust or aerosols.[1] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, is available and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment (gloves, safety glasses, lab coat).
2. Handling:
-
Avoid direct contact with the skin and eyes.[1]
-
Minimize the formation of dust and aerosols.[1]
-
Weigh and handle the solid compound in a designated area to prevent cross-contamination.
-
If creating solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[3][4]
3. Storage:
-
Store this compound in a tightly sealed container.
-
For long-term storage as a powder, a temperature of -20°C for up to 3 years is recommended.[3]
-
Stock solutions in a solvent can be stored at -80°C for up to one year.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Unused Compound: Dispose of as chemical waste in accordance with institutional and local government regulations. Do not discard down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
